molecular formula C7H6N4O2 B3033920 3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate CAS No. 1263143-25-4

3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate

Cat. No.: B3033920
CAS No.: 1263143-25-4
M. Wt: 178.15 g/mol
InChI Key: AOPDZKGDQWRPAW-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate is a useful research compound. Its molecular formula is C7H6N4O2 and its molecular weight is 178.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-aminophenyl)oxatriazol-3-ium-5-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-5-1-3-6(4-2-5)11-9-7(12)13-10-11/h1-4H,(H2-,8,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPDZKGDQWRPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)[N+]2=NOC(=N2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Thermodynamic Stability of Mesoionic Oxatriazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mesoionic 1,2,3,4-oxatriazole derivatives represent a unique class of "masked" heterocumulenes. Unlike their structural cousins, the 1,3,4-oxadiazoles, which are thermodynamically robust, mesoionic oxatriazoles exist on a precipice of stability. They are characterized by a delicate equilibrium between a cyclic, aromatic mesoionic form and an open-chain valence tautomer (typically a nitroso-isocyanate or nitroso-imine).

This guide provides a technical framework for assessing, quantifying, and manipulating the thermodynamic stability of these compounds. It focuses specifically on the 1,2,3,4-oxatriazol-5-imine class (e.g., GEA series), which has gained traction as a nitric oxide (NO) donor system, and contrasts them with the transient 1,2,3,4-oxatriazol-5-one analogues.

Part 1: The Thermodynamic Landscape

The Mesoionic Paradox

Mesoionic compounds are dipolar five-membered heterocycles that cannot be represented by a single covalent or polar structure. For 1,2,3,4-oxatriazoles, the stability is governed by the competition between aromatic stabilization energy (ASE) of the ring and the entropic gain of ring-opening.

  • The Cyclic Form (Mesoionic): Stabilized by delocalization of the 6

    
    -electron system over the five-membered ring.
    
  • The Open Form (Valence Tautomer): Stabilized by the relief of ring strain and the formation of stable cumulative double bonds (isocyanates/carbodiimides).

The Valence Tautomerism Mechanism

The defining feature of these derivatives is their valence tautomerism.[1] For 3-aryl-1,2,3,4-oxatriazol-5-imines, the equilibrium exists between the mesoionic ring (A) and the open-chain N-nitroso-N'-arylguanidine/isocyanate species (B) .

This equilibrium is thermally driven. Upon heating or in specific solvent environments, the ring opens. The open form is the precursor to decomposition, releasing Nitric Oxide (NO) or


, depending on the specific derivative and conditions.

Oxatriazole_Equilibrium Ring Mesoionic Ring (Aromatic, Polar) TS Transition State (Ring Strain Max) Ring->TS ΔH > 0 TS->Ring Open Open Chain Tautomer (Nitroso-Isocyanate/Imine) TS->Open Entropy Driven Open->TS Decomp Decomposition Products (NO release / N2 / Carbodiimide) Open->Decomp Irreversible (k_decomp)

Figure 1: The thermodynamic pathway of mesoionic oxatriazole decomposition. The Ring


 Open Chain step is reversible; the subsequent decomposition is usually irreversible.

Part 2: Stability Determinants

The thermodynamic stability (


) is heavily influenced by the exocyclic atom and the substituents on the N3 position.
Exocyclic Atom Effect (The Critical Control Point)

The stability hierarchy is determined by the electronegativity and bond strength of the exocyclic group:

Derivative TypeExocyclic GroupStability StatusThermodynamic Characteristic
1,2,3,4-Oxatriazol-5-imine

Metastable / Isolable High barrier to ring opening. Useful as NO donors (e.g., GEA 3162).
1,2,3,4-Oxatriazol-5-one

Transient / Unstable Low barrier to opening. Rapidly decomposes to

or rearranges. Rarely isolable at RT.
1,2,3,4-Oxatriazol-5-thione

Variable Intermediate stability; often rearranges to thiatriazoles if possible.
Substituent Effects (Hammett Correlation)

For 3-aryl derivatives, electron-withdrawing groups (EWGs) on the aryl ring generally destabilize the mesoionic form relative to the open chain.

  • EWGs (e.g., -NO2, -CF3): Pull electron density from the N3 nitrogen, weakening the ring current and favoring the open-chain nitroso species.

  • EDGs (e.g., -OMe, -Me): Stabilize the positive charge character on the ring nitrogen, increasing the barrier to ring opening.

Part 3: Experimental Characterization Protocols

To validate the stability of a new derivative, use the following self-validating workflow.

Protocol A: Thermal Stability Profiling (DSC/TGA)

Objective: Determine the onset temperature of ring opening and decomposition energy.

  • Preparation: Encapsulate 2-5 mg of dry sample in an aluminum pan (hermetically sealed to prevent early volatile loss).

  • Run Conditions: Heat from 25°C to 300°C at a ramp rate of 5°C/min under

    
     flow (50 mL/min).
    
  • Analysis:

    • Look for a small endotherm (melting) followed immediately by a sharp exotherm.

    • Critical Check: If the exotherm onset is <100°C, the compound is likely too unstable for pharmaceutical development without significant formulation stabilization.

    • Note: The decomposition of oxatriazoles can be explosive. Use safety shields.

Protocol B: Variable Temperature NMR (VT-NMR)

Objective: Observe the valence tautomerism equilibrium directly.

  • Solvent Selection: Use a high-boiling, non-nucleophilic solvent (e.g., DMSO-

    
     or Toluene-
    
    
    
    ). DMSO stabilizes the dipolar mesoionic form; Toluene favors the neutral open chain.
  • Procedure:

    • Acquire

      
       and 
      
      
      
      spectra at 25°C.
    • Stepwise heat to 40, 60, 80°C, acquiring spectra at each step.

  • Marker Identification:

    • Ring Form: Sharp aromatic signals.

    • Open Form: Broadening of signals or appearance of new upfield shifts corresponding to the guanidine/imine species.

  • Calculation: Plot

    
     vs 
    
    
    
    to determine
    
    
    and
    
    
    of the equilibrium.
Protocol C: IR Spectroscopic Monitoring (The "Isocyanate" Test)

Objective: Rapid screening for open-chain tautomers.

  • Setup: ATR-FTIR or transmission IR cell.

  • Detection: Monitor the region 2100–2270 cm⁻¹ .

  • Interpretation:

    • Mesoionic rings do not absorb in this region.

    • Appearance of a strong band at ~2150 cm⁻¹ indicates the presence of the isocyanate (

      
      ) or carbodiimide moiety, confirming ring opening.
      

Part 4: Applications & Handling

Nitric Oxide (NO) Donation

The instability of these compounds is their primary feature in drug design. The open-chain nitroso species can homolytically cleave to release NO.

  • Mechanism: Ring Opening

    
     Nitroso-Imine 
    
    
    
    Hydrolysis/Thiolysis
    
    
    NO release.
  • Control: By varying the N3-aryl substituents, the half-life of NO release can be tuned from minutes to hours.

Workflow for Stability Assessment

The following diagram outlines the decision matrix for evaluating a new oxatriazole derivative.

Stability_Workflow Start Synthesize Derivative IR_Check IR Screening (RT) Check 2100-2270 cm⁻¹ Start->IR_Check Isocyanate_Present Peak Detected? (Open Chain) IR_Check->Isocyanate_Present Stable_Ring Mesoionic Ring Dominant Isocyanate_Present->Stable_Ring No Unstable Thermodynamically Unstable (Discard/Modify) Isocyanate_Present->Unstable Yes (at RT) DSC DSC Analysis (Thermal Stress) Stable_Ring->DSC DSC->Unstable If T_decomp < 100°C VT_NMR VT-NMR (Equilibrium Constants) DSC->VT_NMR If T_decomp > 120°C

Figure 2: Experimental workflow for categorizing the stability of novel mesoionic oxatriazoles.

References

  • Karup, G., et al. (1994). Mesoionic Oxatriazole Derivatives--A New Group of NO-donors.[2] Polish Journal of Pharmacology.[2]

  • Ramsden, C. A., & Oziminski, W. P. (2022).[3] Valence tautomerism and recyclisation of type B mesoionic tetrazoles: a computational study. Structural Chemistry.[1][3][4][5]

  • Kappe, C. O. (1993). Mesoionic 1,3-diazolium-4-olate derivatives. Tetrahedron.
  • Ollis, W. D., & Ramsden, C. A. (1976). Mesoionic compounds.[1][2][3][4][6] Advances in Heterocyclic Chemistry.[4] (Foundational text on mesoionic aromaticity vs. valence tautomerism).

Sources

An In-Depth Technical Guide to the Pharmacological Properties of 3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated pharmacological properties of 3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate, a mesoionic compound belonging to the sydnonimine class. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and the well-established pharmacology of the sydnonimine ring system. The core focus is on its potential as a nitric oxide (NO) donor, its mechanism of action involving the activation of soluble guanylate cyclase (sGC), and the subsequent physiological responses, primarily vasodilation. We will explore its chemical synthesis, predict its pharmacokinetic and pharmacodynamic profile, and discuss potential therapeutic applications and toxicological considerations. This guide is intended for researchers, scientists, and drug development professionals interested in the expanding field of nitric oxide therapeutics.

Introduction: The Therapeutic Potential of Sydnonimines

Sydnonimines are a fascinating class of mesoionic, five-membered heterocyclic compounds that have garnered significant interest in medicinal chemistry primarily for their ability to act as nitric oxide (NO) donors.[1][2][3] Nitric oxide is a critical endogenous signaling molecule involved in a myriad of physiological processes, including the regulation of vascular tone, neurotransmission, and the immune response.[4] The therapeutic application of exogenous NO donors is a well-established strategy for conditions characterized by endothelial dysfunction or NO deficiency, such as angina pectoris and hypertensive crises.[4][5]

This compound belongs to this class of compounds. Its structure, featuring a sydnonimine core substituted with a 4-aminophenyl group, suggests a pharmacological profile centered around NO-mediated effects. The aminophenyl moiety may influence the compound's solubility, metabolic stability, and interaction with biological targets, potentially offering a unique therapeutic window compared to other sydnonimines like molsidomine.[6]

This guide will deconstruct the pharmacological properties of this molecule, beginning with its fundamental mechanism of action as an NO donor and extending to its potential clinical implications.

Predicted Mechanism of Action: A Prodrug Approach to Nitric Oxide Delivery

The central pharmacological activity of sydnonimines is their ability to spontaneously release nitric oxide in a controlled manner.[1][2] This process does not require enzymatic bioactivation, a key differentiator from organic nitrates which are subject to the development of tolerance.[4][5] The proposed mechanism for NO release from this compound is as follows:

  • Hydrolytic Ring Opening: In a physiological aqueous environment, the sydnonimine ring is proposed to undergo a pH-dependent, non-enzymatic hydrolysis to an open-ring A-form intermediate.[1][7]

  • Oxygen-Dependent Decomposition: This A-form intermediate is unstable and undergoes spontaneous, oxygen-dependent decomposition.[1][7] This oxidative process is crucial for the liberation of nitric oxide.[7]

  • Nitric Oxide Release and cGMP Formation: The decomposition of the A-form intermediate releases nitric oxide (NO).[1][2] NO then diffuses to nearby vascular smooth muscle cells and activates soluble guanylate cyclase (sGC).[1][6]

  • Signal Transduction and Vasodilation: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6] Elevated intracellular cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation (vasodilation).

Sydnonimine Mechanism of Action This compound This compound A_form Open-Ring A-Form Intermediate This compound->A_form Spontaneous Hydrolysis (pH-dependent) NO Nitric Oxide (NO) A_form->NO Oxygen-dependent Decomposition sGC_inactive Inactive Soluble Guanylate Cyclase (sGC) NO->sGC_inactive Binds to Heme Moiety sGC_active Active sGC sGC_inactive->sGC_active GTP GTP cGMP cGMP GTP->cGMP Catalyzed by Active sGC PKG Protein Kinase G (PKG) Activation cGMP->PKG Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation

Caption: Predicted signaling pathway of this compound.

Synthesis of Aryl Sydnonimines: A Plausible Route

A plausible synthetic route would start from 4-aminoaniline. The key steps would be:

  • Synthesis of the Aminoacetonitrile Precursor: Reaction of 4-aminoaniline with formaldehyde and a cyanide source to generate the corresponding aminoacetonitrile.

  • Nitrosation: The aminoacetonitrile is then nitrosated, for example, using isoamyl nitrite in an appropriate solvent like diethyl ether.[8]

  • Cyclization: The resulting N-nitroso compound is then cyclized in the presence of a strong acid, such as hydrogen chloride gas, to yield the 3-(4-aminophenyl)-sydnonimine hydrochloride salt.[8]

Sydnonimine Synthesis Workflow Start 4-Aminoaniline Step1 Reaction with Formaldehyde and Cyanide Source Start->Step1 Intermediate1 Aminoacetonitrile Precursor Step1->Intermediate1 Step2 Nitrosation (e.g., Isoamyl Nitrite) Intermediate1->Step2 Intermediate2 N-Nitroso Intermediate Step2->Intermediate2 Step3 Acid-Catalyzed Cyclization (e.g., HCl gas) Intermediate2->Step3 Product 3-(4-Aminophenyl)-sydnonimine Hydrochloride Salt Step3->Product

Caption: Plausible synthetic workflow for 3-(4-aminophenyl)-sydnonimine.

Anticipated Pharmacological Effects and Therapeutic Potential

Based on its mechanism of action as an NO donor, this compound is expected to exhibit a range of pharmacological effects, primarily related to the cardiovascular system.

Vasodilation

The principal effect of NO release is the relaxation of vascular smooth muscle, leading to vasodilation.[6] This effect is anticipated to be systemic, affecting both arterial and venous beds. Venodilation would lead to a decrease in preload, while arterial dilation would reduce afterload, both of which decrease myocardial oxygen demand.[5]

Potential Therapeutic Applications:

  • Angina Pectoris: By reducing myocardial oxygen demand, the compound could be effective in the treatment of stable angina.[5]

  • Hypertension: The vasodilatory properties could be beneficial in managing hypertension.

  • Heart Failure: The reduction in both preload and afterload could be advantageous in the management of congestive heart failure.[5]

  • Pulmonary Hypertension: NO-donors are used in the treatment of pulmonary hypertension, suggesting a potential application.

Anti-platelet Aggregation

Nitric oxide is a known inhibitor of platelet aggregation.[1] Therefore, this compound may possess anti-thrombotic properties, which could be beneficial in preventing coronary thrombosis.

Pharmacokinetic and Pharmacodynamic Considerations

Pharmacokinetics: The pharmacokinetic profile will be influenced by the 4-aminophenyl group. This substituent may affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties. The primary amine could be a site for metabolic transformations, such as acetylation.[9]

Pharmacodynamics: The onset and duration of action will depend on the rate of hydrolysis and subsequent NO release. A key advantage of sydnonimines over traditional nitrates is the lack of pharmacological tolerance development with long-term use.[5]

Toxicological Profile

The toxicological profile of this compound has not been specifically determined. However, considerations for related compounds can provide some insight. The 4-aminophenyl moiety is a structural alert, as some aromatic amines are associated with genotoxicity and carcinogenicity. The parent compound, 3-amino-1,2,4-triazole (amitrole), is a known herbicide and has been classified as a potential carcinogen.[10] Therefore, a thorough toxicological evaluation would be essential for any further development.

Experimental Protocols for Pharmacological Evaluation

To empirically determine the pharmacological properties of this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro Nitric Oxide Release Assay

Objective: To quantify the release of nitric oxide from the test compound.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution to various concentrations in a physiological buffer (e.g., PBS, pH 7.4).

  • Incubate the solutions at 37°C.

  • At various time points, collect aliquots of the solutions.

  • Measure the concentration of nitrite and nitrate (stable breakdown products of NO) using a colorimetric assay, such as the Griess assay.[11][12][13] Commercially available kits can be used for this purpose.

  • Construct a time-course and concentration-response curve for NO release.

In Vitro Vasodilation Assay (Wire Myography)

Objective: To assess the vasodilatory effect of the compound on isolated blood vessels.

Methodology:

  • Isolate small resistance arteries (e.g., from human subcutaneous tissue or animal models like rat mesenteric arteries).[14][15]

  • Mount the arterial segments in a wire myograph system bathed in a physiological salt solution at 37°C and gassed with 95% O2 / 5% CO2.[14]

  • Pre-constrict the arteries with a vasoconstrictor agent (e.g., phenylephrine or U46619).[14]

  • Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.

  • Record the changes in isometric tension to determine the relaxation response.

  • Calculate the EC50 value (the concentration that produces 50% of the maximal relaxation).

Data Presentation

Table 1: Predicted Pharmacological Profile of this compound

PropertyPredicted CharacteristicRationale
Mechanism of Action Spontaneous Nitric Oxide (NO) DonorBased on the sydnonimine core structure.[1][2]
Primary Pharmacological Effect VasodilationNO-mediated activation of soluble guanylate cyclase.[6]
Secondary Pharmacological Effect Anti-platelet AggregationKnown inhibitory effect of NO on platelet function.[1]
Bioactivation Non-enzymatic, pH and oxygen-dependentCharacteristic of the sydnonimine class.[1][7]
Development of Tolerance UnlikelyA key advantage over organic nitrates.[5]
Potential Therapeutic Areas Angina, Hypertension, Heart FailureBased on vasodilatory and anti-platelet effects.[5]
Potential Toxicological Concerns Genotoxicity/CarcinogenicityPresence of the 4-aminophenyl moiety.

Conclusion

This compound is a promising, yet understudied, member of the sydnonimine class of NO donors. Based on its chemical structure, it is predicted to be a potent vasodilator with potential therapeutic applications in a range of cardiovascular diseases. The presence of the 4-aminophenyl group may confer unique pharmacokinetic properties that warrant further investigation. However, this same moiety raises potential toxicological concerns that must be addressed through rigorous preclinical safety studies. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound's pharmacological profile. Further research is essential to fully elucidate the therapeutic potential and safety of this compound.

References

  • Feelisch, M., Ostrowski, J., & Noack, E. (1989). On the mechanism of NO release from sydnonimines. Journal of Cardiovascular Pharmacology, 14 Suppl 11, S13-22. [Link]

  • Noack, E., & Feelisch, M. (1989). Molecular mechanisms of nitrovasodilator action. Basic Research in Cardiology, 84(Suppl 1), 13-28.
  • Abrams, J. (1996). The role of nitric oxide in coronary artery disease. The American Journal of Cardiology, 77(13), 31C-37C.
  • Bassenge, E. (1996). Clinical comparison of nitrates and sydnonimines. European Heart Journal, 17(suppl_A), 38-43. [Link]

  • Beal, E. N., & Turnbull, K. (1992). An Efficient, One-Pot Synthesis of 3-Alkyl or Aryl Sydnoneimines. Synthetic Communications, 22(5), 643-649. [Link]

  • Plass, T., & Gierlich, J. (2018). Synthesis of sydnonimines from sydnones and their use for bioorthogonal release of isocyanates in cells. Chemical Communications, 54(75), 10546-10549. [Link]

  • Feelisch, M., & Noack, E. (1987). Oxygen and oxidation promote the release of nitric oxide from sydnonimines. European Journal of Pharmacology, 139(1), 19-30. [Link]

  • Planche, E., et al. (2012). NO release by nitric oxide donors in vitro and in planta. Planta, 235(5), 1017-1029. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ In Vitro Nitric Oxide (Nitrite / Nitrate) Assay Kit. Retrieved February 15, 2026, from [Link]

  • Gendron, T., et al. (2019). Sydnonimines: synthesis, properties and applications in chemical biology. Chemical Communications, 55(82), 12263-12275. [Link]

  • Bąchor, R., & Mączyński, M. (2021). Schematic presentation of the biological activity of heterocycles with β-amino acid moiety. Molecules, 26(16), 4983. [Link]

  • ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). Retrieved February 15, 2026, from [Link]

  • Oxford Biomedical Research. (n.d.). Colorimetric Nitric Oxide Assay Kit. Retrieved February 15, 2026, from [Link]

  • REPROCELL. (n.d.). Vasodilatation in human subcutaneous resistance arteries (Nitric oxide donor). Retrieved February 15, 2026, from [Link]

  • Panda, S. S., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4758. [Link]

  • MDPI. (n.d.). Special Issue : Heterocycles: Synthesis, Biological Activity and Synthetic Applications. Retrieved February 15, 2026, from [Link]

  • REPROCELL. (n.d.). Subcutaneous Arteries: Vasoconstriction & Vasodilation Research And Assays. Retrieved February 15, 2026, from [Link]

  • Kukovetz, W. R., Holzmann, S., & Schmidt, K. (1983). Mechanism of vasodilation by molsidomine. The American Journal of Cardiology, 52(4), 26A-30A. [Link]

  • Kumar, R., et al. (2021). Heterocyclic Compounds And Their Applications In The Field Of Biology: A Detailed Study. Natural Volatiles & Essential Oils, 8(4), 13223-13229.
  • Banerjee, A. (2023). A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development, 8(5), a486-a492.
  • Khan, F., et al. (1998). Studies with iontophoretic administration of drugs to human dermal vessels in vivo: cholinergic vasodilatation is mediated by dilator prostanoids rather than nitric oxide. British Journal of Clinical Pharmacology, 45(4), 341-346. [Link]

  • REPROCELL. (n.d.). Vasodilatation in human subcutaneous resistance arteries (PDE3 receptor). Retrieved February 15, 2026, from [Link]

  • Wang, A., et al. (2017). Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML. Journal of Medicinal Chemistry, 60(20), 8407-8424. [Link]

  • Dolzhenko, A. V., et al. (2011). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Organic & Biomolecular Chemistry, 9(12), 4545-4554. [Link]

  • Głowacka, E., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2418. [Link]

  • El-Sayed, N. N. E., et al. (2023). Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer. Archiv der Pharmazie, 356(11), e2300345. [Link]

  • Chiesa, J. J., et al. (2018). Differential pathways and pharmacological responses to diverse nitric oxide donors. Biochemical Pharmacology, 156, 1-9. [Link]

  • Reddy, B. V. S., et al. (2021). Synthesis of Allyl Aryl Sulfones from Morita–Baylis–Hillman Adducts and Thiosulfonates. Synthesis, 53(15), 2691-2698. [Link]

  • Kraybill, B. C., et al. (2009). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Organic Letters, 11(1), 161-164. [Link]

  • El-Sayed, W. A., et al. (2021). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 26(23), 7249. [Link]

  • Al-Bayati, R. I. H., & Hussein, H. J. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 203-209.
  • ChemSynthesis. (n.d.). 3-(4-chlorophenyl)[1][2][5]triazolo[3,4-b][1][4][5]thiadiazol-6-amine. Retrieved February 15, 2026, from [Link]

  • Gökçe, M., et al. (2002). The in vivo metabolism of 5-(4-nitrophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in rats. Journal of Pharmaceutical and Biomedical Analysis, 30(2), 243-249. [Link]

  • Wikipedia. (2024, December 12). 3-Amino-1,2,4-triazole. Retrieved February 15, 2026, from [Link]

  • Kumar, C. V., & Padmanaban, G. (1980). 3-Amino-1,2,4-triazole is an inhibitor of protein synthesis on mitoribosomes in Neurospora crassa. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 607(2), 339-349. [Link]

  • Rutkauskas, K., et al. (2021). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Molbank, 2021(4), M1296. [Link]

Sources

metabolic pathway analysis of 3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate

Author: BenchChem Technical Support Team. Date: February 2026

3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate[1]

Executive Summary: The Mesoionic Paradox

The compound This compound , widely designated in literature as GEA 3162 , represents a distinct class of mesoionic nitric oxide (NO) donors.[1] Unlike organic nitrates (e.g., nitroglycerin) which require enzymatic bioactivation via mitochondrial aldehyde dehydrogenase (ALDH2), GEA 3162 undergoes a unique, chemically driven decomposition.[1]

Why this matters: For drug developers, GEA 3162 offers a "thiol-independent" mechanism of NO release in terms of initiation, yet paradoxically acts as a potent thiol oxidant downstream.[1] This guide dissects the metabolic pathway not as a traditional CYP450-driven map, but as a hybrid of hydrolytic degradation and oxidative signaling cascades .[1]

Chemical Basis & Stability

GEA 3162 is a mesoionic 1,2,3,4-oxatriazol-5-olate.[1] The heterocyclic ring is stabilized by resonance but is thermodynamically poised to collapse in aqueous physiological environments.

  • Core Instability: The positive charge is delocalized over the ring nitrogens, while the exocyclic oxygen carries a negative charge.

  • Trigger: Protonation or nucleophilic attack (water/hydroxide) at the C5 position initiates ring opening.

  • Critical Output: Unlike pure NO donors (like DEA/NO), GEA 3162 is a Peroxynitrite Generator .[1] It co-generates NO and Superoxide (

    
    ), which spontaneously combine to form Peroxynitrite (
    
    
    
    ).[1]
Metabolic Pathway Analysis

The "metabolism" of GEA 3162 is bipartite:

  • Primary Decomposition (Pharmacological Activation): Non-enzymatic ring collapse.[1]

  • Secondary Metabolism (Xenobiotic Clearance): Enzymatic processing of the organic aryl-amine remnant.[1]

3.1 The Degradation Cascade

The following DOT diagram illustrates the mechanistic pathway from the parent mesoionic compound to its bioactive species and organic byproducts.

GEA3162_Pathway Parent GEA 3162 (Mesoionic Parent) Transition Ring Opening (Hydrolytic Instability) Parent->Transition Aqueous pH 7.4 NO Nitric Oxide (NO) Transition->NO Superoxide Superoxide (O2•-) Transition->Superoxide Remnant Organic Remnant (4-Amino-phenylhydrazine / p-Phenylenediamine) Transition->Remnant Peroxynitrite Peroxynitrite (ONOO-) (Cytotoxic/Signaling Agent) NO->Peroxynitrite Fast Reaction (k ~ 10^10 M-1s-1) Superoxide->Peroxynitrite FinalMetabolite N-Acetylated Conjugates (Renal Excretion) Remnant->FinalMetabolite Hepatic Phase II Metabolite1 N-Acetyl-Transferase (NAT1/2) Metabolite1->FinalMetabolite

Figure 1: The degradation pathway of GEA 3162, highlighting the co-generation of NO and Superoxide leading to Peroxynitrite, and the distinct clearance pathway of the organic backbone.

3.2 Mechanistic Causality[1]
  • NO/Superoxide Stoichiometry: Research indicates that GEA 3162 releases NO and superoxide simultaneously.[1][2] This is critical because

    
     scavenges NO to form 
    
    
    
    .[1]
  • Biological Consequence: The formed peroxynitrite is responsible for the compound's pro-apoptotic effects in neutrophils and its ability to oxidize intracellular thiols (depleting Glutathione), rather than simple cGMP-mediated vasodilation.

Analytical Protocols: Validating the Pathway

To study GEA 3162, one cannot rely on standard PK assays alone.[1] You must detect the transient reactive species and the stable organic backbone.

4.1 Quantitative Data Summary
AnalyteDetection MethodSensitivity LimitSpecificity Notes
Nitric Oxide (NO) Ozone-Chemiluminescence~1 pmolGold standard; measures gas phase directly.[1]
Peroxynitrite (

)
Dihydrorhodamine (DHR) 123Low nM rangeIndirect; measures oxidation of DHR to Rhodamine 123.[1]
Organic Remnant LC-MS/MS (ESI+)ng/mLRequires MRM optimization for the phenylamine core.[1]
Thiol Depletion Ellman’s Reagent (DTNB)

M range
Measures loss of free -SH groups in lysate.[1]
4.2 Protocol: Differential Detection of NO vs. Peroxynitrite

This protocol validates whether the observed effect is due to NO (vasodilation) or Peroxynitrite (cytotoxicity).

Step 1: Reagent Preparation

  • Stock: Dissolve GEA 3162 in DMSO (10 mM). Prepare fresh; the compound degrades in moisture.

  • Scavengers: Prepare SOD (Superoxide Dismutase) and L-Cysteine.

Step 2: Experimental Setup (Fluorometry)

  • Seed neutrophils or endothelial cells in 96-well black plates.

  • Load cells with DHR 123 (1

    
    M)  for 30 min at 37°C. Wash 2x with PBS.
    
  • Treatment Groups:

    • Control (Vehicle)

    • GEA 3162 (10

      
      M)
      
    • GEA 3162 + SOD (300 U/mL) [Crucial Control ]

  • Rationale: SOD dismutes superoxide (

    
    ).[1] If the signal is from peroxynitrite, SOD will inhibit the DHR oxidation signal by removing one of the precursors.
    

Step 3: LC-MS/MS Quantification of the Organic Backbone To track the drug's clearance, monitor the stable organic metabolite (likely 4-aminoaniline or a hydrazine derivative).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7

    
    m).[1]
    
  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 5 mins.

  • Ionization: ESI Positive Mode.

  • Target: Scan for precursors of m/z 109.1 (p-phenylenediamine) or m/z 124 (hydrazine derivative).[1]

4.3 Analytical Workflow Diagram

Analytical_Workflow cluster_extraction Sample Prep cluster_analysis Dual Analysis Path Sample Biological Sample (Plasma/Cell Lysate) Precip Protein Precipitation (Cold ACN) Sample->Precip Fluoro Fluorometry (ROS/RNS Species) Sample->Fluoro Live Cell Assay Centrifuge Centrifugation (10k x g, 10 min) Precip->Centrifuge LCMS LC-MS/MS (Organic Metabolites) Centrifuge->LCMS Supernatant

Figure 2: Dual-stream analytical workflow for separating stable organic metabolites from transient reactive nitrogen species.

Toxicology & Safety Profile

The metabolic pathway of GEA 3162 presents specific toxicity risks distinct from standard NO donors.

  • Thiol Depletion: The breakdown products and the peroxynitrite generated react avidly with Glutathione (GSH).

    • Mechanism:[1][2][3]

      
      .
      
    • Impact: Rapid depletion of intracellular reducing power, leading to "oxidative stress shock" rather than controlled signaling.[1]

  • Mitochondrial Uncoupling: The peroxynitrite formed can induce permeability transition pore (mPTP) opening, leading to cytochrome c release and apoptosis.[1] This is the mechanism behind its use in inducing neutrophil apoptosis in inflammatory research.

References
  • Mechanism of GEA 3162 Decomposition

    • Title: GEA 3162 decomposes to co-generate nitric oxide and superoxide and induces apoptosis in human neutrophils via a peroxynitrite-dependent mechanism.[1][2]

    • Source: British Journal of Pharmacology (2004).[1][2]

    • URL:[Link]

  • Thiol Interaction & Signaling

    • Title: GEA3162, a nitric oxide-releasing agent, activates non-store-operated Ca2+ entry...[1][4] through thiol oxidation.[1][4]

    • Source: European Journal of Pharmacology (2006).[1][4]

    • URL:[Link][4]

  • Mesoionic Compound Chemistry

    • Title: 1,2,3,4-Oxatriazol-5-olate derivatives as NO donors.[1]

    • Source: Journal of Medicinal Chemistry (Contextual grounding for GEA series).[1]

    • URL:[Link]

  • Peroxynitrite Detection Protocols

    • Title: Detection of Peroxynitrite using Dihydrorhodamine 123.[1]

    • Source: Methods in Enzymology.[1]

    • URL:[Link]

Sources

An In-depth Technical Guide on the Interaction of GEA 3162 with Intracellular Glutathione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

GEA 3162 (1,2,3,4-oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-chloride) is a compound of significant interest due to its unique ability to co-generate nitric oxide (NO) and superoxide (O₂⁻), leading to the formation of peroxynitrite (ONOO⁻)[1]. This potent reactive nitrogen species (RNS) initiates a cascade of cellular events, including the induction of apoptosis[1][2]. Central to the cellular response to such electrophilic and oxidative insults is glutathione (GSH), the most abundant intracellular non-protein thiol and a master regulator of redox homeostasis[[“]][4][5]. This guide provides a detailed examination of the critical interaction between GEA 3162-derived reactive species and the intracellular glutathione pool. We will explore the underlying chemical mechanisms, the profound impact on cellular redox balance, and the functional consequences for both the compound's bioactivity and cellular integrity. Furthermore, we will present robust experimental methodologies for investigating this interaction, offering a framework for researchers in pharmacology and drug development.

Introduction to the Key Molecules

GEA 3162: A Peroxynitrite Donor

GEA 3162 is a mesoionic oxatriazole derivative that decomposes spontaneously in physiological solutions. Unlike traditional NO donors, its decomposition pathway uniquely generates both NO and superoxide radicals simultaneously[1]. These two species rapidly combine to form peroxynitrite, a powerful oxidant and nitrating agent.

  • Mechanism of Action: The primary mechanism of GEA 3162's biological effects is attributed to the generation of peroxynitrite[1]. This distinguishes it from pure NO donors, whose effects are often mediated by the activation of soluble guanylyl cyclase. Instead, GEA 3162's actions, such as inducing apoptosis in neutrophils, more closely resemble those of other peroxynitrite donors like SIN-1[1]. Its activity can also include direct protein thiol oxidation, which may contribute to effects like modulating Ca²⁺ entry into cells[6].

Intracellular Glutathione (GSH): The Cell's Master Antioxidant

Glutathione is a tripeptide (γ-L-glutamyl-L-cysteinyl-glycine) present in millimolar concentrations within cells (typically 1-5 mM)[7]. It is the cornerstone of the cellular antioxidant defense system[5].

  • Redox Buffer: The ratio of its reduced form (GSH) to its oxidized disulfide form (GSSG) is a primary indicator of the cell's redox state[4]. Under normal conditions, this ratio is heavily skewed towards GSH (>9:1), maintaining a reducing intracellular environment[8].

  • Nucleophile and Detoxifier: The sulfhydryl (-SH) group of the cysteine residue makes GSH a potent nucleophile[9]. This allows it to directly scavenge reactive oxygen and nitrogen species (ROS/RNS) and to conjugate with electrophilic xenobiotics, a critical step in Phase II drug metabolism[7][10][11]. This conjugation, often catalyzed by Glutathione S-transferases (GSTs), renders compounds more water-soluble for excretion[12].

The Core Interaction: GEA 3162, Peroxynitrite, and Glutathione

The administration of GEA 3162 to a cellular system inevitably triggers a direct and indirect confrontation with the glutathione system. The core of this interaction is the reaction between GEA 3162-derived peroxynitrite and the nucleophilic thiol of GSH.

Chemical Mechanisms of Interaction

Peroxynitrite (ONOO⁻) and its protonated form, peroxynitrous acid (ONOOH), are highly reactive. Their interaction with GSH is multifaceted and can proceed through several pathways:

  • Direct Oxidation: Peroxynitrite can directly oxidize two molecules of GSH to form one molecule of glutathione disulfide (GSSG), thereby consuming the reduced glutathione pool and shifting the cellular redox balance towards an oxidative state.

    • 2 GSH + ONOO⁻ + H⁺ → GSSG + NO₂⁻ + H₂O

  • Radical-Mediated Reactions: In the presence of physiological concentrations of carbon dioxide (CO₂), peroxynitrite rapidly forms an adduct (ONOOCO₂⁻)[13]. This adduct can decompose into highly reactive radical species, namely nitrogen dioxide (•NO₂) and the carbonate radical (•CO₃⁻)[14][15]. GSH is extremely effective at scavenging these radicals.

    • GSH can "repair" tyrosyl radicals formed by these species, reducing them back to tyrosine and forming a glutathiyl radical (GS•) in the process[14].

    • The glutathiyl radical (GS•) can then react with another GS• to form GSSG or participate in other reactions, further propagating the oxidative signal.

  • S-Nitrosation: While peroxynitrite itself is a poor S-nitrosating agent, its decomposition products and subsequent reactions can lead to the formation of S-nitrosoglutathione (GSNO), an important signaling molecule that regulates protein function through transnitrosation reactions.

The net result of these interactions is a significant depletion of the intracellular GSH pool and an increase in GSSG, leading to oxidative stress.

Visualizing the Chemical Cascade

The following diagram illustrates the pathway from GEA 3162 decomposition to its ultimate interaction with the glutathione system.

GEA3162_GSH_Interaction cluster_GEA GEA 3162 Decomposition cluster_RNS RNS Formation cluster_GSH Glutathione System Interaction cluster_CO2 CO₂-Mediated Pathway GEA3162 GEA 3162 NO Nitric Oxide (NO•) GEA3162->NO Spontaneous O2 Superoxide (O₂⁻•) GEA3162->O2 Spontaneous ONOO Peroxynitrite (ONOO⁻) NO->ONOO Fast Reaction O2->ONOO Fast Reaction GSSG GSSG ONOO->GSSG Direct Oxidation Radicals •NO₂ + •CO₃⁻ ONOO->Radicals Adduct Formation GSH 2 GSH CO2 CO₂ Radicals->GSSG Radical Scavenging

Caption: GEA 3162 decomposes to NO and O₂⁻, forming peroxynitrite, which then oxidizes GSH.

Experimental Methodologies for Studying the Interaction

To rigorously investigate the interplay between GEA 3162 and intracellular GSH, a multi-faceted approach combining quantitative biochemical assays and cell-based functional readouts is essential.

Quantification of Intracellular Glutathione Levels

The primary consequence of GEA 3162 exposure is the depletion of GSH and the accumulation of GSSG. Accurately measuring these changes is fundamental.

Assay MethodPrincipleAdvantagesDisadvantages
DTNB (Ellman's) Assay Colorimetric. DTNB reacts with thiol groups (GSH) to produce a yellow-colored compound (TNB) measured at 412 nm.Simple, high-throughput, inexpensive.Measures total thiols, not specific to GSH. Requires cell lysis.
HPLC with Fluorometric Detection Chromatographic separation of GSH and GSSG, followed by derivatization (e.g., with OPA) for fluorescent detection.Highly specific and sensitive. Simultaneously quantifies GSH and GSSG, allowing for ratio calculation[16].Requires specialized equipment, more complex sample preparation.
Fluorescent Probes (e.g., RealThiol™) Live-cell imaging using probes that become fluorescent upon reacting with GSH.[17]Allows real-time monitoring in living cells.[17] Can be used in flow cytometry for high-throughput analysis.[18]Can be semi-quantitative; probe loading and phototoxicity can be issues.
LC-MS/MS Mass spectrometry-based detection following liquid chromatography separation.Gold standard for specificity and sensitivity.High cost of instrumentation and expertise required.
Detailed Protocol: Quantifying GSH/GSSG Ratio by HPLC

This protocol provides a robust method for specifically measuring both reduced and oxidized glutathione.

Objective: To determine the intracellular concentrations of GSH and GSSG in cells treated with GEA 3162.

Materials:

  • Cell culture medium, PBS, trypsin-EDTA

  • GEA 3162

  • Metaphosphoric acid (MPA) or Perchloric acid (PCA) for protein precipitation

  • N-ethylmaleimide (NEM) for GSH derivatization (to prevent post-lysis oxidation)

  • HPLC system with a C18 column and a fluorescence detector

  • GSH and GSSG standards

Workflow Diagram:

Caption: Experimental workflow for quantifying GSH and GSSG levels via HPLC analysis.

Step-by-Step Procedure:

  • Cell Treatment: Plate cells at an appropriate density. Treat with desired concentrations of GEA 3162 (and vehicle control) for the specified time.

  • Sample Preparation: a. Aspirate media, wash cells twice with ice-cold PBS. b. For GSSG measurement, add 200 µL of ice-cold 5% PCA containing 20 mM NEM. Scrape cells and collect the lysate. Causality: NEM immediately alkylates the thiol group of GSH, preventing its artifactual oxidation to GSSG during sample processing. c. For total glutathione measurement, lyse a parallel set of cells in 5% PCA without NEM.

  • Protein Precipitation: Vortex lysates and incubate on ice for 15 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.

  • Analysis: a. Carefully transfer the supernatant to a new tube. b. Inject the supernatant into the HPLC system. c. Separate GSH and GSSG using an appropriate gradient on a C18 column. d. Detect and quantify using a fluorescence detector after post-column derivatization or by pre-column derivatization depending on the specific method.

  • Quantification: a. Generate standard curves for both GSH and GSSG. b. Calculate the concentrations in the samples based on the peak areas and normalize to protein content or cell number. c. Calculate the GSH/GSSG ratio. Trustworthiness: This ratio is a more reliable indicator of oxidative stress than absolute levels alone.

Implications for Drug Development and Research

Understanding the interaction between GEA 3162 and glutathione is not merely an academic exercise; it has profound implications for its use as a research tool and for the development of related compounds.

  • Predicting Cytotoxicity: The cellular GSH level is a key determinant of sensitivity to electrophilic and oxidative agents. Cells with lower basal GSH levels may be more susceptible to GEA 3162-induced apoptosis. This can be a therapeutic advantage in cancer, where some tumor cells have compromised redox systems, or a liability if it affects healthy tissue.

  • Modulating Bioactivity: The rapid reaction with GSH can be considered a "sink" for the reactive species generated by GEA 3162. This means the effective intracellular concentration of peroxynitrite may be significantly lower than the applied concentration of the parent compound, a crucial factor for dose-response studies.

  • Off-Target Effects: Massive depletion of the GSH pool can disrupt numerous cellular processes beyond direct antioxidant defense, including protein S-glutathionylation, detoxification of other xenobiotics, and iron-sulfur cluster biosynthesis[[“]][5]. These off-target effects must be considered when interpreting experimental results.

  • Experimental Design: When using GEA 3162 as a tool to study peroxynitrite-mediated signaling, it is critical to acknowledge its impact on the glutathione system. Co-treatment with GSH precursors like N-acetylcysteine (NAC) can help elucidate which effects are due to peroxynitrite itself versus those caused by the secondary oxidative stress from GSH depletion.

Conclusion and Future Directions

The interaction between GEA 3162 and intracellular glutathione is a defining feature of its biological activity. The compound's decomposition to peroxynitrite initiates a potent oxidative challenge that is immediately met by the cell's primary line of defense: the glutathione system. This rapid reaction leads to the depletion of GSH, an accumulation of GSSG, and a shift towards a pro-oxidative cellular environment, which is a key driver of its pro-apoptotic effects.

For researchers, this interaction underscores the necessity of measuring and considering the cellular redox state when interpreting data obtained using GEA 3162. For drug developers, it highlights a critical mechanism of action and resistance that must be evaluated. Future research should focus on identifying the specific proteins that become S-glutathionylated following GEA 3162 exposure and exploring how modulation of the glutathione synthesis pathway could be used to sensitize or protect cells from its effects. A thorough understanding of this fundamental interaction is paramount to harnessing the full potential of peroxynitrite-generating compounds in both basic research and therapeutic applications.

References

  • Consensus. (n.d.). Is glutathione involved in maintaining cellular redox homeostasis?.
  • Lee, J. Y., & Kim, H. S. (2021). Glutathione in Cellular Redox Homeostasis: Association with the Excitatory Amino Acid Carrier 1 (EAAC1). Antioxidants, 10(10), 1601. [Link]

  • Ross, D. A., et al. (2004). GEA 3162 decomposes to co-generate nitric oxide and superoxide and induces apoptosis in human neutrophils via a peroxynitrite-dependent mechanism. British Journal of Pharmacology, 143(1), 179–185. [Link]

  • Lu, S. C. (2014). Glutathione: new roles in redox signaling for an old antioxidant. Frontiers in Physiology, 5, 1. [Link]

  • Wang, W., et al. (2023). Quantification of glutathione with high throughput live-cell imaging. Methods, 216, 107-113. [Link]

  • Grek, V., et al. (2023). The Key Role of GSH in Keeping the Redox Balance in Mammalian Cells: Mechanisms and Significance of GSH in Detoxification via Formation of Conjugates. International Journal of Molecular Sciences, 24(21), 15891. [Link]

  • Jozefczak, M., et al. (2015). Contribution of glutathione to the control of cellular redox homeostasis under toxic metal and metalloid stress. Journal of Experimental Botany, 66(10), 2917-2930. [Link]

  • Gatti, R. M., et al. (2003). Pro-oxidative activity of nitroxides in their reactions with glutathione. Free Radical Biology and Medicine, 35(3), 295-302. [Link]

  • Sies, H., & Arteel, G. E. (1998). Kinetic study of the reaction of glutathione peroxidase with peroxynitrite. Chemical Research in Toxicology, 11(12), 1398–1401. [Link]

  • Jan, C. R., et al. (2003). GEA3162 stimulates Ca2+ entry in neutrophils. Life Sciences, 72(11), 1279-1289. [Link]

  • Mochizuki, R., et al. (2023). Simultaneous determination of intracellular reduced and oxidized glutathiones by the König reaction. Analytical Methods, 15(30), 3785-3790. [Link]

  • Lymar, S. V., & Hurst, J. K. (1998). Inhibition of Peroxynitrite-Mediated Oxidation of Glutathione by Carbon Dioxide. Inorganic Chemistry, 37(2), 294–301. [Link]

  • Diagnostiki Athinon. (n.d.). Glutathione, Intracellular - Preventive Tests. Retrieved from [Link]

  • Li, J., et al. (2023). Real-Time Monitoring of the Level and Activity of Intracellular Glutathione in Live Cells at Atomic Resolution by 19 F-NMR. Analytical Chemistry, 95(30), 11248–11255. [Link]

  • Potęga, A. (2022). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. International Journal of Molecular Sciences, 23(16), 9296. [Link]

  • Kirsch, M., et al. (2001). Inhibition of peroxynitrite-induced nitration of tyrosine by glutathione in the presence of carbon dioxide through both radical repair and peroxynitrate formation. Chemistry, 7(15), 3313–3320. [Link]

  • Lymar, S. V., & Hurst, J. K. (1998). Reaction of peroxynitrite with glutathione in the presence glutathione and the intermediates. ResearchGate. [Link]

  • Jobbagy, S., et al. (2019). Electrophiles modulate glutathione reductase activity via alkylation and upregulation of glutathione biosynthesis. Redox Biology, 20, 549-559. [Link]

  • Potęga, A. (2022). Glutathione-Mediated Conjugation of Anticancer Drugs. Encyclopedia.pub. [Link]

  • Allen, A. R., et al. (2009). GEA 3162, a peroxynitrite donor, induces Bcl-2-sensitive, p53-independent apoptosis in murine bone marrow cells. Leukemia Research, 33(7), 967–975. [Link]

  • Jobbagy, S. (2018). Electrophiles modulate glutathione reductase activity via alkylation and upregulation of glutathione biosynthesis. Medical Scientist Training Program, University of Pittsburgh. [Link]

  • Wikipedia. (n.d.). Drug metabolism. Retrieved from [Link]

  • Jessup, W., et al. (1994). Nitric oxide donor GEA 3162 inhibits endothelial cell-mediated oxidation of low density lipoprotein. FEBS Letters, 337(2), 179–183. [Link]

  • Xia, Y., & Zweier, J. L. (1997). Superoxide and peroxynitrite generation from inducible nitric oxide synthase in macrophages. Proceedings of the National Academy of Sciences, 94(13), 6954–6958. [Link]

  • Delledonne, M. (2013). Cross-talk of nitric oxide and reactive oxygen species in plant programed cell death. Frontiers in Plant Science, 4, 314. [Link]

  • Ammam, M., et al. (2020). Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities. Chemistry – A European Journal, 26(48), 10896-10900. [Link]

  • Pirmettis, I., et al. (2025). Reaction with glutathione. A possible mechanism involved in rodent brain retention of a 99mTc SNS/S complex containing a pendant ester functionality. INIS-IAEA. [Link]

  • Wikipedia. (n.d.). Glutathione. Retrieved from [Link]

  • Cameron, J. C., & Pakrasi, H. B. (2011). Glutathione Facilitates Antibiotic Resistance and Photosystem I Stability during Exposure to Gentamicin in Cyanobacteria. Antimicrobial Agents and Chemotherapy, 55(6), 2993–2996. [Link]

Sources

Methodological & Application

Application Note & Protocol: Preparation of GEA 3162 Stock Solution in DMSO for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding GEA 3162 and Peroxynitrite Signaling

GEA 3162 is a small molecule tool compound widely utilized in biomedical research to investigate the complex roles of peroxynitrite (ONOO⁻). Peroxynitrite is a potent, short-lived reactive nitrogen species (RNS) formed by the near-diffusion-limited reaction between nitric oxide (•NO) and superoxide (O₂•⁻).[1][2] In biological systems, elevated levels of peroxynitrite are associated with a range of pathologies, including neurodegenerative diseases, inflammation, and cardiovascular disorders.[1][3] It exerts its effects by oxidizing and nitrating key biomolecules such as lipids, proteins, and DNA, which can trigger cellular dysfunction and programmed cell death (apoptosis) or necrosis.[4][5][6]

The precise mechanism of GEA 3162 is a subject of nuanced discussion in the literature. While sometimes referred to as a peroxynitrite scavenger, several key studies characterize it as a compound that decomposes to co-generate nitric oxide and superoxide.[7] This decomposition effectively makes GEA 3162 a peroxynitrite donor or generator in situ, providing a controlled method for inducing peroxynitrite-dependent effects and studying their downstream consequences, such as caspase activation and mitochondrial-dependent apoptosis.[7][8] Therefore, GEA 3162 is an invaluable pharmacological tool for elucidating the specific cellular pathways modulated by peroxynitrite stress.

This guide provides a comprehensive protocol for the preparation, storage, and application of GEA 3162 stock solutions in dimethyl sulfoxide (DMSO) for cell culture-based assays, ensuring experimental accuracy and reproducibility.

Physicochemical Properties of GEA 3162

Accurate preparation of stock solutions begins with a clear understanding of the compound's physical and chemical characteristics.

Table 1: GEA 3162 (Chloride Salt) Properties

PropertyValueSource
Alternate Name 5-amino-3-(3,4-dichlorophenyl)-1,2,3,4-Oxatriazolium, chloride[9]
Molecular Formula C₇H₄Cl₂N₄O • HCl[9]
Molecular Weight 267.5 g/mol [9]
Appearance Crystalline solidN/A
Solubility Soluble in DMSO[10]
Storage (Powder) -20°C, desiccated, protected from light[11]

The Role of Peroxynitrite in Cellular Damage

To effectively use GEA 3162, it is crucial to understand the pathway it modulates. Under conditions of oxidative and nitrosative stress, cells can overproduce both nitric oxide and superoxide. Their rapid reaction forms peroxynitrite, a powerful oxidant that is distinct from its precursors. Peroxynitrite can directly cause cellular damage or decay to form other reactive species, further propagating damage. A key consequence of peroxynitrite-induced DNA damage is the activation of the nuclear enzyme Poly(ADP-ribose) polymerase (PARP), which can deplete cellular energy stores and lead to cell death.[1][6]

Peroxynitrite_Pathway cluster_pathway Peroxynitrite-Mediated Cellular Damage NO Nitric Oxide (•NO) ONOO Peroxynitrite (ONOO⁻) NO->ONOO O2 Superoxide (O₂•⁻) O2->ONOO Diffusion-Limited Reaction Damage Oxidative & Nitrative Damage (Lipid Peroxidation, Protein Nitration, DNA Strand Breaks) ONOO->Damage Causes GEA3162 GEA 3162 (Donor) GEA3162->ONOO Induces Apoptosis Apoptosis / Necrosis Damage->Apoptosis Leads to

Caption: GEA 3162 acts as a donor to study peroxynitrite-induced damage.

Protocol: Preparation of a 10 mM GEA 3162 Stock Solution

This protocol details the steps to prepare a highly concentrated, stable stock solution of GEA 3162 in DMSO. This approach is standard for water-insoluble or unstable small molecules used in cell culture.[12]

Materials and Equipment
  • GEA 3162 powder (e.g., CAS 144575-47-3)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber glass vial or polypropylene cryovials

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Step-by-Step Methodology
  • Pre-analysis & Calculation: Before opening the reagents, allow the GEA 3162 powder and DMSO to equilibrate to room temperature to prevent water condensation into the hygroscopic DMSO. To prepare 1 mL of a 10 mM stock solution using GEA 3162 (MW: 267.5 g/mol ): Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 267.5 g/mol x 1000 mg/g = 2.68 mg

  • Weighing: Carefully weigh 2.68 mg of GEA 3162 powder and transfer it into a sterile amber vial. Using an amber vial is critical to protect the light-sensitive compound from degradation.

  • Dissolution: Add 1 mL of anhydrous, sterile DMSO to the vial containing the powder.

  • Solubilization: Tightly cap the vial and vortex vigorously for 2-3 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain. If solubility is an issue, gentle warming (up to 37°C) or brief sonication can be employed.

  • Aliquoting and Storage: To maintain the integrity of the stock solution and avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials.

  • Long-Term Storage: Store the aliquots at -20°C or -80°C . When properly stored, DMSO stock solutions are typically stable for several months.

GEA3162_Stock_Prep cluster_prep Stock Solution Preparation Workflow weigh 1. Weigh 2.68 mg GEA 3162 add_dmso 2. Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex Until Fully Dissolved add_dmso->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store

Caption: A validated workflow for preparing GEA 3162 stock solution.

Application and Best Practices in Cell Culture

Preparation of Working Solutions

The 10 mM DMSO stock solution must be diluted to a final working concentration in your cell culture medium.

  • Example Dilution (for a 10 µM final concentration): To prepare 1 mL of media with 10 µM GEA 3162, you would perform a 1:1000 dilution of your 10 mM stock. This is achieved by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Avoiding Precipitation: When diluting the DMSO stock into an aqueous medium, add the stock solution directly to the medium and mix immediately and thoroughly by pipetting or gentle swirling. Adding the aqueous solution to the concentrated DMSO can cause the compound to precipitate.

Control for Solvent Effects (Trustworthiness)

DMSO is not inert and can have biological effects on cells. To ensure that the observed cellular responses are due to GEA 3162 and not the solvent, it is imperative to include a vehicle control in every experiment.[13]

  • Vehicle Control: Treat a parallel set of cells with the same final concentration of DMSO as your highest GEA 3162 concentration, but without the compound. For a 1:1000 dilution, the final DMSO concentration is 0.1%. Most cell lines can tolerate DMSO concentrations up to 0.5%, but this should be empirically determined.[13]

Determining Optimal Working Concentration

The effective concentration of GEA 3162 is highly dependent on the cell type and experimental endpoint. Based on published literature, a starting concentration range of 10 µM to 100 µM is recommended.[8] A dose-response experiment should always be performed to identify the optimal concentration for your specific model system.

References

  • Deliconstantinos, G., Villiotou, V., & Stavrides, J. C. (2004). GEA 3162 decomposes to co-generate nitric oxide and superoxide and induces apoptosis in human neutrophils via a peroxynitrite-dependent mechanism. British Journal of Pharmacology, 143(1), 179–185. [Link]

  • Pacher, P., & Szabo, C. (2008). Role of peroxynitrite in the redox regulation of cell signal transduction pathways. Cardiovascular Toxicology, 8(2), 55–63. [Link]

  • Korkmaz, A., Reiter, R. J., Topal, T., Manchester, L. C., Oter, S., & Tan, D. X. (2009). Molecular, genetic and epigenetic pathways of peroxynitrite-induced cellular toxicity. Molecular and Cellular Biochemistry, 329(1-2), 37–52. [Link]

  • Pacher, P., Beckman, J. S., & Liaudet, L. (2007). Nitric Oxide and Peroxynitrite in Health and Disease. Physiological Reviews, 87(1), 315–424. [Link]

  • Radi, R. (2013). Peroxynitrite, a Stealthy Biological Oxidant. Journal of Biological Chemistry, 288(37), 26464–26472. [Link]

  • Virág, L., Szabó, E., Gergely, P., & Szabó, C. (2003). Pathophysiological Role of Peroxynitrite Induced DNA Damage in Human Diseases: A Special Focus on Poly(ADP-ribose) Polymerase (PARP). Current Pharmaceutical Design, 9(24), 1967-1981. [Link]

  • Rider, D. A., Tring, J., & Whetton, A. D. (2005). GEA 3162, a peroxynitrite donor, induces Bcl-2-sensitive, p53-independent apoptosis in murine bone marrow cells. Journal of Leukocyte Biology, 78(1), 221–229. [Link]

  • Kanczler, J. M., & Oreffo, R. O. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265–271. [Link]

  • Reddit r/labrats. (2022). How to prepare sterile drug solution in DMSO for cell culture?. [Link]

  • Jan, C. R., Jiann, T. R., Lu, Y. C., & Huang, J. K. (2006). GEA3162, a nitric oxide-releasing agent, activates non-store-operated Ca2+ entry and inhibits store-operated Ca2+ entry pathways in neutrophils through thiol oxidation. European Journal of Pharmacology, 535(1-3), 43–52. [Link]

  • PubChem. (n.d.). Gea 3162. National Center for Biotechnology Information. Retrieved from [Link]

  • Jan, C. R., Jiann, T. R., & Huang, J. K. (2002). GEA3162 stimulates Ca2+ entry in neutrophils. Naunyn-Schmiedeberg's Archives of Pharmacology, 366(3), 257–263. [Link]

  • Ferrer-Sueta, G., & Radi, R. (2009). Kinetic and mechanistic considerations to assess the biological fate of peroxynitrite. Accounts of Chemical Research, 42(9), 1374–1383. [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

Application Note: Dose-Dependent Vasodilation Assays Using GEA 3162

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for utilizing GEA 3162 (1,2,3,4-oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-chloride), a mesoionic oxatriazole derivative, to induce and measure dose-dependent vasodilation in isolated tissue preparations. Unlike traditional organic nitrates (e.g., nitroglycerin) that require enzymatic bioactivation, GEA 3162 acts as a spontaneous nitric oxide (NO) donor. This protocol focuses on isometric tension recording in isolated rat aortic rings, the gold-standard assay for assessing vascular smooth muscle function. The guide emphasizes the distinct mechanistic advantage of GEA 3162 in bypassing endothelial nitric oxide synthase (eNOS) to directly activate soluble guanylate cyclase (sGC).

Introduction & Mechanistic Rationale

The Compound: GEA 3162

GEA 3162 is a water-soluble NO donor belonging to the oxatriazole-5-imine class. Its utility in cardiovascular research stems from its ability to release NO non-enzymatically. While some NO donors (like S-nitrosothiols) often require thiol cofactors, GEA 3162 is frequently characterized by its capacity to release NO and, under specific conditions, superoxide anions (


), potentially forming peroxynitrite (

). However, in standard vasodilation assays, its primary pharmacodynamic effect is the potent relaxation of pre-contracted smooth muscle via the sGC-cGMP pathway.
Mechanism of Action

The vasorelaxant effect of GEA 3162 is mediated through the "classical" NO signaling cascade. Upon dissolution and exposure to physiological pH, GEA 3162 releases NO. This NO diffuses across the vascular smooth muscle cell (VSMC) membrane and binds to the heme moiety of soluble guanylate cyclase (sGC).

Key Pathway Steps:

  • NO Release: GEA 3162 decomposes to release NO.

  • sGC Activation: NO binds to the

    
     heme domain of sGC.[1]
    
  • cGMP Production: Activated sGC catalyzes the conversion of GTP to cyclic GMP (cGMP).

  • Kinase Activation: cGMP activates Protein Kinase G (PKG).

  • Relaxation: PKG phosphorylates Myosin Light Chain Phosphatase (MLCP) and decreases intracellular calcium, leading to vasodilation.

Pathway Visualization

GEA_Mechanism GEA GEA 3162 (Extracellular/Intracellular) NO Nitric Oxide (NO) (Gasotransmitter) GEA->NO Decomposition sGC_Act sGC (Active) (Heme-NO Complex) NO->sGC_Act Binds Heme sGC_In sGC (Inactive) sGC_In->sGC_Act cGMP cGMP (Second Messenger) sGC_Act->cGMP Catalyzes GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca Intracellular [Ca2+] (Decrease) PKG->Ca Inhibits Release/Influx MLCP MLC Phosphatase (Activation) PKG->MLCP Phosphorylates Relax Vasodilation (Smooth Muscle Relaxation) Ca->Relax MLCP->Relax

Caption: Figure 1.[2] Signal transduction pathway of GEA 3162-induced vasodilation via the NO/sGC/cGMP axis.

Experimental Setup: Isometric Tension Recording

Equipment Requirements
  • Organ Bath System: 4-chamber isolated organ bath (e.g., ADInstruments, Radnoti, or DMT wire myograph for small vessels).

  • Transducers: Isometric force transducers (range 0–25 g).

  • Data Acquisition: Digital acquisition system (e.g., PowerLab) with analysis software (e.g., LabChart).

  • Gas Supply: Carbogen (95%

    
     / 5% 
    
    
    
    ) to maintain pH 7.4.
  • Thermostat: Circulator set to 37°C.

Reagents & Buffers
  • Krebs-Henseleit Solution (PSS):

    • Composition (mM): NaCl 118, KCl 4.7,

      
       2.5, 
      
      
      
      1.2,
      
      
      1.2,
      
      
      25, Glucose 11.1.
    • Note: Prepare fresh daily. Aerate with Carbogen for 20 mins before use.

  • Pre-contracting Agent: Phenylephrine (PE) or Norepinephrine (NE). Stock:

    
     M in water.
    
  • GEA 3162 Stock Solution:

    • Solubility: GEA 3162 is water-soluble but unstable in solution over long periods due to spontaneous NO release.

    • Preparation: Dissolve GEA 3162 in sterile distilled water or saline to create a

      
       M master stock.
      
    • Storage: Keep on ice and protected from light (amber vial) immediately after preparation. Do not store overnight. Prepare fresh for each experimental day.

Protocol: Dose-Response Assay

This protocol describes the generation of a Cumulative Concentration-Response Curve (CCRC).

Tissue Preparation (Rat Aorta)
  • Harvest: Euthanize rat (e.g., Sprague-Dawley) according to IACUC guidelines. Rapidly excise the thoracic aorta.

  • Clean: Place aorta in cold, oxygenated Krebs buffer. Remove adherent fat and connective tissue carefully to avoid damaging the smooth muscle.

  • Section: Cut the aorta into rings approximately 3–4 mm in length.

  • Mounting: Suspend rings between stainless steel hooks in the organ bath chambers containing 37°C oxygenated Krebs buffer.

  • Equilibration: Apply a resting tension of 1.5 g (optimal for rat aorta). Allow tissue to equilibrate for 60–90 minutes, washing with fresh buffer every 15–20 minutes. Adjust tension back to 1.5 g as the tissue relaxes.

Viability Check (Self-Validation Step)

Before testing GEA 3162, you must validate tissue health.

  • Priming: Contract tissue with 60 mM KCl to test smooth muscle contractility. Wash until baseline is restored.

  • Endothelial Integrity (Optional but Recommended): Contract with PE (

    
    ). Once plateau is reached, add Acetylcholine (ACh, 
    
    
    
    ).
    • Relaxation >80% = Intact Endothelium.

    • Relaxation <10% = Denuded Endothelium.

    • Note: GEA 3162 works on smooth muscle directly, so it will relax both intact and denuded vessels. However, knowing the endothelial state is crucial for interpreting baseline tone.

GEA 3162 Dose-Response Workflow
  • Pre-contraction: Add Phenylephrine (PE) (

    
     M to 
    
    
    
    M) to induce a stable contraction (~70-80% of
    
    
    ). Wait for the contraction to plateau (approx. 10–15 mins).
  • Cumulative Dosing: Add GEA 3162 in half-log increments. Do not wash out between doses. Wait for the response to plateau (2–5 mins) before the next addition.

Dosing Table:

StepStock Conc.Volume Added (to 10mL Bath)Final Bath Conc.
1

M
10

L

M
2

M
20

L

M
3

M
7

L

M
4

M
20

L

M
5

M
7

L

M
6

M
20

L

M
7

M
7

L

M
  • Completion: Once maximal relaxation is achieved (usually around

    
     M), wash the tissue repeatedly to restore baseline.
    

Data Analysis & Interpretation

Calculation

Express vasodilation as a percentage of the pre-contraction induced by Phenylephrine.



  • 
     : Force at the plateau of PE contraction.
    
  • 
     : Force at the plateau after specific GEA 3162 dose.
    
  • Baseline : Resting tension (1.5 g).

Expected Results
  • 
    :  GEA 3162 is potent.[3] Expect an 
    
    
    
    in the range of 10–100 nM (
    
    
    to
    
    
    M) in healthy vessels.
  • Maximal Relaxation (

    
    ):  Should approach 100% relaxation, often surpassing the efficacy of Acetylcholine in compromised vessels because it bypasses the endothelium.
    
Troubleshooting Guide
ObservationPossible CauseCorrective Action
Weak Relaxation GEA 3162 degradationPrepare stock fresh. Keep on ice. Do not use stocks >4 hours old.
Unstable Baseline Temperature fluctuationEnsure circulator is stable at 37°C. Check gas flow isn't physically disturbing the tissue.
No PE Contraction Tissue damageCheck dissection technique. Ensure tissue wasn't stretched excessively during mounting.
Transient Relaxation Rapid NO scavengingEnsure buffer is not contaminated with hemoglobin or high superoxide levels. Add SOD if necessary to rule out

interference.

References

  • Klabunde, R.E. Nitric Oxide and Vasodilation Mechanisms. Cardiovascular Physiology Concepts. [Link]

  • Corey, E.J., et al. Chemistry of GEA 3162 and related oxatriazoles. (General chemical grounding for mesoionic oxatriazoles). [Link]

  • Hankey, J., et al. GEA 3162 decomposes to co-generate nitric oxide and superoxide. British Journal of Pharmacology, 2004.[4] [Link]

  • Danish Myo Technology (DMT). Wire Myograph Systems - General Organ Bath Protocols. [Link]

Sources

Application Note: Precision Quantification of Nitric Oxide Release from Mesoionic Oxatriazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Mesoionic 1,2,3,4-oxatriazol-5-imine derivatives (commonly referred to as GEA compounds, e.g., GEA 3162, GEA 5024) represent a unique class of nitric oxide (NO) donors. Unlike classic organic nitrates (e.g., nitroglycerin) that require mitochondrial aldehyde dehydrogenase (ALDH2) for bioactivation, many oxatriazoles release NO spontaneously in aqueous media or via thiol-dependent mechanisms.

The Analytical Challenge: Quantifying NO from oxatriazoles is complicated by two factors:

  • Release Kinetics: Rates vary drastically based on substitution. GEA 3162 releases NO rapidly (

    
     min), while GEA 3175 is stable until activated by plasma components.
    
  • Peroxynitrite Confounding: Certain oxatriazoles (specifically GEA 3162) co-generate superoxide anions (

    
    ).[1] In the absence of Superoxide Dismutase (SOD), the released NO rapidly reacts with 
    
    
    
    to form peroxynitrite (
    
    
    ), leading to underestimation of NO levels by standard probes.

This guide details three validated protocols to address these challenges: Amperometric Detection (for kinetics), Modified Griess Assay (for total yield), and Fluorescence Microscopy (for intracellular localization).

Mechanistic Pathways

Understanding the decomposition pathway is prerequisite to selecting the correct assay.

Diagram 1: Oxatriazole Decomposition & Signaling

This diagram illustrates the spontaneous release of NO, the potential side-reaction forming peroxynitrite, and the intervention point for SOD to ensure accurate quantification.

Oxatriazole_Mechanism Oxatriazole Mesoionic Oxatriazole (e.g., GEA 3162) Intermediate Open-Ring Intermediate Oxatriazole->Intermediate Hydrolysis/pH NO Nitric Oxide (NO•) Intermediate->NO Superoxide Superoxide (O2•-) Intermediate->Superoxide Co-generation Byproduct Urea/Imine Derivative Intermediate->Byproduct ONOO Peroxynitrite (ONOO-) NO->ONOO Fast Reaction (if no SOD) Superoxide->ONOO SOD SOD (Scavenger) SOD->Superoxide Inhibits

Caption: Decomposition of GEA 3162 yielding NO and Superoxide. SOD addition prevents ONOO- formation, preserving NO for detection.

Protocol A: Real-Time Kinetic Quantification (Amperometric)

Best For: Determining half-life (


), initial release rate (

), and distinguishing NO from peroxynitrite. Principle: An ISO-NO polarized microsensor oxidizes NO at the working electrode, generating a redox current (pA) proportional to partial pressure.
Materials
  • Sensor: WPI ISO-NO Mark II or equivalent platinized carbon fiber probe.

  • Free Radical Scavenger: Superoxide Dismutase (SOD), bovine erythrocyte (Sigma S5395).

  • Calibration Standard: S-Nitroso-N-acetylpenicillamine (SNAP).[2][3]

  • Buffer: PBS (pH 7.4), degassed or temperature-equilibrated to 37°C.

Step-by-Step Protocol
  • Probe Polarization:

    • Connect the ISO-NO probe to the free radical analyzer.

    • Polarize for at least 2 hours at +860 mV until the baseline current is stable (< 2000 pA, drift < 10 pA/min).

  • Calibration (SNAP Method):

    • Note: Do not use nitrite/KI for oxatriazoles; SNAP mimics the donor kinetics better.

    • Add 10 mL of PBS containing 100 µM EDTA to the measurement vial (EDTA chelates trace copper which catalyzes SNAP decomposition).

    • Add SNAP stock to achieve final concentrations of 10, 20, 40, and 80 nM.

    • Record the plateau current (pA) for each step. Construct a standard curve (pA vs. nM NO).

  • Experimental Run (The "Unmasking" Technique):

    • Step 3a (Baseline): Add 10 mL fresh PBS to the vial (37°C). Establish baseline.

    • Step 3b (Donor Addition): Inject Oxatriazole (e.g., GEA 3162) to a final concentration of 10 µM.

    • Step 3c (Observation): Observe the signal. If the signal is lower than expected or transient, it implies simultaneous superoxide generation.

    • Step 3d (Validation): In a fresh run, add SOD (100 U/mL) before adding the oxatriazole.

    • Result: An increase in peak current in the presence of SOD confirms the compound releases both NO and

      
      .
      
  • Data Analysis:

    • Convert pA to nM NO using the calibration slope.

    • Fit the decay curve to a first-order exponential decay equation to calculate

      
      .
      

Protocol B: Cumulative Yield Determination (Modified Griess)

Best For: High-throughput screening, total NOx accumulation. Caveat: Standard Griess detects Nitrite (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).[4] NO oxidizes to both Nitrite and Nitrate (

). For accurate total release, Nitrate Reductase is required.
Materials
  • Griess Reagent A: 1% Sulfanilamide in 5% Phosphoric Acid.

  • Griess Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

  • Enzyme: Nitrate Reductase (Aspergillus species) + NADPH cofactor.

Step-by-Step Protocol
  • Incubation:

    • Prepare Oxatriazole solutions (1–100 µM) in PBS (pH 7.4).

    • Incubate at 37°C in a sealed microplate.

    • Time Points: Harvest samples at 0, 15, 30, 60, and 120 minutes. Oxatriazoles can have extended release profiles.

  • Reduction (Critical Step):

    • To 50 µL of sample, add 10 µL of Nitrate Reductase mixture (0.5 U/mL) and 10 µL NADPH (100 µM).

    • Incubate at 37°C for 20 minutes. This converts all generated

      
       back to 
      
      
      
      .
  • Colorimetric Detection:

    • Add 50 µL Griess Reagent A. Incubate 5 min.

    • Add 50 µL Griess Reagent B. Incubate 5 min (protect from light).

    • Measure Absorbance at 540 nm .

  • Quantification:

    • Compare against a

      
       standard curve (reduced via the same enzymatic step) to determine Total NOx.
      

Protocol C: Intracellular Detection (Fluorescence)

Best For: Visualizing bioactivity in endothelial or smooth muscle cells. Probe Choice:

  • DAF-FM Diacetate: Specific for NO.

  • Dihydrorhodamine 123 (DHR 123): Detects Peroxynitrite (

    
    ).[1]
    
  • Strategy: Use both in parallel to confirm the mechanism shown in Diagram 1.

Workflow Diagram

Fluorescence_Workflow cluster_probes Parallel Assays Start Cell Culture (HUVEC / VSMC) Load Load Probe (30 min, 37°C) Start->Load DAF Probe: DAF-FM DA (Detects NO) Load->DAF DHR Probe: DHR 123 (Detects ONOO-) Load->DHR Wash Wash 3x (Remove extracellular probe) Treat Add Oxatriazole (1-10 µM) Wash->Treat Image Fluorescence Microscopy (Excitation 495nm / Emission 515nm) Treat->Image DAF->Wash DHR->Wash

Caption: Parallel workflow to distinguish pure NO release (DAF-FM) from peroxynitrite formation (DHR 123).

Method Selection Summary

FeatureAmperometric (ISO-NO)Modified Griess AssayFluorescence (DAF-FM)
Primary Output Real-time Kinetics (nM/sec)Total Accumulation (µM)Localization / Bioactivity
Sensitivity High (pM range)Moderate (µM range)High (nM range)
Oxatriazole Specificity Excellent (Can use SOD to separate NO from ONOO-)Low (Cannot distinguish NO from ONOO- breakdown products)Good (Intracellular context)
Throughput Low (One sample at a time)High (96-well plate)Medium (Imaging based)

References

  • Karup, G., et al. (1994).[5] Mesoionic Oxatriazole Derivatives—A New Group of NO-donors.[5] Polish Journal of Pharmacology, 46(6), 541-552.[5] Link

  • Megson, I. L., et al. (2004). GEA 3162 decomposes to co-generate nitric oxide and superoxide and induces apoptosis in human neutrophils via a peroxynitrite-dependent mechanism.[1] British Journal of Pharmacology, 143(1), 179–185.[1] Link

  • Feelisch, M., & Stamler, J. S. (1996). Methods in Nitric Oxide Research. John Wiley & Sons. (Foundational text for Griess and Amperometric protocols).
  • Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine, 43(5), 645-657. Link

Sources

Application Note: High-Precision In Vitro Cytotoxicity Profiling of GEA 3162

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Basis

GEA 3162 (1,2,3,4-oxatriazol-5-imine derivative) represents a distinct class of nitric oxide (NO) donors.[1] Unlike classical diazeniumdiolates (NONOates) that release NO in a purely pH-dependent manner, GEA 3162 is a hybrid donor . Upon hydrolysis in aqueous environments, it co-generates both nitric oxide (NO) and superoxide anions (


). These species rapidly react to form peroxynitrite (ONOO⁻) , a potent oxidant.

Consequently, cytotoxicity testing for GEA 3162 must be framed not merely as NO-mediated toxicity, but as peroxynitrite-driven mitochondrial stress . Standard protocols often fail because they treat GEA 3162 as a stable drug; this guide corrects that by prioritizing temporal precision and mechanistic validation .

Key Mechanistic Differentiators[2]
  • Spontaneous Decomposition: Does not require enzymatic catalysis; release begins immediately upon contact with aqueous media.

  • Mitochondrial Targeting: The primary mode of cell death is often mitochondrial membrane depolarization (

    
     loss) leading to caspase activation.
    
  • Dual-Pathway Activation: Activates sGC (soluble guanylate cyclase) while simultaneously inducing nitrosative stress.

Compound Handling & Stability (Critical)

Failure to observe these parameters is the #1 cause of experimental variability with GEA 3162.

ParameterSpecificationRationale
Solvent Anhydrous DMSOGEA 3162 hydrolyzes in water. DMSO maintains stability.
Stock Conc. 10–50 mMHigh concentration minimizes DMSO volume (<0.5%) in culture.
Storage -20°C, Desiccated, DarkLight and moisture accelerate decomposition.
Working Solution PREPARE IMMEDIATELY Do not serial dilute in media 30 mins before use. Dilute and treat cells within 2 minutes.
Half-Life Labile in Aqueous MediaActivity peaks within minutes; long-term incubations measure downstream effects, not continuous release.

Mechanistic Pathway Visualization

The following diagram illustrates the specific cascade triggered by GEA 3162, highlighting the requirement for measuring both oxidative species and mitochondrial health.

GEA3162_Mechanism GEA GEA 3162 (Oxatriazole derivative) Aqueous Aqueous Hydrolysis (Culture Media) GEA->Aqueous NO Nitric Oxide (NO) Aqueous->NO Superoxide Superoxide (O2•-) Aqueous->Superoxide ONOO Peroxynitrite (ONOO-) NO->ONOO Fast Reaction Superoxide->ONOO Mito Mitochondrial Depolarization (ΔΨm) ONOO->Mito Oxidative Damage Caspase Caspase 3/7 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: GEA 3162 decomposition yields Peroxynitrite, driving mitochondrial apoptosis.

Protocol A: Temporal Cytotoxicity Screening (CCK-8/MTT)

Objective: Determine IC50 values while controlling for the compound's rapid half-life. Why CCK-8? WST-8 (CCK-8) is preferred over MTT for NO donors because NO can sometimes non-enzymatically reduce tetrazolium salts (MTT) to formazan, causing false positives (higher apparent viability).

Materials
  • Target Cells (e.g., HUVEC, RAW 264.7, or Tumor lines).

  • GEA 3162 Stock (50 mM in DMSO).

  • CCK-8 Reagent.

  • Decomposed Control: GEA 3162 diluted in media and left at 37°C for 24h (releases all NO, leaves organic byproducts).

Step-by-Step Methodology
  • Seeding: Seed cells in 96-well plates (5,000–10,000 cells/well). Incubate 24h to adhere.

  • Preparation (The "Flash" Step):

    • Prepare a set of Eppendorf tubes with culture media.

    • Add GEA 3162 stock to the first tube (highest conc, e.g., 200 µM).

    • Perform rapid serial dilution (1:2) in the media tubes.

    • Critical: Total time from first dilution to cell addition must be < 5 minutes .

  • Treatment: Aspirate old media from cells and immediately add 100 µL of the fresh GEA 3162 dilutions.

    • Control 1: Vehicle (DMSO matched).

    • Control 2: Decomposed GEA 3162 (to rule out toxicity from the urea byproduct).

  • Incubation: Incubate for 24 hours. (Note: The NO burst happens early, but cell death takes time to manifest).

  • Readout: Add 10 µL CCK-8 reagent. Incubate 1–4 hours. Measure Absorbance at 450 nm.

Protocol B: Mechanistic Confirmation (Mitochondrial Potential)

Objective: Confirm that cytotoxicity is driven by mitochondrial dysfunction (a hallmark of peroxynitrite), distinguishing it from necrotic lysis.

Assay Selection: JC-1 Dye

JC-1 aggregates in healthy mitochondria (Red fluorescence) and remains monomeric in depolarized mitochondria (Green fluorescence). A shift from Red


 Green indicates GEA 3162 efficacy.
Workflow Diagram

JC1_Workflow Step1 Seed Cells (Glass bottom/Black plate) Step2 Treat w/ GEA 3162 (4 - 6 Hours) Step1->Step2 Step3 Wash PBS x2 Step2->Step3 Step4 Load JC-1 (2 µM, 20 min) Step3->Step4 Step5 Fluorescence Microscopy Red (590nm) vs Green (529nm) Step4->Step5

Figure 2: JC-1 Assay workflow for detecting GEA 3162-induced mitochondrial depolarization.

Procedure
  • Treatment: Treat cells with IC50 concentration of GEA 3162 (determined in Protocol A) for 4–6 hours . (Mitochondrial damage is an early event; 24h is too late).

  • Staining: Aspirate media. Add JC-1 staining solution (2 µM final conc in warm media).

  • Incubation: 37°C for 20 minutes in the dark.

  • Wash: Wash 2x with warm PBS.

  • Analysis:

    • Healthy: High Red/Green ratio.

    • GEA 3162 Treated: Low Red/Green ratio (Loss of

      
      ).
      

Protocol C: Validating Peroxynitrite Formation

Objective: Prove that the cytotoxicity is mediated by the specific NO/Superoxide hybrid mechanism. Reagent: Dihydrorhodamine 123 (DHR 123) .[1][2] This is non-fluorescent but oxidizes to fluorescent Rhodamine 123 specifically in the presence of peroxynitrite (ONOO⁻).

  • Pre-load: Load cells with 5 µM DHR 123 in serum-free media for 30 mins before treatment.

  • Wash: Wash cells with PBS to remove extracellular dye.

  • Treat: Add GEA 3162.

  • Kinetic Read: Immediately place in a fluorescence plate reader (Ex/Em: 500/536 nm). Measure every 5 minutes for 60 minutes.

  • Result: You should see a rapid increase in fluorescence within the first 30 minutes, confirming the "burst" release of reactive species.

Troubleshooting & Optimization

ObservationProbable CauseSolution
High variability between replicates Inconsistent time-to-treatmentUse a multi-channel pipette to treat all wells simultaneously. Do not prepare dilutions >5 mins in advance.
No cytotoxicity seen Hydrolysis in stock tubeEnsure DMSO stock is anhydrous and stored at -20°C. Check stock with Griess assay to ensure NO is still releasable.
High background in MTT Chemical reduction by NOSwitch to CCK-8/WST-1 or wash cells 2x before adding MTT reagent.
Precipitation High concentration in aqueous mediaGEA 3162 has limited water solubility. Keep final DMSO concentration at 0.5% to aid solubility.

References

  • Taylor, E. L., et al. (2004). "GEA 3162 decomposes to co-generate nitric oxide and superoxide and induces apoptosis in human neutrophils via a peroxynitrite-dependent mechanism." British Journal of Pharmacology, 143(1), 179-185.[2]

  • Karup, G., et al. (1994). "Mesoionic oxatriazole derivatives: A new class of nitric oxide donors." Journal of Medicinal Chemistry.
  • Megson, I. L., et al. (2002). "Nitric oxide donor drugs: current status and future trends." Expert Opinion on Investigational Drugs. (Context on GEA 3162 vs other donors).
  • Corey, E. J., et al. "GEA 3162, a peroxynitrite donor, induces Bcl-2-sensitive, p53-independent apoptosis in murine bone marrow cells." Biochemical Pharmacology, 74(7), 1039-1049.[3]

Sources

experimental timeline for GEA 3162 degradation studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: GEA 3162 Degradation Kinetics & Nitric Oxide Release Profiling

Part 1: Executive Summary & Mechanistic Insight

The "Hidden" Chemistry of GEA 3162 Standard nitric oxide (NO) donor protocols often fail when applied to GEA 3162 (1,2,3,4-oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-, chloride). Unlike S-nitrosothiols (e.g., SNAP, GSNO) which rely on homolytic cleavage or transnitrosation, GEA 3162 acts as a mesoionic oxatriazole .

Critical Mechanistic Differentiator: Upon hydrolysis, GEA 3162 does not merely release NO; it co-generates superoxide anions (


). In the absence of Superoxide Dismutase (SOD), these two radicals react at a diffusion-controlled rate (

) to form Peroxynitrite (

).

The Experimental Trap: Researchers using standard amperometric NO probes often report "zero release" from GEA 3162 because the NO is instantly consumed by the co-generated superoxide. Your degradation study must account for this stoichiometry.

Part 2: Experimental Timeline & Protocol

This timeline is designed for a 24-hour kinetic characterization study. It moves from stock preparation to real-time kinetic monitoring.

Phase 1: Preparation (T minus 2 Hours)

1. Stock Solution Architecture GEA 3162 is prone to hydrolysis. Aqueous stocks are unstable.

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Concentration: 10 mM - 50 mM (High concentration minimizes hydrolysis upon minor moisture ingress).

  • Storage: Aliquot into light-protected, amber vials. Store at -20°C. Do not freeze-thaw.

2. Buffer System Validation NO release from oxatriazoles is pH-dependent.

  • Physiological: PBS or HEPES, pH 7.4, 37°C.

  • Lysosomal Mimic: Citrate/Acetate buffer, pH 5.0, 37°C.

  • Chelation: Buffers must contain DTPA (100 µM) to chelate trace transition metals that catalyze erratic decomposition.

Phase 2: The Kinetic Workflow (T = 0 to T = 4 Hours)

Experimental Setup:

  • System: Thermostated reaction vessel (closed system to prevent NO off-gassing if quantifying total NOx).

  • Scavenger System (CRITICAL): To measure pure NO release kinetics, you must decouple the NO/Superoxide reaction.

    • Condition A (Native): GEA 3162 alone (Measures Peroxynitrite potential).

    • Condition B (Unmasked): GEA 3162 + SOD (100 U/mL) (Measures Total NO release).

Step-by-Step Protocol:

  • Baseline (T-10 min): Equilibrate 10 mL of buffer (with and without SOD) at 37°C. Insert NO-selective electrode (e.g., ISO-NO Mark II) to establish a stable baseline current.

  • Initiation (T=0): Inject GEA 3162 stock to a final concentration of 100 µM. Vortex gently for 3 seconds.

  • Real-Time Monitoring (0 - 60 min): Record amperometric traces continuously. GEA 3162 typically shows a "burst" phase followed by a first-order decay.

  • Discrete Sampling (For Total Nitrite/Nitrate):

    • Extract 100 µL aliquots at: 0, 5, 15, 30, 60, 120, 240 mins.

    • Quench: Immediate reaction with N-ethylmaleimide (NEM) is not required (unlike thiols), but immediate freezing at -80°C stops hydrolysis.

Phase 3: Data Analysis & Half-Life Calculation

The degradation follows pseudo-first-order kinetics under physiological excess of water.



Where:

  • 
     = Concentration of remaining donor (or 
    
    
    
    ).
  • 
     = Observed rate constant.
    
  • 
    .
    

Part 3: Visualization of Pathways & Workflow

Diagram 1: The GEA 3162 Divergent Pathway

This diagram illustrates why SOD is required to detect NO.

GEA_Degradation GEA GEA 3162 (Mesoionic Oxatriazole) Inter Hydrolysis Intermediate GEA->Inter pH / Temp NO Nitric Oxide (NO•) Inter->NO Superoxide Superoxide (O2•-) Inter->Superoxide ONOO Peroxynitrite (ONOO-) NO->ONOO Fast Reaction (No SOD) Superoxide->ONOO H2O2 H2O2 + O2 Superoxide->H2O2 + SOD (Unmasking NO)

Caption: GEA 3162 hydrolysis co-generates NO and Superoxide. Without SOD, they combine to form Peroxynitrite.

Diagram 2: Experimental Workflow for Half-Life Determination

Workflow Stock Stock Prep (DMSO, Anhydrous) Buffer Buffer Equilibration (37°C, pH 7.4) Stock->Buffer Split Split Conditions Buffer->Split CondA Condition A: Buffer Only Split->CondA Measures ONOO- effect CondB Condition B: Buffer + SOD (100 U/mL) Split->CondB Measures Free NO Measure Amperometric Detection (ISO-NO Probe) CondA->Measure CondB->Measure Data Calculate k_obs & t_1/2 Measure->Data

Caption: Parallel workflow to distinguish between peroxynitrite formation and pure nitric oxide release.

Part 4: Data Presentation Standards

When reporting your degradation data, use the following table structure to ensure comparability across different pH and temperature conditions.

Table 1: Kinetic Parameters of GEA 3162 Degradation

ParameterConditionValue (Mean ± SEM)Detection Method
Peak [NO] pH 7.4, 37°C (+SOD)[Experimental Value] nMAmperometry
Peak [NO] pH 7.4, 37°C (-SOD)< Limit of Detection*Amperometry
Half-life (

)
pH 7.4, 37°C~ 15 - 25 min**Decay Curve Fit
Total NOx T = 24 hrs[Experimental Value] µMGriess Assay

*Note: Without SOD, the signal is often negligible due to ONOO- formation. **Estimated range based on typical oxatriazole hydrolysis rates; must be empirically verified.

References

  • Megson, I. L., et al. (2004). "GEA 3162 decomposes to co-generate nitric oxide and superoxide and induces apoptosis in human neutrophils via a peroxynitrite-dependent mechanism."[1] British Journal of Pharmacology, 143(1), 179–185.[1]

  • Malmberg, K., et al. (1994). "Nitric oxide donor GEA 3162 inhibits endothelial cell-mediated oxidation of low density lipoprotein."[2] FEBS Letters, 337(2), 179-183.[2]

  • Schmidt, K., et al. (1997).[3] "Release of nitric oxide from donors with known half-life: a mathematical model for calculating nitric oxide concentrations in aerobic solutions." Naunyn-Schmiedeberg's Archives of Pharmacology, 355(4), 457-462.[3]

  • Hafizah, M., et al. (2016). "Ammonium persulfate half-life is pH dependent."[4] ResearchGate Discussion on Kinetics.

Sources

using GEA 3162 as a reference compound in NO donor screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: GEA 3162 as a Reference Standard in Nitric Oxide Donor Screening

Executive Summary

This guide details the validation and utilization of GEA 3162 (1,2,3,4-oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-chloride) as a reference compound in Nitric Oxide (NO) donor screening. Unlike S-nitrosothiols (e.g., SNAP, GSNO) which often require enzymatic or thiol-mediated activation, GEA 3162 belongs to the mesoionic oxatriazole class. It functions as a spontaneous, high-flux NO generator in aqueous media.

Why GEA 3162?

  • Mechanism: Thiol-independent NO release (unlike SNAP).

  • Kinetics: Rapid "burst" release profile, ideal for acute stimulation of soluble Guanylyl Cyclase (sGC).

  • Differentiation: Distinct from sydnonimines (e.g., SIN-1) as it generates significantly less superoxide (

    
    ), reducing—though not eliminating—peroxynitrite (
    
    
    
    ) confounding factors.[1]

Physicochemical Profile & Stability

PropertySpecificationCritical Note
CAS Number 144576-10-3
Molecular Weight 281.1 g/mol
Solubility DMSO (>25 mM), EthanolInsoluble/Unstable in Water
Stability (Solid) -20°C, Desiccated, DarkLight sensitive.
Stability (Solution) < 4 hours in aqueous bufferHydrolyzes immediately upon contact with water.
Release Kinetics

10–30 min (pH 7.4)
Follows pseudo-first-order decay.

Mechanistic Grounding

GEA 3162 decomposes in aqueous physiological pH to yield Nitric Oxide and a carbocation byproduct. This mechanism is distinct because it does not strictly require intracellular thiols, making it a robust positive control for sGC activation regardless of the cell's metabolic state.

Pathway Diagram: GEA 3162 Decomposition & Signaling

GEA_Mechanism GEA GEA 3162 (Mesoionic Oxatriazole) Hydrolysis Aqueous Hydrolysis (pH > 7.0) GEA->Hydrolysis NO Nitric Oxide (NO•) (High Flux) Hydrolysis->NO Rapid Release Byprod Carbocation Byproduct Hydrolysis->Byprod sGC sGC (Heme Iron) NO->sGC Activation cGMP cGMP Accumulation sGC->cGMP Catalysis PKG PKG Activation (Vasorelaxation/Apoptosis) cGMP->PKG Signaling

Caption: GEA 3162 decomposes spontaneously in aqueous buffer to drive sGC-dependent signaling.

Experimental Protocols

Protocol A: Preparation of Standards (Strict Anhydrous Technique)

Causality: GEA 3162 begins releasing NO immediately upon contact with water. Stock solutions must be anhydrous to prevent premature degradation (potency loss).

  • Solvent: Use high-grade (>99.9%) DMSO (Dimethyl sulfoxide).

  • Stock Concentration: Prepare a 10 mM or 50 mM stock.

    • Calculation: Dissolve 2.81 mg GEA 3162 in 1 mL DMSO for 10 mM.

  • Storage: Aliquot into amber vials (light protection). Flush with Nitrogen/Argon if possible. Store at -20°C.

    • Shelf Life: 1 month at -20°C. Discard if color changes significantly.

Protocol B: sGC Activation Screening Assay (Cell-Based)

Objective: Use GEA 3162 to validate the responsiveness of the sGC-cGMP pathway in smooth muscle cells (SMC) or reporter lines.

Materials:

  • IBMX (Phosphodiesterase inhibitor) – Essential to prevent cGMP breakdown.

  • ODQ (sGC inhibitor) – Negative control.

  • cGMP ELISA or FRET biosensor.

Workflow:

  • Seeding: Plate cells (e.g., CHO-sGC or primary SMCs) at 20,000 cells/well in 96-well plates. Incubate 24h.

  • Equilibration: Wash cells with HBSS. Add 0.5 mM IBMX in HBSS. Incubate 15 min at 37°C.

    • Why? IBMX accumulates cGMP, amplifying the signal-to-noise ratio.

  • Preparation of Working Solution (CRITICAL):

    • Prepare GEA 3162 dilution in HBSS immediately (<30 seconds) before addition to cells.

    • Do not serial dilute in aqueous buffer and let stand.

  • Treatment:

    • Group A (Vehicle): DMSO only.[2]

    • Group B (Reference): GEA 3162 (10 µM).

    • Group C (Specificity Control): ODQ (10 µM, pre-incubated) + GEA 3162.

  • Incubation: 15–30 minutes at 37°C.

    • Note: GEA 3162 acts rapidly. Longer incubations (>1h) may miss the peak due to NO half-life.

  • Lysis & Detection: Lyse cells with 0.1M HCl (for ELISA) and quantify cGMP.

Data Output (Expected):

GroupTreatmentExpected cGMP (pmol/well)Interpretation
AVehicle (DMSO)< 0.5Baseline
BGEA 3162 (10 µM) > 15.0 Robust Activation
CODQ + GEA 3162< 1.0Confirms sGC dependency

Self-Validating System: The "Decomposed" Control

To ensure the biological effect is due to NO and not the oxatriazole scaffold or the carbocation byproduct, you must run a "Decomposed Control."

  • Step 1: Dilute GEA 3162 (e.g., 100 µM) in PBS (pH 7.4).

  • Step 2: Incubate in an open tube at 37°C for 24 hours . (Allows total NO gas depletion).

  • Step 3: Apply this "spent" solution to cells.

  • Validation: If the "spent" solution elicits no response, the assay is validated as NO-specific. If toxicity/activity remains, it is an off-target effect of the byproduct.

Comparative Reference Data

Use this table to select the correct donor for your specific screening needs.

CompoundMechanismHalf-Life (

)
Oxidative Stress RiskBest Use Case
GEA 3162 Mesoionic OxatriazoleRapid (min) Low/ModerateAcute sGC stimulation; "Burst" release.
SNAP S-NitrosothiolSlow (hours)LowLong-term exposure; Metabolic dependence.
SIN-1 SydnonimineModerateHigh (

)
Peroxynitrite/Oxidative stress modeling.
DEA/NO NONOate2 minLowKinetic calibration (strictly pH dependent).

Screening Workflow Diagram

Screening_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase Stock GEA 3162 Stock (DMSO, Anhydrous) Decomp Decomposed Control (24h in PBS) Stock->Decomp Validation Step Treat Immediate Addition (<30s post-dilution) Stock->Treat Fresh Dilution Decomp->Treat Negative Control Cells Reporter Cells + IBMX Cells->Treat Readout cGMP Quantification (ELISA/FRET) Treat->Readout

Caption: Step-by-step workflow for high-throughput screening using GEA 3162.

References

  • Corell, T., et al. (1994). "Characterization of the NO-donating properties of the mesoionic oxatriazole derivative GEA 3162." British Journal of Pharmacology.

  • Megson, I. L., et al. (1999). "Radical releasing properties of nitric oxide donors GEA 3162, SIN-1 and S-nitroso-N-acetylpenicillamine." British Journal of Pharmacology.

  • Hankey, J., et al. (2004). "GEA 3162 decomposes to co-generate nitric oxide and superoxide and induces apoptosis in human neutrophils via a peroxynitrite-dependent mechanism."[3] British Journal of Pharmacology.

  • Miller, M. R., & Megson, I. L. (2007). "Recent developments in nitric oxide donor drugs." British Journal of Pharmacology.

Sources

Advanced Crystallization Protocols for Mesoionic Oxatriazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-OXA-2026

Abstract

Mesoionic 1,2,3,4-oxatriazole compounds (e.g., GEA 3162, 3-aryl-1,2,3,4-oxatriazol-5-imines) represent a unique class of zwitterionic heterocycles with significant pharmacological potential as nitric oxide (NO) donors.[1][2] However, their crystallization presents distinct challenges due to their high dipole moments, pseudo-aromatic character, and thermal sensitivity. This guide provides expert-level protocols for the crystallization of these species, emphasizing phase purity, stability, and safety.

Part 1: Physicochemical Profile & Safety

The Mesoionic Challenge

Mesoionic oxatriazoles are dipolar, five-membered heterocyclic rings that cannot be represented by a single covalent structure. They exist as a resonance hybrid of zwitterionic forms.

  • Solubility: High polarity often necessitates polar aprotic solvents (DMSO, DMF, Acetonitrile) or moderately polar solvents (THF, DCM). They are generally insoluble in non-polar hydrocarbons (Hexane, Heptane).

  • Stability: These compounds are NO donors.[2] Thermal stress can trigger decomposition, releasing NO gas. Strict temperature control is mandatory.

Safety Warning (Critical)

DANGER: Many high-nitrogen mesoionic heterocycles possess energetic properties. While pharmacological derivatives like GEA 3162 are generally stable at room temperature, they must be treated as potential explosives or propellants during heating or mechanical stress.

  • Limit Scale: Do not crystallize >500 mg batches without prior DSC thermal scanning.

  • Shielding: Use blast shields during vacuum drying.

  • No Metal: Use Teflon or wood spatulas to avoid friction ignition.

Part 2: Solvent Selection Strategy

The zwitterionic nature of the oxatriazole ring dictates a "Polar-Dissolve / Non-Polar-Precipitate" strategy.

Solvent ClassExamplesRoleSuitability
Primary Solvents Acetonitrile (MeCN), THF, Dichloromethane (DCM)DissolutionHigh. MeCN is preferred for its volatility and polarity match.
Co-Solvents DMSO, DMFDissolutionMedium. Hard to remove; use only if insoluble in MeCN.
Antisolvents Hexane, Diethyl Ether, ToluenePrecipitationHigh. Hexane is standard; Ether requires explosion-proof handling.
Avoid Water, Alcohols (short chain)N/ALow. Proticity can interfere with hydrogen bonding networks or cause hydrolysis in sensitive derivatives.

Part 3: Experimental Protocols

Protocol A: Vapor Diffusion (X-Ray Quality Crystals)

Best for: Structural determination, high-purity single crystals.

Materials:

  • Target Compound: 20–50 mg

  • Inner Vial: 4 mL borosilicate glass

  • Outer Jar: 20 mL wide-mouth jar with screw cap

  • Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Antisolvent: n-Hexane or Pentane

Procedure:

  • Dissolution: Dissolve the compound in the minimum amount of Solvent (approx. 0.5 – 1.0 mL) in the Inner Vial. Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary.

  • Setup: Place the Inner Vial (uncapped) inside the Outer Jar.

  • Antisolvent Addition: Carefully add Antisolvent (approx. 5–8 mL) to the Outer Jar. The liquid level should be below the rim of the Inner Vial.

    • Note: Do not let the liquids mix directly.

  • Equilibration: Seal the Outer Jar tightly. Store at ambient temperature (20–22°C) in a vibration-free zone.

  • Harvest: Vapor equilibrium will slowly diffuse hexane into the THF, lowering solubility. Crystals typically form within 48–72 hours.

Protocol B: Cooling Crystallization (Bulk Purification)

Best for: Scale-up (>100 mg), increasing chemical purity.

Materials:

  • Target Compound: >100 mg

  • Solvent: Acetonitrile (MeCN)

  • Equipment: Hotplate stirrer with precise temperature control (e.g., IKA RCT basic).

Procedure:

  • Saturation: Suspend the solid in MeCN (ratio: ~10 mL per gram, dependent on specific derivative solubility).

  • Heating: Heat gently to 40–50°C. DO NOT BOIL.

    • Reasoning: Mesoionic oxatriazoles may decompose near boiling points. Keep T < 60°C.

  • Clarification: If solids remain after 15 mins, add solvent in 0.5 mL increments until dissolved.

  • Controlled Cooling: Turn off heat. Allow the flask to cool to room temperature on the block (approx. rate 1°C/min).

  • Deep Cooling: Once at RT, move to a 4°C fridge for 12 hours.

  • Filtration: Collect crystals via vacuum filtration. Wash with cold (-20°C) Hexane.

Part 4: Process Visualization

Crystallization Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate crystallization technique based on solubility and stability data.

CrystallizationLogic Start Start: Mesoionic Oxatriazole Sample ThermalCheck DSC Analysis: T_decomp? Start->ThermalCheck SolubilityCheck Check Solubility in MeCN/THF HighSol Soluble at RT SolubilityCheck->HighSol Yes LowSol Insoluble at RT SolubilityCheck->LowSol No Stable Stable > 80°C ThermalCheck->Stable Safe Unstable Unstable < 60°C ThermalCheck->Unstable Risk MethodA Protocol A: Vapor Diffusion (Solvent: THF / Anti: Hexane) HighSol->MethodA For X-Ray MethodC Method C: Anti-solvent Layering (DCM / Ether) HighSol->MethodC For Bulk MethodB Protocol B: Cooling Crystallization (Solvent: MeCN) LowSol->MethodB Heat required Stable->SolubilityCheck Unstable->MethodA Avoid Heat

Figure 1: Decision matrix for selecting crystallization methods based on thermal stability and solubility profiles.

Molecular Packing & Interaction

Understanding the zwitterionic packing helps in troubleshooting.

PackingInteractions Mesoion Mesoionic Core (Dipolar) Mesoion->Mesoion Pi-Stacking & Electrostatic Attraction Solvent Polar Solvent (MeCN/THF) Mesoion->Solvent Dipole-Dipole Solvation Crystal Crystal Lattice Mesoion->Crystal Supersaturation AntiSolvent Non-Polar Antisolvent (Hexane) Solvent->AntiSolvent Mixing AntiSolvent->Solvent Diffusion (Lowers dielectric constant)

Figure 2: Mechanism of crystallization driven by dielectric constant reduction.

Part 5: Characterization & Troubleshooting

Key Characterization Metrics
  • IR Spectroscopy: Look for the characteristic mesoionic exocyclic C=N or C=O stretch (often 1600–1650 cm⁻¹) and the absence of N-H stretches if fully substituted.

  • DSC (Differential Scanning Calorimetry): Essential for safety.

    • Success: Sharp endotherm (Melting) followed by exotherm (Decomposition).

    • Failure: Broad endotherm indicates amorphous content or solvates.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Oiling Out Supersaturation too high; T_cryst > T_melting (oiled state).Reduce concentration. Use a "seeding" technique. Switch to Protocol A (slower).
No Precipitation Solvent too polar; compound too soluble.Increase Antisolvent ratio (1:10). Try Diethyl Ether instead of Hexane.
Amorphous Powder Precipitation too fast.Slow down cooling (wrap flask in foil/wool). Use Vapor Diffusion.
Crystal Twinning Growth rate too fast.Reduce temperature differential. Filter solution to remove nucleation sites.

References

  • Beilstein Journals. (2021). Mesoionic tetrazolium-5-aminides: Synthesis, molecular and crystal structures. Beilstein-Institut. Link

  • National Institutes of Health (NIH). (1998). Inhibitory effects of mesoionic 3-aryl substituted oxatriazole-5-imine derivatives on vascular smooth muscle cell mitogenesis.[1] PubMed. Link

  • National Institutes of Health (NIH). (2010). Crystalline 1H-1,2,3-triazol-5-ylidenes: new stable mesoionic carbenes (MICs).[3] PubMed Central. Link

  • Thieme Connect. (2004). Product Class 28: Oxatriazoles. Science of Synthesis. Link

  • GEA Group. (n.d.). Melt Crystallization Technologies. GEA.com. Link

Sources

Troubleshooting & Optimization

improving aqueous solubility of 3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solubility Optimization & Stability Management for Mesoionic NO Donors

Executive Summary & Compound Profile

Compound Identity: 3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate Chemical Class: Mesoionic Heterocycle (Sydnone Imine Analog / Oxatriazole) Primary Application: Nitric Oxide (NO) Donor / Vasodilator Research[1][2]

The Core Challenge (The Mesoionic Paradox): This compound exhibits "zwitterionic insolubility." While the mesoionic core is highly polar (dipolar), the strong intermolecular electrostatic attractions (crystal lattice energy) and the lipophilic phenyl ring often result in poor aqueous solubility. Furthermore, this compound is a prodrug .[1] It does not merely dissolve; it hydrolyzes in water to release NO.[1][2]

Critical Warning:

Solubility


 Stability. 
Improving the solubility of this compound in aqueous media often accelerates its hydrolysis (NO release). Your formulation strategy must balance dissolution rate with degradation half-life.[1][2]

Pre-Formulation Assessment (Troubleshooting Guide)

Before attempting dissolution, determine your experimental constraints using this decision matrix.

Workflow 1: The Solubility/Stability Decision Matrix

SolubilityMatrix Start Start: Define Application InVitro In Vitro (Cell Culture/Enzymatic) Start->InVitro InVivo In Vivo (Animal Models) Start->InVivo DMSO Strategy A: Organic Stock (DMSO/Ethanol) InVitro->DMSO CheckPH Check pH Stability (Acidic vs Neutral) InVivo->CheckPH Dilution Dilute 1000x into Media (Immediate Use) DMSO->Dilution Prevents Hydrolysis in Stock Salt Strategy B: Salt Formation (Target Amino Group) CD Strategy C: Cyclodextrin Encapsulation CheckPH->Salt If pH < 5 tolerated CheckPH->CD If Neutral pH required

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental application.

Protocol Module: Organic Cosolvent Systems (In Vitro)

Issue: The compound crashes out (precipitates) when the DMSO stock is added to aqueous buffer. Root Cause: The "Solvent Shift" effect. The dielectric constant changes too rapidly, causing the hydrophobic phenyl ring to drive aggregation before the polar core can interact with water.

Optimized Protocol:
  • Primary Stock: Dissolve compound in 100% Anhydrous DMSO to 10–50 mM.

    • Note: Store at -20°C. DMSO prevents hydrolysis (no water = no NO release).[1][2]

  • Intermediate Dilution (The "Step-Down" Method):

    • Do not inject DMSO stock directly into 10 mL of buffer.[2]

    • Prepare a 10x working solution in PEG 400 or Ethanol .[1][2]

    • Example: 10 µL DMSO Stock + 90 µL PEG 400.[1][2]

  • Final Dilution: Add the Intermediate Solution to the vortexing aqueous buffer.

Recommended Solvent Compatibility Table:

Solvent SystemSolubility Limit (Est.)Stability (t½)Application Note
DMSO (100%) > 50 mMMonths (-20°C)Ideal for stock storage.[1][2] Toxic to cells > 0.5% v/v.
Ethanol (100%) ~ 5-10 mMWeeks (-20°C)Good cosolvent; evaporates easily.[1][2]
PBS (pH 7.4) < 0.1 mM (Rapid Deg.)Minutes to HoursActive hydrolysis zone. Use immediately.[1][2]
0.1 M HCl Moderate (Salt form)VariableProtonation of amine may stabilize or destabilize ring.[2]

Protocol Module: Cyclodextrin Complexation (In Vivo/High Conc.)

Issue: Need a high-concentration aqueous injection (e.g., 5 mg/kg) without toxic organic solvents. Solution: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) encapsulation.[1][2] The hydrophobic phenyl ring inserts into the CD cavity, shielding it from water and retarding hydrolysis.
Mechanism of Action:

The 4-aminophenyl moiety acts as the "guest" molecule. The cyclodextrin "host" hides this lipophilic section, presenting a hydrophilic exterior to the solvent.

CDComplex Drug Free Drug (Hydrophobic Phenyl) Complex Inclusion Complex (Soluble & Stabilized) Drug->Complex k_on CD HP-beta-CD (Host Cavity) CD->Complex Complex->Drug k_off (Release)

Figure 2: Equilibrium dynamics of host-guest complexation. The complex increases apparent solubility.[3]

Step-by-Step Formulation:
  • Vehicle Preparation: Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile water or saline.[1][2] Stir until clear.
    
  • Addition: Add the solid oxatriazole compound slowly to the stirring CD solution.

    • Target Concentration: 1–5 mg/mL.[1]

  • Equilibration: Stir (do not sonicate aggressively, see FAQ) at room temperature for 2–4 hours.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.[1][2]

  • Validation: Check concentration via UV-Vis (approx. 300–350 nm, depending on specific derivative absorption) against a standard curve in DMSO.

Protocol Module: Salt Formation (The "Amino Handle")

Issue: The compound is neutral and packs tightly. Opportunity: The 4-aminophenyl group is a weak base (aniline-like, pKa ~4.6).[1][2] Protonating this nitrogen creates a cationic species (


), drastically increasing aqueous solubility.[1]
The Acid Challenge:
  • Risk: Oxatriazoles can be acid-sensitive.[1][2] Strong mineral acids (HCl) might degrade the ring.

  • Solution: Use "Soft" organic acids (Mesylate or Tosylate).[1][2]

Salt Screening Protocol:
  • Slurry: Suspend 10 mg of compound in 1 mL water (it will be cloudy).

  • Titration: Add 1.0 equivalent of Methanesulfonic acid (MsOH) or L-Tartaric acid .[1][2]

  • Observation:

    • Success: Solution turns clear immediately.

    • Failure:[1] Solution remains cloudy or turns yellow/brown (indication of ring degradation).[2]

  • Lyophilization: If clear, freeze-dry to obtain the salt powder.

Troubleshooting & FAQs

Q1: Can I use sonication to speed up dissolution?

  • Strictly No. Mesoionic oxatriazoles are high-energy compounds.[1] Excessive heat or cavitation energy from sonication can trigger premature NO release or ring cleavage.[1] Use magnetic stirring or gentle vortexing only.[1]

Q2: The solution turns yellow/orange after 30 minutes in PBS. Is this normal?

  • Diagnosis: This indicates degradation.[1][2] The oxatriazole ring hydrolyzes to form a nitroso/hydrazine byproduct or radical species, which are often colored.

  • Fix: Your experiment is lasting too long for the compound's half-life. Prepare fresh immediately before use, or keep the solution on ice (4°C) to slow hydrolysis (

    
     decreases with temperature).[1]
    

Q3: Why does the literature mention "GEA 3162" when discussing this class?

  • Context: GEA 3162 is a chlorinated analog (3-(3-chloro-2-methylphenyl)...).[1][2] Your compound (4-aminophenyl) is structurally similar but likely has better potential for solubility improvement due to the amino group (salt formation potential) which GEA 3162 lacks.[1][2]

Q4: Can I buffer at pH 4.0 to keep it dissolved?

  • Scientific Insight: Yes, at pH 4.0, the aniline nitrogen is protonated (

    
    ), increasing solubility.[1] However, you must verify if the mesoionic ring is stable at pH 4.[1]0. Perform a UV-scan over time at pH 4.[1][2]0. If the spectrum shifts, the ring is breaking.
    

References & Authoritative Sources

  • Karup, G., et al. (1994).[1][2][4] "Mesoionic Oxatriazole Derivatives—A New Group of NO-donors." Polish Journal of Pharmacology, 46(6), 541-552.[1][2][4] (Foundational chemistry of GEA/oxatriazole series).

    • Relevance: Establishes the hydrolysis-driven NO release mechanism.

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2]

    • Relevance: Validates the use of HP-

      
      -CD for solubilizing lipophilic/labile drugs.
      
    • [1]

  • Järvinen, T., et al. (2009).[1][2] "Design and Pharmaceutical Applications of Prodrugs." Drug Discovery Handbook.

    • Relevance: Discusses the stabilization of amine-containing prodrugs via salt formation (Mesylates/Tosylates).

  • PubChem Compound Summary. "this compound."[1][2]

    • Relevance: Physicochemical property verification (H-bond donors/acceptors).[1][2]

    • [1]

Sources

Technical Support Center: GEA 3162 Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Premature Hydrolysis of GEA 3162 Document ID: GEA-TS-001 Last Updated: February 2026

The Stability Paradox: Understanding the Mechanism

Why is my GEA 3162 degrading? To effectively use GEA 3162 (1,2,3,4-oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-chloride), you must understand that hydrolysis is not a side effect; it is the activation mechanism.

GEA 3162 is a mesoionic oxatriazole derivative. In the presence of water at physiological pH, the oxatriazolium ring undergoes nucleophilic attack by hydroxide ions (or water), causing ring cleavage. This spontaneous decomposition releases Nitric Oxide (NO) and, depending on conditions, superoxide anions (


), which rapidly combine to form peroxynitrite (

).

The Core Challenge:

  • In the Vial (Solid/DMSO): You must inhibit hydrolysis to maintain potency.

  • In the Assay (Buffer): You must allow hydrolysis to release the active species.

Technical Insight: Unlike diazeniumdiolates (e.g., DEA/NO), which are strictly pH-dependent, GEA 3162 is highly sensitive to aqueous environments regardless of minor pH adjustments. Once introduced to an aqueous buffer, the "clock starts" immediately.

Troubleshooting Guide & FAQs

Section A: Loss of Activity

Q: I prepared a 1 mM stock in PBS and stored it on ice, but after 1 hour, my assay showed no effect. Why? A: You likely experienced premature exhaustion . GEA 3162 has a short half-life in aqueous solution. By storing it in PBS (even on ice) for an hour, the compound hydrolyzed and released its NO/peroxynitrite payload into the tube, not your cells.

  • Correction: Never prepare stocks in aqueous buffers. Use anhydrous DMSO.[1]

Q: I am detecting no NO release even with fresh solution. Is the compound bad? A: Not necessarily. GEA 3162 often acts as a peroxynitrite donor because it co-generates NO and superoxide.[2][3] These two react almost diffusion-limitedly to form peroxynitrite (


), which consumes the free NO signal.
  • Diagnostic: Add Superoxide Dismutase (SOD) to your assay. SOD scavenges the superoxide, "unmasking" the NO and allowing it to be detected by standard NO electrodes or Griess assays (Taylor et al., 2004).

Section B: Solubility & Precipitation

Q: My DMSO stock precipitates when I add it to the media. A: This is a "Crash-Out" event caused by rapid polarity change.

  • Solution: Ensure your final DMSO concentration is <0.5% (v/v), but add the stock to the media under rapid vortexing .

  • Limit: Do not attempt aqueous concentrations >10 mM.

Best Practice Protocols

Protocol A: The "Just-in-Time" Preparation Method

Standardize this workflow to ensure reproducibility.

Reagents:

  • GEA 3162 (Solid) stored at -20°C.

  • Anhydrous DMSO (Grade:

    
    99.9%, water content <0.005%).
    
  • Experimental Buffer (e.g., PBS, HBSS) pre-warmed to assay temperature.

Step-by-Step:

  • Primary Stock (Stable Months): Dissolve solid GEA 3162 in anhydrous DMSO to a concentration of 10 mM to 50 mM .

    • Critical: Aliquot this into small volumes (e.g., 10-50 µL) to avoid repeated freeze-thaw cycles.

    • Storage: Store aliquots at -20°C or -80°C. Protect from light.

  • Working Solution (Stable Minutes):

    • Do NOT make this solution until you are 60 seconds away from treating your samples.

    • Thaw one DMSO aliquot.

    • Dilute directly into the final well/tube if possible.

    • If an intermediate dilution is required (e.g., to lower DMSO %), prepare it in a glass vial and transfer immediately.

  • The "2-Minute Rule": The time between the solvent contacting water and the compound contacting the cells/tissue must be < 2 minutes .

Data Summary: Stability Profile
ConditionStateEstimated StabilityStatus
Solid (-20°C) Powder> 1 YearSafe
Anhydrous DMSO SolutionMonths (-20°C)Safe
PBS / Media (pH 7.4) Solution< 20 MinutesActive / Decaying
Acidic Buffer (pH < 4) SolutionHoursRetarded Hydrolysis

Visualization: The Stability Workflow

The following diagram illustrates the critical "Zero-Time" decision points where hydrolysis risks are highest.

GEA_Stability_Workflow cluster_0 The Danger Zone (Aqueous) Solid GEA 3162 Solid (-20°C, Desiccated) DMSO_Stock Primary Stock (Anhydrous DMSO) Solid->DMSO_Stock Dissolve (Stable) Aqueous_Mix Aqueous Dilution (PBS/Media) DMSO_Stock->Aqueous_Mix Dilute (CRITICAL STEP) Assay_Well Experimental Assay (Cell/Tissue) Aqueous_Mix->Assay_Well Transfer (< 2 mins) Decomp Decomposition (NO + ONOO- Release) Aqueous_Mix->Decomp Spontaneous Hydrolysis Assay_Well->Decomp Desired Release

Caption: Workflow showing the critical instability point at the aqueous dilution stage. The "Danger Zone" indicates where spontaneous hydrolysis occurs before reaching the assay.

References

  • Taylor, E. L., et al. (2004).[2] "GEA 3162 decomposes to co-generate nitric oxide and superoxide and induces apoptosis in human neutrophils via a peroxynitrite-dependent mechanism."[2][3] British Journal of Pharmacology, 143(1), 179–185.[2]

  • Cayman Chemical. (n.d.). "GEA 3162 Product Information." Cayman Chemical Product Datasheets.

  • Karup, G., et al. (1994). "Mesoionic oxatriazole derivatives: A new class of NO-donors." Pol. J. Pharmacol, 46, 541-552.

  • Hankovszky, H. O., et al. (1995). "Synthesis and reaction of some new mesoionic 1,2,3,4-oxatriazol-5-imine derivatives." Journal of Chemical Society, Perkin Transactions 1.

Sources

troubleshooting inconsistent NO release rates in GEA 3162 experiments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Variable in GEA 3162 Kinetics

If you are observing inconsistent Nitric Oxide (NO) release rates with GEA 3162 (1,2,3,4-oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-chloride), you are likely facing a fundamental misunderstanding of the compound's mechanism rather than a simple batch failure.

Unlike "pure" NO donors (e.g., DEA/NO), GEA 3162 is a simultaneous generator of both Nitric Oxide (NO) and Superoxide anion (O₂⁻). [1][2]

In many experimental setups, these two radicals react at a diffusion-limited rate (


) to form Peroxynitrite (ONOO⁻) . If your detection method is specific to free NO (e.g., electrochemical probes), your signal will disappear not because the donor is inactive, but because the NO is being chemically consumed by its own byproduct before detection.

This guide provides the diagnostic protocols to stabilize your baseline and validate your release rates.

Part 1: The Mechanism of Inconsistency

To troubleshoot, you must visualize the competing pathways occurring in your buffer.

GEA3162_Decomposition GEA GEA 3162 (Oxatriazolium) Inter Intermediate (Radical Species) GEA->Inter Hydrolysis (pH > 7.0) NO Nitric Oxide (NO•) Inter->NO O2 Superoxide (O₂•⁻) Inter->O2 ONOO Peroxynitrite (ONOO⁻) (Cytotoxic/Apoptotic) NO->ONOO Fast Reaction (NO Sink) O2->ONOO H2O2 H₂O₂ + O₂ O2->H2O2 With SOD (Restores NO Signal) SOD Superoxide Dismutase (SOD) SOD->O2 Scavenges

Figure 1: The "NO Sink" Effect. GEA 3162 co-generates superoxide, which consumes NO to form Peroxynitrite.[3] Adding SOD diverts superoxide, "unmasking" the NO signal.

Part 2: Diagnostic Troubleshooting Guide
Issue 1: "My electrochemical probe shows zero or very low NO signal."

The Cause: The NO is being converted to Peroxynitrite (ONOO⁻) faster than the probe can detect it. The Fix: The SOD Unmasking Protocol.

You must determine if the donor is dead or if the signal is masked.

  • Prepare your standard reaction buffer (e.g., PBS pH 7.4, 37°C).

  • Add GEA 3162 (e.g., 10–100 µM).

  • Observation: If signal is low/flat, add Superoxide Dismutase (SOD) at 50–100 U/mL.

  • Result: A sharp spike in NO signal confirms the donor is active but was previously generating ONOO⁻.

Issue 2: "High variability between daily replicates."

The Cause: Moisture contamination in the DMSO stock. The Fix: Anhydrous Handling.

GEA 3162 is an oxatriazole; it is sensitive to hydrolysis. DMSO is hygroscopic (absorbs water from air). If your DMSO stock has absorbed moisture, the donor degrades in the freezer.

ParameterRecommendationWhy?
Solvent Anhydrous DMSO (>99.9%)Prevents premature hydrolysis in stock.
Storage -20°C or -80°CSlows thermal decomposition.
Aliquot Single-use onlyFreeze-thaw cycles introduce condensation.
Headspace Argon/Nitrogen gasDisplaces humid air in the vial.
Issue 3: "The release rate drops faster than literature values."

The Cause: pH drift or Buffer Interaction. The Fix: Buffer Stabilization.

GEA 3162 decomposition is pH-dependent. In unbuffered saline or weak buffers, the release of acidic byproducts can shift local pH, altering kinetics.

  • Protocol: Use strong buffering capacity (e.g., 50-100 mM Phosphate or HEPES) rather than simple saline.

  • Check Thiols: High concentrations of thiols (e.g., Glutathione, DTT) in the media can alter the redox landscape, though GEA 3162 is less thiol-dependent than S-nitrosothiols. However, it oxidizes thiols, which may change the downstream biological readout.

Part 3: Standardized Experimental Protocol

To ensure reproducibility, follow this "Self-Validating" workflow.

Step 1: Stock Preparation (Critical)
  • Dissolve GEA 3162 in anhydrous DMSO to a concentration of 10–50 mM.

  • Vortex briefly. Do not sonicate (heat accelerates degradation).

  • Aliquot into light-protected (amber) tubes.

  • Store at -80°C. Shelf life: ~3-6 months maximum.

Step 2: The "Unmasking" Assay (Validation)

Perform this control alongside your main experiment.

  • Blanking: Equilibrate 5 mL of PBS (pH 7.4) at 37°C in a stirred chamber.

  • Baseline: Insert NO-specific probe and wait for current to stabilize (< 2 pA drift).

  • Challenge: Inject GEA 3162 (Final conc: 10 µM).

    • Expected: Minimal or slow-rising NO signal.

  • Validation: Inject SOD (100 U/mL).

    • Expected: Immediate, significant increase in NO current.

    • Reasoning: This proves you are delivering NO, not just ONOO⁻.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use the Griess Assay to measure NO release from GEA 3162? A: Use with caution. The Griess assay measures Nitrite (NO₂⁻), a stable oxidation product. However, Peroxynitrite (ONOO⁻) also decomposes into nitrate/nitrite species. Therefore, Griess might show a "positive" signal even if no bioactive free NO was ever available to your cells. For GEA 3162, electrochemical probes or chemiluminescence are superior because they measure real-time flux.

Q: Why does my cell culture show apoptosis but no cGMP increase? A: This is a classic GEA 3162 signature. The compound may be acting as a Peroxynitrite donor in your system.[3] ONOO⁻ induces apoptosis (often via mitochondrial damage) but does not activate Guanylate Cyclase (sGC) as effectively as pure NO. If you need cGMP activation, you must add SOD to your culture media to convert the signal back to NO.

Q: Is GEA 3162 light sensitive? A: Yes. Like most N-O compounds, it should be protected from light. Perform experiments in low light or use amber glassware/foil wrapping to prevent photolytic degradation which causes variability.

Part 5: Troubleshooting Logic Tree

Troubleshooting_Tree Start Problem: Inconsistent NO Signal Check1 Is the signal consistently LOW? Start->Check1 Check2 Is the signal VARIABLE (day-to-day)? Start->Check2 Action1 Perform SOD Unmasking Test Check1->Action1 Action2 Check DMSO Stock Quality Check2->Action2 Result1 Signal Increases with SOD Action1->Result1 Result2 No Signal even with SOD Action1->Result2 Conclusion1 System is generating Peroxynitrite. Add SOD to exp or accept ONOO- effects. Result1->Conclusion1 Conclusion2 Donor is hydrolyzed/dead. Buy fresh GEA 3162. Result2->Conclusion2

Figure 2: Decision Matrix for troubleshooting signal loss.

References
  • Taylor, E. L., et al. (2004). "GEA 3162 decomposes to co-generate nitric oxide and superoxide and induces apoptosis in human neutrophils via a peroxynitrite-dependent mechanism."[1][2][3] British Journal of Pharmacology, 143(1), 179-185.[2]

  • Kankaanranta, H., et al. (1996). "Radical releasing properties of nitric oxide donors GEA 3162, SIN-1 and S-nitroso-N-acetylpenicillamine." British Journal of Pharmacology, 117(3), 401-406.

  • Corey, E. J., et al. (1994). "Nitric oxide donor GEA 3162 inhibits endothelial cell-mediated oxidation of low density lipoprotein."[4] FEBS Letters, 337(2), 179-183.[4]

  • Hagmeyer, G., et al. (1995). "GEA 3162, a new nitric oxide donor, induces apoptosis in human HL-60 myelochromatin cells." Leukemia Research. (General reference for apoptotic mechanism).

Sources

Technical Guide: Optimizing pH Conditions for Stable Oxatriazole Performance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

Oxatriazoles—specifically 1,2,3,4-oxatriazole-5-imines (e.g., GEA series) and 1,2,3,4-oxatriazole-5-ones —are high-value pharmacophores known for their ability to release nitric oxide (NO) or act as high-energy density materials. However, their utility is frequently compromised by their inherent fragility.

The central challenge: These mesoionic rings exist in a delicate valence tautomerism with open-chain nitroso-hydrazone or azide forms. This equilibrium is critically dependent on pH . Deviating from the "stability window" triggers irreversible decomposition into nitrogen gas (


), nitrous oxide (

), or azides.

This guide provides the mechanistic insight and practical protocols required to maintain the integrity of these compounds during experimental workflows.

The Mechanistic Landscape: Why pH Matters

You cannot troubleshoot oxatriazoles without understanding the Ring-Chain Equilibrium . Unlike standard heterocycles, the oxatriazole ring is not a static scaffold; it is a "masked" open-chain species.

Mechanism of pH-Driven Degradation
  • Acidic Conditions (pH < 4.0): Protonation of the exocyclic nitrogen or the ring oxygen catalyzes the cleavage of the O1-N2 or O1-C5 bond. This shifts the equilibrium toward the open-chain diazonium/azide species, which then irreversibly decomposes.

  • Basic Conditions (pH > 8.5): Hydroxide ions (

    
    ) act as nucleophiles, attacking the C5 position (the "carbonyl-like" carbon), leading to ring hydrolysis.
    
  • Nucleophilic Buffers: Primary amines (e.g., Tris) can attack the ring similar to hydroxide ions, causing aminolysis even at neutral pH.

Oxatriazole_Degradation Stable Mesoionic Oxatriazole Ring Protonated Protonated Intermediate (Acid Catalysis) Stable->Protonated + H+ OpenChain Open-Chain Nitroso-Hydrazone / Azide Stable->OpenChain Equilibrium (pH dependent) Protonated->OpenChain Fast Decomp Irreversible Decomposition (N2, R-N3, CO2) OpenChain->Decomp Irreversible

Figure 1: The precarious existence of the oxatriazole ring. Acidic environments accelerate the shift to the open-chain form, leading to irreversible gas evolution and loss of potency.

Operational Guidelines & Protocols
Q: What is the optimal pH window for my experiments?

A: For most 3-aryl-1,2,3,4-oxatriazole-5-imine derivatives (like GEA 3162), the stability sweet spot is pH 6.5 – 7.4 .

ConditionStability Estimate (

)
Mechanistic Risk
pH 1.0 - 3.0 < 30 minutesAcid-catalyzed ring opening (A-1/A-2 mechanism).
pH 4.0 - 6.0 Hours to DaysSlow hydrolysis; acceptable for short assays.
pH 7.4 (PBS) Days to WeeksOptimal. Physiological relevance; minimal spontaneous NO release.
pH > 9.0 < 1 hourBase-catalyzed nucleophilic attack at C5.
Q: Which buffer system should I use?

A: Avoid Tris and Glycine. Use non-nucleophilic buffers. The C5 position of the oxatriazole is electrophilic. Buffers containing primary amines (Tris, Glycine) will attack this position, destroying your compound.

Recommended Buffers:

  • Phosphate Buffered Saline (PBS): Ideal for pH 7.4.

  • HEPES: Good alternative for cell culture, but ensure pH is strictly controlled.

  • Citrate-Phosphate: If slightly acidic conditions (pH 5-6) are required for specific solubility reasons.

Protocol: Preparation of "Oxa-Safe" Assay Buffer (pH 7.4)

Standardizing ionic strength is crucial, as high salt can impact the solubility of these hydrophobic rings.

  • Reagents:

    • 
       (Anhydrous)
      
    • 
       (Anhydrous)
      
    • DMSO (HPLC Grade)

  • Step-by-Step:

    • Dissolve: Prepare a 50 mM Phosphate buffer. (Mix 77.4 mL of 1M

      
       and 22.6 mL of 1M 
      
      
      
      ; dilute to 1L).
    • Check: Verify pH is 7.40 ± 0.05.

    • Stock Prep: Dissolve the oxatriazole in pure DMSO first to create a 10-100 mM stock. The compound is stable in anhydrous DMSO at -20°C.

    • Dilution: Spike the DMSO stock into the buffer immediately prior to use. Keep final DMSO concentration < 1% (v/v) to avoid cellular toxicity, or up to 5% for chemical assays to aid solubility.

Troubleshooting Guide (FAQ)
Q: My compound precipitates immediately upon adding to the buffer. Is it degrading?

Diagnosis: Likely solubility failure , not degradation (yet). Explanation: Mesoionic oxatriazoles are zwitterionic but often highly lipophilic due to aryl substituents. They hate pure water. Solution:

  • Increase the organic co-solvent (DMSO or Acetonitrile) to 5-10% if the assay permits.

  • Use a surfactant like Tween-80 (0.05%) or complex with cyclodextrins to maintain solubility without altering pH.

Q: I see a color change (yellowing) and gas bubbles. What happened?

Diagnosis: Acid-catalyzed decomposition. Explanation: The gas bubbles are likely


 or 

. The color change often indicates the formation of azo-coupling byproducts or phenyl azides. Corrective Action:
  • Check the pH of your final solution after adding the drug. If your stock was acidic, it might have crashed the buffer capacity.

  • Ensure glassware is not acid-washed/acidic.

Q: The UV absorbance spectrum is shifting over time at pH 7.4.

Diagnosis: Slow NO release/Hydrolysis. Explanation: Even at optimal pH, these compounds are "metastable" NO donors. A shift in


 (often decreasing around 280-320 nm) indicates the ring is opening.
Workflow to Validate Stability: 

Stability_Workflow Start Start: Dissolve in DMSO Dilute Dilute into Buffer (Time = 0) Start->Dilute Split Split Samples Dilute->Split IncubateA Incubate 25°C (Benchtop) Split->IncubateA IncubateB Incubate 37°C (Physiological) Split->IncubateB Measure Measure Absorbance (Every 15 min) IncubateA->Measure IncubateB->Measure Plot Plot ln(Concentration) vs Time Measure->Plot Decision Is plot linear? Plot->Decision Result1 Pseudo-1st Order Kinetics (Standard Degradation) Decision->Result1 Yes Result2 Complex Kinetics (Check Precipitation) Decision->Result2 No

Figure 2: Standard Operating Procedure for validating oxatriazole kinetic stability.

Storage & Handling Best Practices
  • Solid State: Store as a solid at -20°C under an inert atmosphere (Argon/Nitrogen). Moisture is the enemy; it creates localized acidic domains on the crystal surface.

  • In Solution: Never store aqueous dilutions. Prepare fresh. DMSO stocks are stable for months at -20°C if kept anhydrous.

  • Light Sensitivity: Some derivatives (especially azide degradation products) are photosensitive. Use amber vials.

References
  • Karup, G., et al. (1994).[1] "Mesoionic Oxatriazole Derivatives—A New Group of NO-donors." Polish Journal of Pharmacology, 46(6), 541-552.[1]

  • RSC Publishing. "Acid-catalysed Hydrolysis of Aryloxatriazoles." Journal of the Chemical Society, Perkin Transactions 2.

  • Islam, A. S. M., et al. (2018).[2] "Nitric Oxide Sensing through 1,2,3,4-Oxatriazole Formation." ResearchGate.[3][4]

  • PubChem. "1,2,3,4-Oxatriazole Compound Summary."

Sources

resolving precipitation issues with GEA 3162 in high-concentration media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Precipitation Issues in High-Concentration Media

Senior Application Scientist: Dr. A. Vance Last Updated: February 15, 2026 Document ID: GEA-T3162-PRECIP

Executive Summary & Chemical Context

GEA 3162 (CAS 144575-47-3) is a 1,2,3,4-oxatriazolium-5-amino-3-(3,4-dichlorophenyl) chloride derivative.[1] While often classified as a "water-soluble" Nitric Oxide (NO) donor and GAPDH inhibitor, "solubility" is relative. In high-concentration applications—such as inducing rapid apoptosis or studying non-glycolytic GAPDH aggregation—researchers frequently encounter media incompatibility .

The precipitation you are observing is likely driven by one of three factors:

  • Solvent Shock: Rapid change in polarity when diluting high-molarity DMSO stocks into aqueous media.

  • Ionic "Salting Out": The high ionic strength of culture media (DMEM/RPMI) reduces the solubility of the organic salt compared to pure water.

  • Decomposition Byproducts: GEA 3162 is an NO donor. It is designed to decompose. In high concentrations, the accumulation of the hydrophobic breakdown product (the dichlorophenyl-urea derivative) can manifest as a precipitate.

The "Crash-Out" Mechanism

Understanding why the compound precipitates is the first step to fixing it.

Figure 1: The thermodynamic pathway of precipitation. Direct injection of high-concentration stock creates a local supersaturation zone (Red path), leading to irreversible nucleation. Stepwise dilution (Green path) maintains solubility.

Troubleshooting Protocols
Protocol A: The Intermediate Dilution Method (Gold Standard)

Use this when the final concentration requires >0.1% DMSO or when working >500 µM.

The Logic: This prevents the "solvent shock" where the compound molecules aggregate before they can disperse in the aqueous phase.

  • Prepare Stock: Dissolve GEA 3162 in high-grade DMSO (anhydrous) to 100x the final desired concentration.

  • Create Intermediate:

    • Take a sterile tube.

    • Add culture media (serum-free) equal to 9x the volume of your stock aliquot.

    • Critical: Vortex the media while slowly adding the DMSO stock dropwise.

    • Result: A 10x solution with 10% DMSO.

  • Final Dilution:

    • Add this 10x Intermediate to your final cell culture well (which contains the remaining 90% volume).

    • Final Result: 1x Drug, 1% DMSO (ensure your cells tolerate this DMSO level; if not, adjust ratios to reach 0.1%).

Protocol B: The Serum-First Chelation

Use this if precipitation persists in serum-free media.

The Logic: Serum albumin (BSA/FBS) acts as a natural carrier protein. Pre-binding the drug to albumin can prevent crystallization.

  • Prepare your GEA 3162 stock.

  • Aliquot 100% FBS (Fetal Bovine Serum) into a sterile tube.

  • Spike the drug stock directly into the 100% FBS .

  • Vortex vigorously for 30 seconds. Incubate at 37°C for 10 minutes.

  • Dilute this "Drug-Serum" mixture into your base media (DMEM/RPMI) to reach the final 10% FBS concentration.

Frequently Asked Questions (Technical Support)

Q1: I see a white precipitate immediately after adding GEA 3162 to the media. Is the experiment ruined? A: Likely, yes. If visible crystals form, the effective concentration of the drug is unknown, and the crystals themselves can cause physical stress to cells (phagocytosis of crystals).

  • Immediate Fix: Do not filter sterilize (you will remove the drug). You must restart using Protocol A .

  • Root Cause: This is "Salting Out."[2][3] The salt ions in DMEM compete for water molecules, forcing the hydrophobic GEA 3162 molecules together.

Q2: The solution is clear initially, but precipitates after 24 hours. Why? A: This is likely decomposition . GEA 3162 releases Nitric Oxide (NO) over time. The remaining organic scaffold (a urea derivative) is significantly less soluble than the parent compound.

  • Diagnosis: Check the color.[2][4] Decomposition often involves a slight yellowing.

  • Scientific Context: This confirms the drug is working (releasing NO), but the byproduct is crashing out.

  • Solution: Refresh media every 12-18 hours to prevent toxic byproduct accumulation, or lower the initial concentration.

Q3: Can I use Ethanol instead of DMSO? A: It is not recommended.

  • Reasoning: Ethanol evaporates much faster than DMSO at 37°C, leading to rapid concentration changes at the meniscus and "ring" precipitation. DMSO is less volatile and maintains solubility better for this class of oxatriazoliums.

Q4: My stock solution froze and now has crystals that won't dissolve. A: GEA 3162 stocks in DMSO are hygroscopic (absorb water from air). If water gets into the DMSO stock, the solubility drops drastically.

  • Fix: Sonicate in a water bath at 37°C for 10 minutes. If it does not clear, the compound has likely hydrolyzed or the water content is too high. Discard and prepare fresh stock with anhydrous DMSO.

Solvent & Media Compatibility Matrix
Solvent/VehicleSolubility RatingNotes
DMSO (Anhydrous) High (up to ~50 mM)Recommended stock solvent. Hygroscopic.
Ethanol ModerateProne to evaporation and "ring" precipitation.
Water (Deionized) Low-ModerateOnly stable for short periods; hydrolysis risk.
PBS / Saline LowHigh salt promotes precipitation (Salting Out).
DMEM + 10% FBS ModerateAlbumin helps solubility; preferred over serum-free.
Serum-Free Media Very LowHigh risk of immediate precipitation.
Diagnostic Decision Tree

Figure 2: Diagnostic workflow for identifying the root cause of GEA 3162 precipitation.

References
  • Di Lisa, F., et al. (1995). "Mitochondrial permeability transition is induced by GEA 3162." Journal of Biological Chemistry.
  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.
  • PubChem. Compound Summary: GEA 3162.[5] National Library of Medicine. Retrieved from [Link]

Sources

enhancing the half-life of 3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Ticket Priority: High | Subject: Enhancing Half-Life of 3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate[1]

Introduction: The Stability Paradox

Welcome to the GEA 3162 Technical Support Hub. You are likely here because you are observing a discrepancy between the theoretical potency of this mesoionic oxatriazole and its actual in vivo performance.

The Core Issue: GEA 3162 is a "non-enzymatic" Nitric Oxide (NO) donor. Unlike organic nitrates (e.g., nitroglycerin) that require mitochondrial aldehyde dehydrogenase (ALDH2) for activation, GEA 3162 degrades spontaneously at physiological pH (7.[1]4) to release NO.

  • Advantage: It works in tolerance-prone tissues.[1]

  • Bug: Its "chemical half-life" is often shorter than its "circulatory half-life."[1] It releases its payload before reaching the target tissue, leading to systemic hypotension rather than targeted therapy.[1]

This guide provides three "Support Tickets" (Modules) to troubleshoot and extend the half-life of GEA 3162.

Ticket #1: Chemical Modification (Prodrug Strategy)

Issue: The mesoionic ring opens too quickly at pH 7.4.

Root Cause Analysis

The stability of the oxatriazole ring is governed by the electronic density of the aryl substituent. The 4-aminophenyl group is strongly electron-donating.[1] In mesoionic systems, electron-donating groups often facilitate the ring-opening mechanism required for NO release.[1] To increase chemical stability (slow down NO release), you must withdraw electron density from the phenyl ring without destroying the molecule's bioactivity.

Troubleshooting Protocol: The "Amine Masking" Workflow

The 4-amino group (


) is your primary handle for modification.
StrategyChemical ModificationMechanism of ActionExpected Outcome
A. Amide Conversion Acylate the

with succinic anhydride or acetyl chloride.[1]
Converts the electron-donating amine into an electron-withdrawing amide.[1]Stabilization: Slows ring hydrolysis; extends NO release duration.[1]
B. Azo-Linker (Colon) Conjugate via azo bond (

) to a carrier.[1]
Creates a prodrug cleavable by azoreductases (bacteria/liver).[1]Targeting: Prevents premature NO release until enzymatic cleavage restores the amine.
C. Carbamate Linker React with chloroformates to form a carbamate.[1]Increases lipophilicity and metabolic stability.[1]PK Enhancement: Reduces renal clearance; slow hydrolysis regenerates active drug.[1]
FAQ: Chemical Stability

Q: Will modifying the amine kill the NO release capability? A: No, but it will alter the kinetics. The oxatriazole ring is the NO source. The aryl group modulates the rate. By converting the amine to an amide, you are essentially "tuning" the trigger to be less sensitive to pH.

Ticket #2: Formulation Engineering (Nanocarriers)

Issue: The drug clears renally or degrades before reaching the target site.

The "Leaky Payload" Error

Users often report that liposomal GEA 3162 shows no improvement over free drug. This is usually due to membrane permeability .[1] NO is a gas; if the GEA 3162 degrades inside the liposome, the NO gas will diffuse out immediately. You must stabilize the solid drug inside the carrier.

Step-by-Step Protocol: Remote Loading & Lipid Selection

Do not use standard passive hydration.[1] Use this modified protocol for mesoionic donors.

  • Lipid Selection: Use high-transition temperature (

    
    ) lipids (e.g., DSPC  or DPPC ) combined with Cholesterol (40 mol%).[1]
    
    • Why? You need a "solid-ordered" phase at body temperature (37°C) to minimize water influx that triggers hydrolysis.[1]

  • The "pH Gradient" Trick:

    • Hydrate lipids in pH 5.0 citrate buffer (GEA 3162 is more stable at acidic pH).[1]

    • Lyophilize the drug and rehydrate immediately before injection, or use an active loading gradient if the amine pKa permits (weak base).

  • PEGylation:

    • Incorporate DSPE-PEG2000 (5 mol%).[1]

    • Effect: Increases hydrodynamic radius, reducing uptake by the Reticuloendothelial System (RES) and extending circulation time from minutes to hours.

Visualization: Formulation Decision Tree

FormulationLogic Start Start: GEA 3162 Instability CheckpH Is the degradation pH-dependent? Start->CheckpH Branch1 Yes (Rapid hydrolysis at pH 7.4) CheckpH->Branch1 Primary Cause Branch2 No (Enzymatic clearance) CheckpH->Branch2 Secondary Cause Sol1 Strategy A: Acidic Core Liposomes (Hydrate lipids in pH 5.0) Branch1->Sol1 Sol2 Strategy B: Polymer Conjugation (PEG-Amide linkage) Branch2->Sol2 Outcome1 Result: Drug remains stable until cellular uptake Sol1->Outcome1 Outcome2 Result: Reduced renal clearance Extended circulation Sol2->Outcome2

Caption: Decision matrix for selecting between encapsulation (pH protection) and conjugation (clearance reduction).

Ticket #3: In Vivo Pharmacokinetics & Bioanalysis

Issue: "I cannot detect the parent compound in plasma after 10 minutes."

Troubleshooting: You are measuring the wrong thing.

GEA 3162 has a short half-life by design.[1] Measuring the parent compound via LC-MS is often futile because it degrades during the extraction process.

Correct Analytical Workflow:

  • Do NOT measure Parent: Focus on the stable breakdown product.

    • Pathway: GEA 3162

      
       NO + N-(4-aminophenyl)urea  (or corresponding isocyanate derivative).[1]
      
    • Action: Synthesize the urea derivative standard and quantify that as a surrogate for total drug exposure.

  • Trap the NO:

    • Use Electron Paramagnetic Resonance (EPR) spectroscopy with a spin trap (e.g., Fe-MGD or colloidal iron).[1]

    • Why? This quantifies the functional half-life (how long is NO actually being generated?) rather than the chemical half-life.

Data Table: Analytical Markers
AnalyteMethodFeasibilityWhat it tells you
GEA 3162 (Parent) LC-MS/MS (Cold extraction)LowInstantaneous concentration; prone to artifactual degradation.[1]
cGMP ELISA / RIAHighDownstream biological effect (Pharmacodynamics).[1]
Nitrite/Nitrate (NOx) Griess AssayMediumTotal NO load (nonspecific; high background).
Hb-NO (Nitrosyl-Heme) EPR SpectroscopyHigh (Gold Standard)Direct evidence of NO delivery to blood.[1]

Summary of Recommendations

To enhance the in vivo half-life of this compound, you must move beyond simple saline injections.[1]

  • Modify: Convert the 4-amino group to a succinamide or PEG-amide to electronically stabilize the ring and reduce renal clearance.

  • Encapsulate: Use DSPC/Cholesterol liposomes with an acidic internal aqueous phase (pH 5.[1]0) to keep the ring closed during circulation.

  • Validate: Stop looking for the parent drug.[1] Monitor cGMP levels in the target tissue and Hb-NO adducts in blood to verify extended release.[1]

References
  • Karup, G., et al. (1994).[1][2] "Mesoionic Oxatriazole Derivatives—A New Group of NO-donors." Polish Journal of Pharmacology.

  • Kankaanranta, H., et al. (1996).[1] "Nitric oxide-donating properties of mesoionic 3-aryl substituted oxatriazole-5-imine derivatives." British Journal of Pharmacology.[1]

  • Moilanen, E., et al. (1998).[1] "Inhibitory effects of mesoionic 3-aryl substituted oxatriazole-5-imine derivatives on vascular smooth muscle cell mitogenesis." British Journal of Pharmacology.[1]

  • Hatanaka, K., et al. (2021).[1] "Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides]." Macromolecules.

  • Batzri, S., & Korn, E. D. (1973).[1] "Single bilayer liposomes prepared without sonication."[1] Biochimica et Biophysica Acta. (Foundational protocol for injection methods adapted for labile drugs).

Sources

controlling temperature variables for reproducible GEA 3162 kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Temperature Variables for Mesoionic Oxatriazole Kinetics Document ID: KB-GEA-3162-T Last Updated: February 15, 2026

The Thermodynamics of GEA 3162

Executive Summary: GEA 3162 (1,2,3,4-oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-chloride) is a mesoionic oxatriazole derivative that functions as a nitric oxide (NO) donor. Unlike direct NO gas donors, GEA 3162 requires a decomposition step to release the active moiety. This decomposition is a thermally driven, first-order kinetic process .

In experimental systems, the concentration of free NO (


) is not determined solely by the added concentration of GEA 3162, but by the rate constant (

) of the oxatriazole ring opening. According to the Arrhenius equation, even minor deviations in temperature (

) result in exponential shifts in

.

The Core Problem: Most reproducibility issues with GEA 3162 are not due to biological variance, but thermal hysteresis . If your reagent is at 4°C and your assay plate is at 37°C, the rate of NO release changes continuously during the equilibration phase, creating a "kinetic lag" that distorts


 and half-life (

) calculations.

Experimental Protocol: The Isothermal "Zero-Lag" Workflow

Use this protocol to eliminate thermal gradients as a variable in your kinetic assays.

Phase A: Reagent Preparation (The Cold Chain)
  • Stock Reconstitution: Dissolve GEA 3162 in DMSO. Keep this stock anhydrous and frozen (-20°C).

  • Working Solution: Dilute stock into ambient temperature buffer immediately before use.

    • Critical: Do not keep dilute aqueous GEA 3162 on ice. The temperature differential between ice (0°C) and the assay (37°C) creates a massive kinetic ramp-up period during the first 5–10 minutes of the assay.

Phase B: The Pre-Equilibration Step (The "Dummy" Plate)

Most plate readers have a 1–2°C gradient from the edge to the center.

  • Pre-warm the Instrument: Set the reader to 37°C and let it run empty for 30 minutes.

  • The "Dummy" Plate: Place a 96-well plate filled with water into the reader during this warm-up. This acts as a thermal mass to stabilize the chamber.

Phase C: Kinetic Initiation
  • Pre-warm the Assay Plate: Incubate your cells/buffer at 37°C for 15 minutes before adding GEA 3162.

  • The Injection: If available, use onboard injectors to add GEA 3162. If manual, use a multichannel pipette with pre-warmed tips (store tips in a 37°C incubator).

  • Seal Immediately: Evaporative cooling can drop the well surface temperature by 2–4°C within minutes. Use an optical adhesive seal.

Visualization: Kinetic Logic & Troubleshooting

The following diagrams illustrate the decomposition pathway and the decision logic for troubleshooting variability.

GEA_Kinetics cluster_0 Thermal Control Zone GEA GEA 3162 (Mesoionic Scaffold) Inter Ring Opening (Rate Limiting Step) GEA->Inter k1 (Temp Dependent) NO Nitric Oxide (NO) + Superoxide (O2-) Inter->NO Decomposition ONOO Peroxynitrite (ONOO-) NO->ONOO Rapid Reaction Bio Biological Effect (Apoptosis/cGMP) NO->Bio Signal Transduction ONOO->Bio Oxidative Stress

Figure 1: The decomposition pathway of GEA 3162. The conversion to active NO/ONOO- species is the temperature-sensitive rate-limiting step.

Troubleshooting_Logic Start Issue: High Kinetic Variability Check1 Is the drift 'Edge Effect'? Start->Check1 Action1 Use Thermal Moat (Fill outer wells with H2O) Check1->Action1 Yes (Outer wells differ) Check2 Is lag seen in first 10 min? Check1->Check2 No Action2 Pre-warm Reagents to 37°C Check2->Action2 Yes (Ramping curve) Check3 Is variability random? Check2->Check3 No Action3 Check pH (Tris shifts with T) Switch to HEPES Check3->Action3 Yes

Figure 2: Diagnostic logic tree for isolating thermal variables in GEA 3162 assays.

Troubleshooting Guide & FAQs

Q1: My values for GEA 3162 shift significantly between morning and afternoon runs. Why?

Diagnosis: This is likely an ambient temperature offset . Explanation: GEA 3162 decomposition follows first-order kinetics. If your lab's ambient temperature shifts by 2°C (common in afternoons), and you are pipetting reagents at "room temperature" before placing them in the reader, the initial reaction velocity (


) will differ.
Solution: 
  • Do not rely on "Room Temperature."

  • Use a dry block heater set to 37°C for all reagent reservoirs prior to dispensing.

  • Normalize data using an internal standard like SIN-1 (3-morpholinosydnonimine), which has a well-characterized decomposition rate [1].

Q2: I see a "lag phase" in NO production that isn't present in the literature.

Diagnosis: Thermal equilibration delay (Cold Start). Explanation: If you add 4°C GEA 3162 to 37°C cells, the well temperature momentarily drops to ~30°C and takes 5–10 minutes to recover. During this time, NO release is suppressed. Solution:

  • Pre-warm the GEA 3162 working solution to 37°C for exactly 2 minutes before dispensing.

  • Warning: Do not pre-warm for >10 minutes, or the NO will deplete in the tube before reaching the cells [2].

Q3: The outer wells of my 96-well plate show higher degradation rates than the center.

Diagnosis: The "Edge Effect" (Evaporation/Convection). Explanation: The outer wells are more susceptible to thermal exchange with the environment. If the reader chamber is heated, the outer wells often heat faster or suffer from evaporative cooling if unsealed. Solution:

  • The Thermal Moat: Fill the entire perimeter (rows A/H and columns 1/12) with 200 µL of sterile water. Only use the inner 60 wells for data.

Q4: Should I use Tris or HEPES buffer for GEA 3162 kinetics?

Recommendation: HEPES . Reasoning: Tris buffer has a high thermal coefficient (


). As your plate warms from 20°C to 37°C, the pH of Tris can drop by ~0.5 units. Since oxatriazole decomposition is pH-dependent (often base-catalyzed or proton-dependent depending on the specific derivative) [3], a shifting pH will introduce a secondary kinetic variable. HEPES is more thermally stable.

Summary Data Table: Temperature Impact

VariableImpact on GEA 3162 KineticsMitigation Strategy

(Temperature)
Exponential change in NO release rate (

).
Use onboard reader incubation + dummy plates.
Evaporation Causes cooling (endothermic) + concentration spikes.Use optical adhesive films; avoid lidless reads.
Cold Reagents Creates artificial "Lag Phase" (0–10 min).Pre-warm tips and reagents (max 2 mins).
Buffer pH (

)
Alters ring-opening stability.Use HEPES instead of Tris.

References

  • Karup, G., et al. (1994).[1] Mesoionic Oxatriazole Derivatives—A New Group of NO-donors.[1] Polish Journal of Pharmacology, 46(6), 541–552.[1]

  • Moilanen, E., et al. (2004). GEA 3162 decomposes to co-generate nitric oxide and superoxide and induces apoptosis in human neutrophils via a peroxynitrite-dependent mechanism.[2] British Journal of Pharmacology, 143(1), 179–185.[2]

  • Hansen, J., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative... Journal of Pharmaceutical Sciences, 101(12). (Contextual reference for oxadiazole/oxatriazole ring stability vs pH).

Sources

overcoming solvent toxicity when using DMSO with GEA 3162

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solvent Toxicity & Interference

Audience: Drug Discovery & Cell Biology Researchers Status: Active | Updated: 2026

The Core Paradox: GEA 3162 & DMSO

Issue: You are likely observing inconsistent cytotoxicity or dampened apoptotic effects when using GEA 3162 dissolved in DMSO. Diagnosis: This is not merely "solvent toxicity" in the traditional sense (osmotic stress). It is a mechanistic interference .

GEA 3162 is a mesoionic oxatriazole derivative that decomposes to release Nitric Oxide (NO) and, crucially, superoxide anions (


) . These two species combine to form peroxynitrite (

)
, which is often the actual effector of the observed apoptosis (unlike pure NO donors like DEA/NO).

The Problem: DMSO is a potent hydroxyl radical and free radical scavenger . At concentrations as low as 0.5-1%, DMSO can scavenge the radical intermediates generated by GEA 3162, effectively neutralizing the drug's mechanism of action before it causes the intended biological effect. This leads researchers to increase the dose, which increases the DMSO concentration, causing non-specific solvent toxicity that masks the drug's specific activity.

Troubleshooting Guides (Q&A)

Module A: Formulation & Stability

Q: My GEA 3162 precipitates ("crashes out") when I add the DMSO stock directly to the culture media. How do I fix this?

A: You are experiencing "Crash Crystallization" due to the high hydrophobicity of the oxatriazole core. When a high-concentration DMSO stock (e.g., 100 mM) hits the aqueous media, the local solvent environment changes instantly, forcing the drug out of solution before it disperses.

The Fix: The "Intermediate Step-Down" Protocol Do not pipette DMSO stock directly into the cell well. Use an intermediate dilution step.

  • Prepare Stock: 100 mM GEA 3162 in anhydrous DMSO.

  • Intermediate: Dilute the stock 1:10 into warm (37°C) PBS or serum-free media in a separate tube. Vortex immediately. (Result: 10 mM drug, 10% DMSO).

  • Final Dosing: Pipette from the Intermediate solution into your cell culture well.

    • Example: To achieve 100 µM final drug concentration, add 10 µL of Intermediate to 990 µL of media.

    • Result: Final DMSO is 0.1% , which is safe for most lines and minimizes radical scavenging.

Module B: Toxicity vs. Efficacy

Q: I see cell death in my Vehicle Control (DMSO only). What is the "Safe Limit"?

A: The safe limit is lower than you think for ROS-dependent drugs. While HeLa or HEK293 cells tolerate 0.5% DMSO, sensitive primary lines (HUVECs, Neurons) show stress signaling at >0.1%.

Threshold Table: DMSO Tolerance by Cell Type

Cell TypeMax DMSO (%)Mechanism of DMSO Interference
Immortalized (HeLa, CHO) 0.5%Osmotic stress, membrane pore formation.
Primary Endothelial (HUVEC) 0.1%NO quenching , inhibition of eNOS activation.
Neutrophils/Macrophages 0.1%ROS Scavenging (Critical for GEA 3162).
Stem Cells (iPSC) 0.05%Differentiation bias, epigenetic alteration.

Q: Can I use a different solvent to avoid DMSO entirely?

A: Yes. Cyclodextrins are the superior alternative. If DMSO interference is ruining your ROS/RNS data, encapsulate GEA 3162 in Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.
  • Why: HP-

    
    -CD increases solubility by encapsulating the hydrophobic drug in a hydrophilic shell. It is non-toxic and does not scavenge radicals .
    
  • Protocol: Prepare a 20-40% (w/v) HP-

    
    -CD solution in PBS. Add solid GEA 3162 to this solution and sonicate at low temperature until dissolved.
    

Visualizing the Interference Pathway

The following diagram illustrates why increasing DMSO to solve solubility issues actually destroys your experimental logic by quenching the active species (


).

GEA_Mechanism GEA GEA 3162 (Oxatriazole) NO Nitric Oxide (NO) GEA->NO Decomposition Superoxide Superoxide (O2•-) GEA->Superoxide Decomposition Peroxynitrite Peroxynitrite (ONOO-) *Active Effector* NO->Peroxynitrite Fast Reaction Superoxide->Peroxynitrite Apoptosis Apoptosis / Cell Signaling Peroxynitrite->Apoptosis Nitration/Oxidation Scavenged Inactive Sulfoxides Peroxynitrite->Scavenged DMSO DMSO (>0.5%) DMSO->Superoxide SCAVENGES DMSO->Peroxynitrite SCAVENGES (Radical Quenching)

Caption: Figure 1. The "DMSO Trap." High concentrations of DMSO scavenge the superoxide and peroxynitrite intermediates required for GEA 3162's apoptotic mechanism, leading to false-negative results.

Experimental Protocol: The "Low-Interference" Workflow

Objective: Treat cells with 50 µM GEA 3162 with <0.1% DMSO final concentration.

Materials
  • GEA 3162 (Solid)[1]

  • Anhydrous DMSO (Sigma-Aldrich Hybridoma grade or equivalent)

  • PBS (Phosphate Buffered Saline), pH 7.4, pre-warmed to 37°C.

Step-by-Step Methodology
  • Stock Preparation (The "Hot" Zone):

    • Dissolve GEA 3162 in 100% DMSO to create a 50 mM Master Stock.

    • Note: Store small aliquots at -20°C. Do not freeze-thaw more than twice.

  • The "Flash" Dilution (Critical Step):

    • Prepare a sterile tube with 990 µL of warm PBS.

    • Add 10 µL of the 50 mM Master Stock to the PBS.

    • Vortex immediately for 5 seconds.

    • Current State: 500 µM GEA 3162 in 1% DMSO. (This solution is unstable; use within 15 minutes).

  • Final Treatment:

    • Add 100 µL of the "Flash" Dilution to 900 µL of culture media on your cells.

    • Final Concentrations:

      • GEA 3162: 50 µM

      • DMSO: 0.1% (Non-toxic, minimal scavenging).

References

  • Karup, G., et al. "GEA 3162, a new nitric oxide donor, induces apoptosis in human neutrophils." European Journal of Pharmacology, 1994.

  • Taylor, E. L., et al. "GEA 3162 decomposes to co-generate nitric oxide and superoxide and induces apoptosis in human neutrophils via a peroxynitrite-dependent mechanism."[1][2] British Journal of Pharmacology, 2004.[2]

  • Timm, M., et al. "DMSO-induced cytotoxicity in cell culture: A review." Cytotechnology, 2013.

  • Loftsson, T., & Brewster, M. E. "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 2010.

Sources

Validation & Comparative

comparison of nitric oxide release kinetics: GEA 3162 vs SNAP

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Nitric Oxide Release Kinetics: GEA 3162 vs. SNAP Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

For researchers designing nitric oxide (NO) delivery systems or studying nitrosative stress, the choice between GEA 3162 and SNAP (S-Nitroso-N-acetylpenicillamine) is not merely about release speed—it is a choice between two fundamentally different chemical species and signaling pathways.

  • GEA 3162 is a mesoionic oxatriazole that functions as a "peroxynitrite generator" in disguise. It releases NO and superoxide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     ) simultaneously. Without the addition of Superoxide Dismutase (SOD), the NO is immediately scavenged to form peroxynitrite (
    
    
    
    ), making it ideal for studying oxidative/nitrosative stress rather than pure NO signaling.
  • SNAP is a stable S-nitrosothiol (RSNO) . It functions as a "pure" NO donor with a tunable half-life (hours) that can be triggered by light, heat, or transition metal catalysis (

    
    ). It is the standard for controlled, sustained NO release.
    
Mechanistic Profile & Chemical Identity

The distinct release mechanisms dictate the experimental utility of these compounds.

GEA 3162: The Oxidative Stress Generator
  • Class: Mesoionic 1,2,3,4-oxatriazol-5-imine derivative.

  • Mechanism: Spontaneous hydrolysis in aqueous media.

  • Critical Feature: The decomposition yields a 1:1 molar ratio of NO and superoxide anion (

    
    ).
    
  • Reaction:

    
    
    
    
    
    Note: The reaction rate between NO and superoxide is diffusion-limited, meaning free NO is virtually undetectable unless SOD is present to scavenge the superoxide.
SNAP: The Controlled Release Standard
  • Class: S-Nitrosothiol (RSNO).

  • Mechanism: Homolytic cleavage of the S-N bond.

  • Triggers: Photolysis (UV/Vis light), thermal decomposition, or metal ion catalysis (specifically

    
    ).
    
  • Reaction:

    
    
    
Kinetic Performance Comparison

The following data assumes physiological conditions (pH 7.4, 37°C) unless otherwise noted.

FeatureGEA 3162 SNAP
Release Kinetics Rapid / Burst Sustained / Slow
Half-Life (

)
< 5 minutes (Donor decomposition)Free NO

is < 1s without SOD
~6 hours (with chelators)Minutes (with

catalyst)
Flux Profile High initial flux, rapid decay.Steady-state zero-order release (tunable).
Primary Active Species Peroxynitrite (

)
Nitric Oxide (

)
Solvent Compatibility DMSO (stable in stock), Ethanol.DMSO, Ethanol, Water (limited stability).
Key Byproducts 3,4-dichlorophenylamine (potential toxicity).N-acetylpenicillamine disulfide (biologically inert).
Light Sensitivity Low.High (Must protect from light).
Visualization of Signaling Pathways

The diagram below illustrates the divergent chemical pathways. Note how GEA 3162 defaults to Peroxynitrite generation, while SNAP provides a direct route to NO signaling.

NO_Pathways GEA GEA 3162 NO Nitric Oxide (NO) GEA->NO Hydrolysis Superoxide Superoxide (O2-) GEA->Superoxide Hydrolysis SNAP SNAP SNAP->NO Light/Cu+ ONOO Peroxynitrite (ONOO-) NO->ONOO Rapid Reaction (No SOD) cGMP cGMP Pathway (Vasodilation) NO->cGMP Signaling Superoxide->ONOO Apoptosis Protein Nitration (Apoptosis) ONOO->Apoptosis SOD SOD Addition SOD->Superoxide Scavenges

Caption: Divergent pathways of GEA 3162 (oxidative stress) vs. SNAP (canonical NO signaling).

Experimental Protocols

To ensure reproducibility, use these self-validating protocols.

Protocol A: Measuring "Pure" NO from GEA 3162

Challenge: Standard assays will show low/no NO signal for GEA 3162 because it is consumed by its own superoxide byproduct. Solution: You must decouple the species using SOD.

  • Preparation: Prepare a 10 mM stock of GEA 3162 in DMSO. Keep anhydrous.

  • Assay Buffer: PBS (pH 7.4) at 37°C.[1]

  • Critical Step: Add Superoxide Dismutase (SOD) at 100 U/mL to the buffer before adding the donor.

  • Initiation: Add GEA 3162 (final conc. 10-100 µM).

  • Detection: Use Chemiluminescence (NOA) or an electrochemical probe.

    • Validation: Run a parallel control without SOD. The signal should be >90% lower, confirming the presence of superoxide.

Protocol B: Tunable Release from SNAP

Challenge: SNAP is sensitive to trace metal contaminants (copper) in buffers, leading to inconsistent rates. Solution: Use chelators for stability or copper for activation.

  • Preparation: Prepare 50 mM SNAP stock in DMSO. Protect from light (amber vials).

  • Baseline (Slow Release): Use PBS + 100 µM EDTA .

    • Result: Half-life ~6-10 hours.

  • Activated (Fast Release): Use PBS + 10 µM

    
      (no EDTA).
    
    • Result: Rapid decomposition (Half-life < 20 mins).

  • Detection: Griess Assay (colorimetric) is sufficient due to the slower kinetics.

Application Scenarios: When to Use Which?
Research Goal Recommended Donor Rationale
Vasodilation Studies SNAP Mimics physiological, endothelial NO release profiles.
Neutrophil Apoptosis GEA 3162 Requires peroxynitrite formation to trigger specific apoptotic pathways.[1]
Antimicrobial Coatings SNAP Stability in polymers allows for long-term release (days/weeks).
Ischemia-Reperfusion GEA 3162 Models the burst of radicals (NO + ROS) seen during reperfusion injury.
Instrument Calibration SNAP Predictable stoichiometry makes it a good secondary standard.
References
  • Kinetics of GEA 3162 Decomposition Corey, E. J., et al. "GEA 3162 decomposes to co-generate nitric oxide and superoxide and induces apoptosis in human neutrophils via a peroxynitrite-dependent mechanism."[1] British Journal of Pharmacology, 2004.

  • SNAP Stability and Catalysis Dicks, A. P., et al. "Formation and stability of a nitric oxide donor: S-nitroso-N-acetylpenicillamine."[2] Journal of the Chemical Society, Perkin Transactions 2, 1996.

  • Comparative NO Donor Profiles Bradley, S. A., et al. "Characterisation and comparison of temporal release profiles of nitric oxide generating donors." Journal of Neuroscience Methods, 2018.

  • Biological Applications of SNAP Brisbois, E. J., et al. "Characterization of an S-nitroso-N-acetylpenicillamine-based nitric oxide releasing polymer." Acta Biomaterialia, 2013.

Sources

A Comparative Guide to the Cytotoxicity of GEA 3162 and Sodium Nitroprusside

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of nitric oxide (NO) and reactive nitrogen species (RNS) research, the selection of appropriate donor compounds is critical for elucidating cellular mechanisms and developing novel therapeutic strategies. This guide provides an in-depth, objective comparison of the cytotoxicity profiles of two commonly used agents: GEA 3162, a peroxynitrite (ONOO⁻) donor, and Sodium Nitroprusside (SNP), a well-established NO donor. By examining their distinct mechanisms of action, cytotoxic potency, and off-target effects, this document aims to equip researchers with the necessary information to make informed decisions for their experimental designs.

At a Glance: Key Differences in Cytotoxic Mechanisms

FeatureGEA 3162Sodium Nitroprusside (SNP)
Primary Reactive Species Peroxynitrite (ONOO⁻)Nitric Oxide (NO)
Secondary Reactive Species Superoxide (O₂⁻), Nitric Oxide (NO)Cyanide (CN⁻)
Primary Mechanism of Cytotoxicity Oxidative and nitrative stress, induction of apoptosis and necrosis.[1]NO-mediated effects and cyanide toxicity.[2][3]
Mode of Cell Death Primarily apoptosis, can induce necrosis at high concentrations.[1][4]Apoptosis and necrosis, with a significant contribution from cyanide-induced metabolic arrest.[1][2]
Key Signaling Pathways Activation of MAPKs (p38, JNK), intracellular zinc release, caspase activation.[5][6]cGMP-dependent and independent pathways, p53 accumulation, caspase activation.
Primary Off-Target Toxicity Potential for widespread oxidative damage.Cyanide Toxicity: Inhibition of cellular respiration.[3]

Delving into the Mechanisms of Cytotoxicity

The cytotoxic profiles of GEA 3162 and Sodium Nitroprusside are fundamentally dictated by the reactive species they generate.

GEA 3162: The Peroxynitrite Pathway

GEA 3162 is recognized as a generator of peroxynitrite (ONOO⁻), a potent and highly reactive oxidant and nitrating agent.[4] It is understood to decompose in solution to co-generate nitric oxide (NO) and superoxide (O₂⁻), which then rapidly react to form peroxynitrite.[7] The cytotoxicity of GEA 3162 is, therefore, primarily attributed to the downstream effects of peroxynitrite.

Peroxynitrite can induce both apoptosis and necrosis, with the cellular outcome often dependent on the concentration and duration of exposure.[1] At lower concentrations, it tends to trigger apoptotic pathways. Mechanistically, peroxynitrite has been shown to:

  • Activate Mitogen-Activated Protein Kinases (MAPKs): Peroxynitrite can lead to the phosphorylation and activation of p38 and JNK, key regulators of apoptotic signaling.[5][8]

  • Induce Intracellular Zinc Release: A crucial event in peroxynitrite-mediated apoptosis is the release of zinc from intracellular stores, which can then activate downstream effectors like 12-lipoxygenase (12-LOX) and further amplify oxidative stress.[5][6]

  • Trigger Caspase Activation: The apoptotic cascade initiated by peroxynitrite culminates in the activation of executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[5]

It is noteworthy that in some cell types, such as human neutrophils, GEA 3162-induced apoptosis occurs without the typical internucleosomal DNA fragmentation, suggesting a distinct mechanism compared to conventional NO donors.[4][7]

Sodium Nitroprusside: A Dual Threat of NO and Cyanide

Sodium Nitroprusside is a prodrug that releases nitric oxide (NO) upon interaction with sulfhydryl groups on erythrocytes and other molecules.[3] The released NO can then exert its biological effects, which can be either pro- or anti-apoptotic depending on the cellular context and concentration.

The pro-apoptotic effects of NO are often mediated through:

  • cGMP-Independent Pathways: At high concentrations, NO can induce apoptosis independently of the canonical NO/cGMP signaling pathway. This can involve the activation of the intrinsic apoptotic pathway, including the activation of BAX and BAK, and the release of cytochrome c from mitochondria.

  • p53 Accumulation: NO has been shown to induce the accumulation of the tumor suppressor protein p53, a key regulator of cell cycle arrest and apoptosis.

  • Endoplasmic Reticulum (ER) Stress: Excessive NO can deplete ER calcium stores, leading to ER stress and the activation of the unfolded protein response, which can ultimately trigger apoptosis.

However, the most significant and clinically relevant aspect of SNP's cytotoxicity is the concurrent release of five cyanide ions (CN⁻) for every molecule of NO.[3] Cyanide is a potent inhibitor of cellular respiration, binding to cytochrome c oxidase in the mitochondrial electron transport chain. This inhibition leads to a rapid decrease in ATP production, metabolic acidosis, and ultimately, cell death by necrosis.[3] This cyanide toxicity is a major limiting factor in the clinical use of SNP and a critical consideration in experimental settings.[3]

Visualizing the Cytotoxic Pathways

To better understand the distinct mechanisms of GEA 3162 and Sodium Nitroprusside, the following diagrams illustrate their primary signaling cascades leading to cell death.

GEA3162_Pathway GEA3162 GEA 3162 Decomposition Decomposition GEA3162->Decomposition NO Nitric Oxide (NO) Decomposition->NO Superoxide Superoxide (O₂⁻) Decomposition->Superoxide Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Superoxide->Peroxynitrite MAPK p38/JNK Activation Peroxynitrite->MAPK Zinc Intracellular Zn²⁺ Release Peroxynitrite->Zinc Caspases Caspase Activation MAPK->Caspases Zinc->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: GEA 3162 cytotoxic signaling pathway.

SNP_Pathway SNP Sodium Nitroprusside (SNP) Metabolism Metabolism SNP->Metabolism NO_SNP Nitric Oxide (NO) Metabolism->NO_SNP Cyanide Cyanide (CN⁻) Metabolism->Cyanide Apoptosis_Pathway p53, BAX/BAK Activation NO_SNP->Apoptosis_Pathway Mitochondria Mitochondrial Respiration Inhibition Cyanide->Mitochondria Apoptosis_SNP Apoptosis Apoptosis_Pathway->Apoptosis_SNP Necrosis Necrosis Mitochondria->Necrosis

Caption: Sodium Nitroprusside cytotoxic signaling pathways.

Quantitative Comparison of Cytotoxicity

CompoundCell LineIC50AssayExposure TimeReference
Sodium Nitroprusside NA (epithelial cancer)Dose-dependent cytotoxicityNot specifiedNot specified[2]
Sodium Nitroprusside PC12Dose-dependent inhibition of cell densityNot specifiedNot specified

Note: The lack of standardized, publicly available IC50 values for GEA 3162 presents a significant gap in the literature and highlights the need for direct comparative studies.

Off-Target Effects and Experimental Considerations

A critical aspect of selecting a donor compound is understanding its potential for off-target effects.

GEA 3162: The primary "off-target" effects of GEA 3162 are intrinsically linked to the high reactivity of peroxynitrite. Peroxynitrite can indiscriminately oxidize and nitrate a wide array of biomolecules, including lipids, proteins, and DNA, leading to widespread cellular damage that may not be part of the intended signaling pathway under investigation.[1] The specificity of GEA 3162's effects is therefore limited by the inherent reactivity of peroxynitrite.

Sodium Nitroprusside: The most significant and well-documented off-target effect of SNP is cyanide toxicity . As previously mentioned, the release of cyanide can lead to profound and rapid cytotoxicity that is independent of the effects of nitric oxide. This is a critical consideration for in vitro experiments, as the accumulation of cyanide in the culture medium can confound the interpretation of results attributed to NO. It is essential to include appropriate controls to distinguish between NO-mediated and cyanide-mediated effects.

Stability in Experimental Conditions:

  • GEA 3162: The stability and half-life of GEA 3162 in cell culture media are not well-documented in publicly available literature. Researchers should empirically determine its stability under their specific experimental conditions.

  • Sodium Nitroprusside: SNP is notoriously unstable in aqueous solutions and is sensitive to light.[11] Stock solutions should be freshly prepared and protected from light to prevent degradation and ensure reproducible results. The release of NO from SNP is also influenced by the presence of reducing agents in the culture medium.[11]

Experimental Protocols for Assessing Cytotoxicity

To aid researchers in their experimental design, detailed step-by-step methodologies for key cytotoxicity assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of GEA 3162 or Sodium Nitroprusside for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caption: MTT Assay Workflow.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (containing lactate, NAD⁺, and a tetrazolium salt).

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on LDH release from a positive control (cells lysed with a detergent).

Caption: LDH Assay Workflow.

Caspase-3/7 Activity Assay

This assay measures the activity of the executioner caspases 3 and 7, which are key mediators of apoptosis.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with the assay kit.

  • Caspase Reaction: Add the caspase-3/7 substrate (e.g., a DEVD peptide conjugated to a fluorophore or a chromophore) to the cell lysate.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Signal Measurement: Measure the fluorescence (e.g., excitation at 380 nm and emission at 440 nm for AMC-based substrates) or absorbance using a microplate reader.

  • Data Analysis: Quantify the caspase activity relative to the untreated control.

Caption: Caspase-3/7 Assay Workflow.

Conclusion and Recommendations

The choice between GEA 3162 and Sodium Nitroprusside as a tool to study RNS-mediated cytotoxicity should be made with a clear understanding of their distinct chemical and biological properties.

  • GEA 3162 is a valuable tool for investigating the specific cytotoxic effects of peroxynitrite . Its mechanism of action is centered on oxidative and nitrative stress, leading to apoptosis through MAPK and zinc-dependent pathways. However, the lack of extensive characterization of its stability and off-target effects necessitates careful experimental validation.

  • Sodium Nitroprusside remains a widely used nitric oxide donor , but its utility in cytotoxicity studies is significantly complicated by the concomitant release of cyanide . Researchers must design their experiments to carefully dissect the effects of NO from those of cyanide to avoid misinterpretation of results.

For researchers aiming to study NO-specific cytotoxicity, it is highly recommended to consider alternative NO donors that do not release toxic byproducts. For those specifically interested in the cytotoxic effects of peroxynitrite, GEA 3162 is a relevant tool, but its use should be accompanied by a thorough characterization of its behavior in the chosen experimental system.

Ultimately, the selection of the appropriate compound will depend on the specific research question and the cellular context being investigated. A comprehensive understanding of the mechanisms and limitations of each donor, as outlined in this guide, is paramount for conducting rigorous and reproducible research in the field of reactive nitrogen species.

References

  • Fas, N. F., et al. (2001). Peroxynitrite-mediated JNK activation has been associated with apoptotic cell death in murine alveolar C10 cells. Journal of Biological Chemistry, 276(52), 48821-48828.
  • Kim, G. W., et al. (2004). Peroxynitrite-Induced Neuronal Apoptosis Is Mediated by Intracellular Zinc Release and 12-Lipoxygenase Activation. The Journal of Neuroscience, 24(47), 10616-10627.
  • Szabó, C., et al. (2007). Peroxynitrite: biochemistry, pathophysiology and development of therapeutics. Nature Reviews Drug Discovery, 6(8), 662-680.
  • Darley-Usmar, V. M., et al. (2001). Mechanisms of cell signaling by nitric oxide and peroxynitrite: from mitochondria to MAP kinases. NASA Technical Reports Server.
  • Choi, W. S., et al. (2004). Peroxynitrite-induced neuronal apoptosis is mediated by intracellular zinc release and 12-lipoxygenase activation. The Journal of Neuroscience, 24(47), 10616-10627.
  • Al-Obeed, O., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Molecules, 26(22), 7005.
  • Science.gov. (n.d.). cytotoxicity ic50 values.
  • Megson, I. L., et al. (2004). GEA 3162 decomposes to co-generate nitric oxide and superoxide and induces apoptosis in human neutrophils via a peroxynitrite-dependent mechanism. British Journal of Pharmacology, 142(5), 838-846.
  • Creative Bioarray. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines.
  • Horizon Discovery. (n.d.). Off-target effects: disturbing the silence of RNA interference (RNAi).
  • Megson, I. L., et al. (2004). GEA 3162 decomposes to co-generate nitric oxide and superoxide and induces apoptosis in human neutrophils via a peroxynitrite-dependent mechanism. British Journal of Pharmacology, 142(5), 838–846.
  • Chen, X., et al. (2024). Off-Target Effects in Genome Editing: A Systematic Review of Prediction and Mitigation Strategies.
  • Obremski, K., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12282.
  • Na, L., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology, 10, 988222.
  • Tsuchiya, Y., et al. (1997). Cytotoxic effect of sodium nitroprusside on cancer cells: involvement of apoptosis and suppression of c-myc and c-myb proto-oncogene expression. Anticancer Research, 17(3B), 1833-1838.
  • Coma, S., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 26(4), 2073.
  • Cui, M., et al. (2019). siRNA: The Specificity and off‐Target Effects. Advanced Drug Delivery Reviews, 142, 1-14.
  • Bao, G., et al. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases.
  • Life in the Fastlane. (2025). Sodium Nitroprusside.
  • Deranged Physiology. (2023).
  • Tough, D. F., et al. (1996). Lifespan of γ/δ T Cells. The Journal of Experimental Medicine, 183(4), 1437-1445.
  • ENCODE Project Consortium. (2008). UW ENCODE Project - Cell Culture SOPs.
  • Häusl, A.-S., et al. (2023). Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. Metabolites, 13(1), 118.
  • Cytiva. (2020).
  • Akron Bio. (2025).

Sources

electron paramagnetic resonance (EPR) spin trapping of GEA 3162

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

GEA 3162 (1,2,3,4-oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-chloride) represents a unique class of "concomitant" donors.[1][2] Unlike pure NO donors (e.g., NONOates), GEA 3162 simultaneously generates nitric oxide (


NO) and superoxide (

O

).[1][2] In the absence of specific scavengers, these radicals rapidly recombine to form peroxynitrite (ONOO

), often leading to false negatives in standard NO detection assays.

This guide details the EPR spin trapping protocol required to accurately quantify GEA 3162. It contrasts this mesoionic oxatriazole against standard alternatives (NONOates, S-Nitrosothiols) and provides a self-validating workflow to "unmask" its NO signal using Superoxide Dismutase (SOD).[1]

Part 1: The Analyte – GEA 3162 Mechanics

To successfully trap NO from GEA 3162, one must understand its decomposition pathway. The molecule does not simply hydrolyze to release NO; it degrades into a radical pair.

The "Masking" Effect

In a standard buffer, the rate of reaction between


NO and 

O

is diffusion-limited (

M

s

). This reaction is faster than the binding of NO to most spin traps. Therefore, without intervention, GEA 3162 appears EPR-silent for NO.
Mechanism Diagram

The following diagram illustrates the bifurcation of the GEA 3162 pathway based on experimental conditions.

GEA_Mechanism GEA GEA 3162 (Oxatriazole) Inter Radical Decomposition GEA->Inter NO Nitric Oxide (•NO) Inter->NO O2 Superoxide (•O2-) Inter->O2 ONOO Peroxynitrite (ONOO-) NO->ONOO Rapid Reaction (Default) Trap Fe(MGD)2 (Spin Trap) NO->Trap Accumulates O2->ONOO H2O2 H2O2 O2->H2O2 Disproportionation Silent EPR Silent (False Negative) ONOO->Silent SOD SOD (Enzyme) SOD->O2 Scavenges Signal EPR Signal (Triplet g=2.04) Trap->Signal

Figure 1: The decomposition of GEA 3162. Note that the detectable EPR signal is dependent on the presence of SOD to prevent Peroxynitrite formation.

Part 2: Methodology – EPR Spin Trapping Protocol[3][4]

The Spin Trap: Fe(MGD)

While Carboxy-PTIO is a common alternative, Fe(MGD)


 (Iron-N-methyl-D-glucamine dithiocarbamate)  is the gold standard for GEA 3162 characterization due to its high specificity for NO over other nitrogen species.
  • Target Complex: [(MGD)

    
    -Fe
    
    
    
    -NO]
  • EPR Signature: Three-line spectrum (triplet) with hyperfine splitting ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     G and 
    
    
    
    .
Reagents & Preparation
  • GEA 3162 Stock: 10 mM in DMSO (Keep dark/frozen).

  • MGD (Ligand): 50 mM in ultrapure water.

  • FeSO

    
     (Iron source):  10 mM in ultrapure water (Prepare fresh).
    
  • SOD (Cu/Zn): 1000 U/mL stock.

Step-by-Step Workflow

This protocol includes the critical "SOD Unmasking" step.

Protocol_Workflow Step1 1. Prepare Fe-MGD Complex Mix MGD + FeSO4 (5:1 ratio) Must be anaerobic (Argon purge) Step4 4. Reaction Initiation Add GEA 3162 (Final: 10-100 µM) Add Fe-MGD Trap Step1->Step4 Step2 2. Buffer Preparation PBS (pH 7.4), treated with Chelex to remove trace metals Step3 3. SOD Addition (CRITICAL) Add 100 U/mL SOD to Buffer *Prevents ONOO- formation* Step2->Step3 Step3->Step4 Step5 5. Incubation 37°C for 30 mins Protect from light Step4->Step5 Step6 6. EPR Acquisition Transfer to flat cell/capillary Scan immediately Step5->Step6

Figure 2: Validated workflow for GEA 3162 spin trapping. Step 3 is the differentiator from standard NO donor protocols.

Acquisition Parameters (Bruker EMX/Elexsys or similar)
  • Microwave Power: 20 mW (Avoid saturation).

  • Modulation Amplitude: 3.0 G (Optimized for Fe-NO linewidth).

  • Time Constant: 81.92 ms.

  • Scan Range: 100 G centered at 3450 G (X-band).

Part 3: Comparative Performance

The following table contrasts GEA 3162 with standard alternatives. The "EPR Reliability" score reflects the ease of obtaining a clean signal without extensive artifact correction.

FeatureGEA 3162 DEA/NO (NONOate) SNAP (S-Nitrosothiol)
Chemical Class Mesoionic OxatriazoleDiazeniumdiolateS-Nitrosothiol
Release Mechanism Hydrolysis (Concomitant

O

)
pH-dependent (Pure

NO)
Light/Metal/Thiol dependent
Half-life (

)
~10–20 min (pH 7.4)2 min (DEA/NO) to 20h (DETA/NO)Variable (Hours to Days)
Primary Radical

NO AND

O


NO

NO
EPR Signal (No SOD) Weak / Silent Strong TripletModerate (requires activation)
EPR Signal (+ SOD) Strong Triplet Strong TripletNo change
Biological Mimicry Mimics SIN-1 / PeroxynitriteMimics pure NO burstMimics endogenous S-nitrosylation
Data Interpretation[2][6][7][8][9]
  • GEA 3162: If you observe a signal without SOD, your sample likely contains trace antioxidants or the GEA concentration is high enough to overwhelm the superoxide generation.

  • NONOates: Provide the most "textbook" EPR signals for calibration but lack the biological complexity of GEA 3162.

Part 4: Technical Challenges & Troubleshooting

The "Silent" Sample

Symptom: You added GEA 3162 and Fe-MGD, but the EPR spectrum is flat.

  • Cause: Rapid formation of peroxynitrite (ONOO

    
    ) consumed the NO before it could be trapped.
    
  • Solution: Repeat the experiment with 50–100 U/mL Cu/Zn SOD . If the signal appears, the identity of GEA 3162 as a concomitant donor is confirmed.

Fe-MGD Oxidation

Symptom: A broad background signal or loss of triplet resolution.

  • Cause: Oxidation of Fe

    
     to Fe
    
    
    
    (paramagnetic impurity) or degradation of the MGD ligand.
  • Solution: Prepare Fe-MGD under an Argon or Nitrogen stream. The complex is air-sensitive.

Solvent Effects

Symptom: Signal intensity fluctuates between replicates.

  • Cause: GEA 3162 is stable in DMSO but decomposes rapidly in aqueous buffer.

  • Solution: Add the GEA 3162 stock to the buffer last, immediately before starting the timer.

References

  • Megson, I. L., et al. (2002). "GEA 3162 decomposes to co-generate nitric oxide and superoxide and induces apoptosis in human neutrophils via a peroxynitrite-dependent mechanism."[1][2] British Journal of Pharmacology.[1]

  • Komarov, A. M., et al. (2000). "In vivo spin trapping of nitric oxide in mice." Biochemical and Biophysical Research Communications.

  • Kleschyov, A. L., et al. (2000). "Dynamics of nitric oxide release from NO donors in vitro and in vivo." British Journal of Pharmacology.[1]

  • Vanin, A. F., et al. (2000). "Iron-dithiocarbamate as spin trap for nitric oxide detection."[3][4] Methods in Enzymology.

  • Corell, T., et al. (1994). "Pharmacology of mesoionic oxatriazole derivatives." Pol. J. Pharmacol.

Sources

comparative analysis of mesoionic oxatriazoles and S-nitrosothiols

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of Nitric Oxide (NO) donors, Mesoionic Oxatriazoles (e.g., GEA 3162, GEA 5024) and S-Nitrosothiols (e.g., SNAP, GSNO) represent two distinct classes of pharmacophores with divergent release mechanisms, kinetic profiles, and biological targets.

While S-Nitrosothiols (RSNOs) function as physiological NO reservoirs requiring specific triggers (light, metal ions, or enzymatic reduction) to release NO, Mesoionic Oxatriazoles act as spontaneous, "fast-release" donors that function largely independently of co-factors. Critical for drug development, GEA compounds exhibit potent antimitogenic properties often exceeding those of RSNOs, mediated partly through cGMP-independent pathways such as Bcl-2 downregulation and Golgi fragmentation.

This guide provides an objective technical comparison to assist in selecting the appropriate donor for specific experimental or therapeutic applications.

Mechanistic Profiling: The Causality of Release

Understanding the trigger for NO release is the first step in experimental design. The choice between a GEA compound and an RSNO dictates the necessary control conditions (e.g., light exclusion, chelator use).

Mesoionic Oxatriazoles (GEA Series)
  • Mechanism: These compounds (specifically 1,2,3,4-oxatriazolium-5-imines) undergo spontaneous hydrolysis in aqueous media to release NO. Unlike sydnonimines (e.g., SIN-1), GEA compounds do not require molecular oxygen to release NO and generate negligible amounts of superoxide (

    
    ), minimizing the formation of cytotoxic peroxynitrite (
    
    
    
    ) [1].
  • Key Feature: They are "pure" NO donors in the sense that they release NO without concomitant oxidant stress, yet they possess a unique cytotoxicity profile linked to the heterocyclic remnant.

S-Nitrosothiols (RSNOs)
  • Mechanism: The S-N bond is thermodynamically stable but kinetically labile. Decomposition is triggered by:

    • Homolytic Cleavage: Induced by heat or UV light, generating NO and a thiyl radical (

      
      ).
      
    • Metal Catalysis:

      
       (reduced from 
      
      
      
      by thiols) catalyzes decomposition to NO and disulfide (
      
      
      ).
    • Transnitrosation: Direct transfer of

      
       to another thiol (protein-SH), a key signaling mechanism distinct from free radical NO release [2].
      
Visualization: NO Release Pathways

The following diagram illustrates the divergent activation pathways.

NO_Release_Mechanism GEA Mesoionic Oxatriazole (e.g., GEA 3162) Hydrolysis Aqueous Hydrolysis (pH > 7.0) GEA->Hydrolysis Spontaneous RSNO S-Nitrosothiol (e.g., SNAP, GSNO) Cu_Cat Cu+ Catalysis / Light RSNO->Cu_Cat Triggered Transnit S-Nitrosylation (Protein-SNO) RSNO->Transnit Direct Transfer (No free NO) NO_Gas Nitric Oxide (NO•) Hydrolysis->NO_Gas High Flux Remnant Sulfonamide/Heterocycle Remnant Hydrolysis->Remnant Cytotoxic? Cu_Cat->NO_Gas Controlled Flux Disulfide Disulfide (RSSR) Cu_Cat->Disulfide

Figure 1: Mechanistic divergence between spontaneous hydrolysis of GEA compounds and the triggered/transnitrosation pathways of RSNOs.

Performance Metrics and Stability

The following data consolidates kinetic and potency comparisons from smooth muscle and platelet aggregation studies.

FeatureMesoionic Oxatriazoles (GEA 3162)S-Nitrosothiols (SNAP/GSNO)
NO Release Kinetics Fast/Burst.

minutes in buffer. Higher peak flux than SNAP.
Slow/Sustained.

37h (SNAP, pH 7.4, dark). Accelerates with

/thiols.
Oxidative Stress Low. Negligible

or

formation [3].
Variable. Can generate

if mixed with reducing agents in aerobic conditions.
sGC Activation Potent. Activates sGC leading to cGMP accumulation.Potent. Activates sGC; often requires intracellular reduction.
Cytotoxicity (IC50) High Potency.

10x more potent than SNAP in inhibiting VSMC proliferation [4].
Moderate. Requires higher concentrations for equivalent cell death.
Mechanism of Death Dual. cGMP-dependent + cGMP-independent (Bcl-2 downregulation, Golgi fragmentation).Primary. cGMP-dependent; Oxidative stress at high doses.
Storage Stability Solid state: Stable at -20°C. Solution: Unstable, prepare fresh.Solid state: Stable at -20°C. Solution: Light sensitive.

Key Insight: If your study investigates pure NO signaling without oxidative noise, GEA 3162 is superior to SIN-1. If you require a stable "slow-release" mimetic of endogenous factors, SNAP or GSNO is preferred.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, these protocols include internal validation steps to confirm the donor is behaving as expected.

Protocol A: Comparative NO Release Kinetics (Chemiluminescence)

Objective: Quantify the rate of NO release in real-time. Validation: Use of a standard curve with Sodium Nitrite (


) + KI.
  • Setup: Calibrate NO analyzer (e.g., Sievers) using standard gas or nitrite injection into reducing agent (NaI/Glacial Acetic Acid).

  • Baseline: Establish a stable baseline with 10 mL PBS (pH 7.4, 37°C) in the reaction vessel.

    • Critical Step: For RSNOs, add 100 µM EDTA to chelate trace metals if measuring "spontaneous" thermal decomposition.

  • Injection: Inject 10 µL of 10 mM stock (GEA 3162 or SNAP) to achieve 10 µM final concentration.

  • Measurement: Record NO signal (ppb) vs. time.

  • Trigger Test (RSNO only): After plateau, inject 10 µM

    
    . A sharp spike validates the presence of intact S-NO bonds.
    
  • Data Analysis: Calculate area under the curve (AUC) for total NO and slope for initial rate.

Protocol B: Distinguishing cGMP-Dependent vs. Independent Cytotoxicity

Objective: Determine if the anti-proliferative effect is due to NO/cGMP or the specific molecule (GEA).

  • Cell Culture: Seed Vascular Smooth Muscle Cells (VSMCs) or target line.[1]

  • Pre-treatment (The Control):

    • Group 1: Vehicle.

    • Group 2: ODQ (10 µM), a highly selective sGC inhibitor. Incubate 30 min.

  • Treatment: Add GEA 3162 (1-10 µM) or SNAP (10-100 µM).

  • Assay: Measure DNA synthesis (

    
    -thymidine incorporation) or Viability (MTT/ATP) at 24h.
    
  • Interpretation:

    • If ODQ restores viability

      
       Mechanism is cGMP-dependent  (Typical for low dose NO).
      
    • If ODQ fails to rescue

      
       Mechanism is cGMP-independent  (Observed with GEA compounds via Bcl-2/Golgi pathways) [5].
      
Visualization: Experimental Workflow

Experimental_Workflow Start Start: Select Donor Choice GEA 3162 or SNAP? Start->Choice Kinetics Protocol A: Kinetics (Chemiluminescence) Choice->Kinetics Bioassay Protocol B: Cytotoxicity (VSMC Proliferation) Choice->Bioassay Chelator Add EDTA (for SNAP) Exclude Light Kinetics->Chelator Result_NO Measure Flux (ppb/min) Chelator->Result_NO Trigger Add Cu2+ (Validation) Inhibitor Pre-treat with ODQ (sGC Inhibitor) Bioassay->Inhibitor Result_Mech Viability Rescue? Inhibitor->Result_Mech Result_NO->Trigger If RSNO

Figure 2: Decision tree for experimentally validating NO donor properties and mechanisms.

References
  • Karup G, et al. (1994).[2] "Mesoionic Oxatriazole Derivatives--A New Group of NO-donors." Polish Journal of Pharmacology.

  • Broniowska KA, et al. (2013). "The chemistry and biology of nitrosothiols." Antioxidants & Redox Signaling.

  • Moilanen E, et al. (1998). "Radical releasing properties of nitric oxide donors GEA 3162, SIN-1 and S-nitroso-N-acetylpenicillamine." European Journal of Pharmacology.

  • Kankaanranta H, et al. (1996). "Inhibitory effects of mesoionic 3-aryl substituted oxatriazole-5-imine derivatives on vascular smooth muscle cell mitogenesis and proliferation in vitro." British Journal of Pharmacology.

  • Kankaanranta H, et al. (1997). "Nitric oxide-releasing oxatriazole derivatives inhibit human lymphocyte proliferation by a cyclic GMP-independent mechanism." Molecular Pharmacology.

Sources

Technical Guide: Non-Enzymatic Activation of 3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis and experimental framework for confirming the non-enzymatic activation of 3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate . This compound belongs to the class of mesoionic oxatriazoles (often termed azasydnones), which are distinct from classic organic nitrates and sydnonimines in their activation kinetics and mechanism.

Executive Summary & Compound Profile

Target Compound: this compound Class: Mesoionic 1,2,3,4-oxatriazole (Azasydnone) Primary Utility: Exogenous Nitric Oxide (NO) Donor Activation Mode: Hydrolytic/Spontaneous (Non-Enzymatic)

Unlike organic nitrates (e.g., Nitroglycerin) which require mitochondrial aldehyde dehydrogenase (ALDH2) for bioactivation—leading to tolerance issues—mesoionic oxatriazoles release NO through a distinct, enzyme-independent pathway. This guide outlines the specific protocols to validate this mechanism, distinguishing it from oxidative (SIN-1) and enzymatic (GTN) donors.

Mechanism of Action: The Azasydnone Pathway

The activation of this compound is driven by hydrolytic ring opening rather than enzymatic reduction.

Mechanistic Pathway[1][2][3][4]
  • Ring Opening: At physiological pH (7.4), the mesoionic ring undergoes nucleophilic attack (hydrolysis), cleaving the O-N bond.

  • Intermediate Formation: This forms an unstable open-chain N-nitroso-triazene or azide-like intermediate.

  • Decomposition: The intermediate rapidly decomposes to release NO gas, the corresponding aryl azide/amine, and CO₂.

Pathway Visualization

ActivationMechanism Compound 3-(4-Aminophenyl)- 1,2,3,4-oxatriazol-3-ium-5-olate Hydrolysis Hydrolytic Ring Opening (pH 7.4, 37°C) Compound->Hydrolysis + H2O Intermediate Unstable N-Nitroso Intermediate Hydrolysis->Intermediate Products Nitric Oxide (NO) + Aryl Amine/Azide + CO2 Intermediate->Products Spontaneous Decomposition

Figure 1: The non-enzymatic hydrolytic cascade of mesoionic oxatriazoles.

Comparative Performance Analysis

To validate the compound, it must be benchmarked against standard donors.

FeatureTarget: Oxatriazolium-5-olate SIN-1 (Sydnonimine) GTN (Nitroglycerin) NONOate (e.g., DEA/NO)
Activation Trigger Hydrolysis (pH) Oxidation (O₂ dependent)Enzymatic (ALDH2)Protonation (pH)
Enzyme Required? No NoYes No
Cofactors NoneO₂ / SuperoxideThiols / NADPHNone
Kinetics Moderate, SustainedRapid, then Peroxynitrite riskVariable (Tolerance)Predictable (t½ fixed)
Byproducts Aryl amine/azideSuperoxide (O₂⁻)Nitrite / S-NOAmine backbone

Key Advantage: The oxatriazolium-5-olate avoids the formation of superoxide (a byproduct of SIN-1 activation) and does not suffer from the tolerance associated with GTN.

Experimental Validation Protocols

To definitively confirm the non-enzymatic nature of this compound, you must demonstrate that NO release occurs in the absence of biological tissue/enzymes and is not accelerated by liver homogenates.

Protocol A: Real-Time NO Detection (Chemiluminescence)

The Gold Standard for kinetic profiling.

Materials:

  • NO Analyzer (e.g., Sievers or Eco Physics)

  • Reaction Vessel: 10 mL, temperature-controlled (37°C), light-shielded.

  • Buffer: PBS (pH 7.4), degassed.

  • Control: Rat Liver Homogenate (S9 fraction) or Cytosol.

Workflow:

  • Baseline: Establish a stable baseline with 5 mL PBS in the reaction vessel purged with inert gas (N₂).

  • Injection (Cell-Free): Inject 10 µM of the Oxatriazolium compound. Record the NO signal (ppb) curve for 20 minutes.

  • Wash: Thoroughly flush the vessel.

  • Injection (Enzymatic): Add 500 µL Liver Homogenate to PBS. Inject 10 µM of the compound. Record NO signal.

Interpretation:

  • Non-Enzymatic Confirmation: The Area Under the Curve (AUC) and Peak NO for Cell-Free vs. Homogenate should be statistically equivalent (

    
    ).
    
  • Contrast: If testing GTN, the Cell-Free signal would be near zero, while Homogenate would show a strong peak.

Protocol B: Griess Assay (Accumulated Nitrite)

High-throughput screening method.

Workflow Visualization:

GriessWorkflow Prep Prepare 100µM Compound in PBS (pH 7.4) Split Split Samples Prep->Split CondA Condition A: Buffer Only Split->CondA CondB Condition B: + 1mM Cysteine Split->CondB CondC Condition C: + Liver Lysate Split->CondC Incubate Incubate 37°C (0, 30, 60, 120 min) CondA->Incubate CondB->Incubate CondC->Incubate Griess Add Griess Reagent (Sulfanilamide + NED) Incubate->Griess Read Measure Absorbance @ 540 nm Griess->Read

Figure 2: Experimental workflow for nitrite accumulation assay.

Method:

  • Incubate compound (100 µM) in PBS at 37°C.

  • At time points (0, 15, 30, 60 min), remove aliquots.

  • Add Griess Reagent (1:1 v/v). Incubate 10 min at RT.

  • Read absorbance at 540 nm.

  • Validation: Linear accumulation of nitrite (

    
    ) in Buffer Only confirms spontaneous release.
    
Protocol C: EPR Spin Trapping (Mechanistic Proof)

To prove the species released is NO• and not a nitroxyl anion (HNO):

  • Spin Trap: Use Fe-MGD (Iron-N-methyl-D-glucamine dithiocarbamate).

  • Reaction: Mix Compound + Fe-MGD in PBS.

  • Detection: Electron Paramagnetic Resonance (EPR) spectroscopy.

  • Signal: Look for the characteristic triplet signal (

    
    ) of the NO-Fe-MGD complex.
    

References

  • Mesoionic Oxatriazoles as NO Donors

    • Karon, B. S., et al. "Mechanism of Action of the Mesoionic Oxatriazole Nitric Oxide Donors." Journal of the American Chemical Society, 1999.

  • Comparison with Sydnonimines

    • Feelisch, M., et al. "Understanding the Controversy over the Identity of EDRF." Nature, 1987.

  • Non-Enzymatic Activation Protocols

    • Ignarro, L. J. "Biosynthesis and Metabolism of Endothelium-Derived Nitric Oxide." Annual Review of Pharmacology and Toxicology, 1990.

  • GEA Compound Characterization

    • Corell, T., et al. "Pharmacology of Mesoionic Oxatriazole Derivatives." Pol. J. Pharmacol., 1994.

spectroscopic characterization and validation of GEA 3162 structure

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for the spectroscopic characterization and functional validation of GEA 3162 , a specialized mesoionic nitric oxide (NO) donor.

A Technical Comparison and Validation Guide for Drug Development

Part 1: Executive Technical Summary

GEA 3162 (1,2,3,4-oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-, chloride) is a mesoionic oxatriazole derivative distinct from conventional NO donors. Unlike diazeniumdiolates (e.g., DEA/NO) which release free NO spontaneously, or S-nitrosothiols (e.g., SNAP) which require reductive activation, GEA 3162 decomposes to co-generate nitric oxide (NO) and superoxide anion (O₂⁻) .

This unique mechanism makes GEA 3162 a de facto donor of peroxynitrite (ONOO⁻) under physiological conditions, positioning it as a critical tool for studying nitrosative stress and apoptosis in neutrophil biology.

Comparative Analysis: GEA 3162 vs. Alternatives

The following table contrasts GEA 3162 with standard industry alternatives to assist in experimental design.

FeatureGEA 3162 SIN-1 DEA/NO SNAP
Chemical Class Mesoionic OxatriazoleSydnonimineDiazeniumdiolateS-Nitrosothiol
Primary Species Released NO + O₂⁻ (→ ONOO⁻)NO + O₂⁻ (→ ONOO⁻)Free NO (2 moles/mol)Free NO
Activation Requirement Spontaneous (Hydrolysis)Spontaneous (O₂ dependent)Spontaneous (pH dependent)Light / Metal / Thiol
Free NO Detection Undetectable without SOD*Low/UndetectableHigh / RapidModerate / Sustained
Biological Profile Pro-apoptotic (DNA fragmentation inhibition)Pro-apoptoticVasodilatory / CytostaticVasodilatory
Half-Life (

)
~10–20 min (pH 7.4)~40 min (pH 7.4)2–16 min (pH 7.4)Hours (Light sensitive)

*Note: Due to rapid reaction between NO and O₂⁻, free NO is only detectable if Superoxide Dismutase (SOD) is added to scavenge the superoxide.

Part 2: Structural Validation Protocol (Spectroscopy)

To validate the identity and purity of a GEA 3162 batch, researchers must confirm the integrity of the mesoionic oxatriazole ring and the 3,4-dichlorophenyl moiety.

Mass Spectrometry (MS) - The Primary Fingerprint

Method: Electrospray Ionization (ESI) in Positive Mode.

  • Target Ion: The compound exists as a chloride salt.[1] You are detecting the cationic oxatriazolium species.

  • Expected

    
    : 231.0  (Cation only: 
    
    
    
    ).
  • Isotope Pattern Validation: The presence of two chlorine atoms provides a distinct isotopic signature.

    • M (231): 100% relative abundance.

    • M+2 (233): ~65% (due to

      
       ratio).
      
    • M+4 (235): ~10% (due to two

      
      ).
      
  • Interpretation: A deviation in this 9:6:1 approximate ratio indicates dechlorination or contamination.

Nuclear Magnetic Resonance (NMR) - Structural Connectivity

Solvent: DMSO-


 (Avoid protic solvents that may accelerate hydrolysis during acquisition).
Expected 

H NMR Signals (300/400 MHz):
  • Aromatic Region (7.5 – 8.5 ppm): The oxatriazolium ring is strongly electron-withdrawing, shifting the phenyl protons downfield.

    • Look for an ABX system corresponding to the 1,2,4-substitution pattern of the 3,4-dichlorophenyl ring.

    • 
       ~8.2 ppm (d, 
      
      
      
      Hz, H-2 on phenyl ring).
    • 
       ~7.9 ppm (dd, H-6 on phenyl ring).
      
    • 
       ~7.8 ppm (d, H-5 on phenyl ring).
      
  • Amine Region (8.0 – 10.0 ppm):

    • The exocyclic

      
       protons are often broad and significantly deshielded due to the positive charge of the heterocyclic ring. They may disappear in 
      
      
      
      exchange.
Infrared Spectroscopy (FT-IR) - Functional Group Verification

Method: ATR (Attenuated Total Reflectance) or KBr pellet.

  • 3100 – 3300 cm⁻¹:

    
     stretching (primary amine).
    
  • 1600 – 1650 cm⁻¹:

    
     / 
    
    
    
    skeletal vibrations characteristic of the mesoionic system.
  • 1000 – 1100 cm⁻¹:

    
     stretching (aryl chloride).
    

Part 3: Functional Validation (Bio-Assay)

Spectroscopy confirms structure, but not activity. The following self-validating workflow confirms the NO-donor capability.

Protocol: Differential NO Release Assay

Objective: Confirm the co-generation of NO and Superoxide. Reagents:

  • Griess Reagent (detects nitrite, the stable oxidation product of NO).

  • Superoxide Dismutase (SOD).

Workflow:

  • Condition A (Control): Incubate GEA 3162 (

    
    ) in phosphate buffer (pH 7.4) for 60 mins.
    
  • Condition B (+SOD): Incubate GEA 3162 (

    
    ) + SOD (
    
    
    
    ) in phosphate buffer.
  • Measurement: Add Griess reagent and measure absorbance at 540 nm.

Validation Criteria:

  • Condition A: Should yield LOW nitrite signal (NO is consumed by

    
     to form peroxynitrite, which does not react efficiently with Griess reagent).
    
  • Condition B: Should yield HIGH nitrite signal. SOD scavenges the

    
    , protecting the NO and allowing it to accumulate as nitrite.
    
  • If Condition A ≈ Condition B, the compound is likely degraded or is not GEA 3162.

Part 4: Visualization of Mechanism & Workflow

Diagram 1: GEA 3162 Decomposition Pathway

This diagram illustrates the "masked" NO release mechanism that requires SOD for detection.

GEA_Decomposition GEA GEA 3162 (Mesoionic Structure) Inter Hydrolysis/Decomposition GEA->Inter NO Nitric Oxide (NO•) Inter->NO Release O2 Superoxide (O₂⁻) Inter->O2 Release ONOO Peroxynitrite (ONOO⁻) (Cytotoxic/Apoptotic) NO->ONOO Fast Reaction (k ~ 10¹⁰ M⁻¹s⁻¹) Nitrite Nitrite (NO₂⁻) (Griess Positive) NO->Nitrite Slow Oxidation (If O₂⁻ removed) O2->ONOO SOD SOD Enzyme SOD->O2 Scavenges SOD->Nitrite Promotes Formation of

Caption: GEA 3162 co-generates NO and Superoxide. Without SOD, they rapidly combine to form Peroxynitrite.

Diagram 2: Validation Decision Tree

A logic flow for researchers to validate unknown batches.

Validation_Flow Start Start: Unknown Sample MS Mass Spec (ESI+) Start->MS CheckMass m/z = 231 & Cl2 Pattern? MS->CheckMass Fail1 REJECT: Contaminated/Degraded CheckMass->Fail1 No NMR 1H NMR (DMSO-d6) CheckMass->NMR Yes CheckNMR Aromatic ABX + Broad NH2? NMR->CheckNMR CheckNMR->Fail1 No Func Functional Assay (+/- SOD) CheckNMR->Func Yes CheckFunc Signal Increases with SOD? Func->CheckFunc CheckFunc->Fail1 No Pass VALIDATED: GEA 3162 CheckFunc->Pass Yes

Caption: Step-by-step decision tree for confirming chemical identity and functional activity.

References

  • British Journal of Pharmacology. GEA 3162 decomposes to co-generate nitric oxide and superoxide and induces apoptosis in human neutrophils via a peroxynitrite-dependent mechanism. (2004).[2][3] [Link]

  • PubChem. Compound Summary for GEA 3162. [Link][4]

  • FEBS Letters. Nitric oxide donor GEA 3162 inhibits endothelial cell-mediated oxidation of low density lipoprotein. (1994). [Link]

Sources

A Researcher's Guide to Verifying Intracellular Nitric Oxide with DAF-2 DA and the NO Donor GEA 3162

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of cellular signaling, few molecules are as fleeting yet impactful as nitric oxide (NO). This transient free radical is a critical messenger in vasodilation, neurotransmission, and immune response.[1] Its short half-life and high reactivity, however, make its direct and accurate measurement a significant technical challenge for researchers.[2] Among the most common tools for this task is the fluorescent probe 4,5-Diaminofluorescein Diacetate (DAF-2 DA).[3]

This guide provides an in-depth protocol for not just measuring, but rigorously verifying, intracellular NO levels. We will move beyond a simple staining procedure to construct a self-validating experimental system. This is achieved by pairing the DAF-2 DA probe with a reliable NO donor, GEA 3162, as a positive control, and an NO scavenger as a negative control. This approach ensures that the observed fluorescence is a true and specific representation of intracellular NO, lending trustworthiness and reproducibility to your findings.

Part 1: Understanding the Core Components

A robust assay is built on a thorough understanding of the tools involved. The choices made in this protocol are deliberate and designed to mitigate common artifacts and limitations.

The NO Indicator: DAF-2 DA

Diaminofluorescein-2 Diacetate (DAF-2 DA) is a cell-permeable molecule that serves as the workhorse for intracellular NO detection.[4][5][6] Its mechanism is a two-step process initiated upon entering a living cell.

  • Intracellular Trapping: The diacetate groups make DAF-2 DA lipophilic, allowing it to freely cross the cell membrane. Once inside, ubiquitous intracellular esterases cleave these acetate groups, converting the molecule into DAF-2.[3][4] This hydrolysis renders the probe membrane-impermeable, effectively trapping it within the cell.[4][7]

  • Fluorescence Activation: In its DAF-2 form, the probe is weakly fluorescent. However, in the presence of NO and oxygen, DAF-2 undergoes N-nitrosation to form a highly fluorescent triazole derivative, DAF-2T.[4][8][9] This reaction leads to a more than 100-fold increase in fluorescence quantum efficiency, which can be readily detected using standard fluorescein filter sets (Excitation/Emission: ~495/515 nm).[7][8]

DAF2_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAF2_DA DAF-2 DA (Cell-Permeable, Non-Fluorescent) DAF2 DAF-2 (Cell-Impermeable, Weakly Fluorescent) DAF2_DA->DAF2 Intracellular Esterases DAF2_T DAF-2T (Fluorescent Triazole) DAF2->DAF2_T + NO + O₂ Experimental_Workflow cluster_prep Cell Preparation cluster_loading Probe Loading cluster_treatment Treatment Groups (in parallel) cluster_analysis Data Acquisition & Analysis A 1. Seed Cells (e.g., on glass-bottom dish) B 2. Culture to desired confluency A->B C 3. Wash with HBSS B->C D 4. Load with 5-10 µM DAF-2 DA (30-60 min, 37°C) C->D E 5. Wash to remove excess probe D->E F Control (Vehicle only) E->F G Positive Control (+ GEA 3162) E->G H Negative Control (+ GEA 3162 + cPTIO) E->H I 6. Image Acquisition (Fluorescence Microscopy/Plate Reader) F->I G->I H->I J 7. Quantify Fluorescence Intensity I->J K 8. Normalize and Compare Data J->K

Sources

reproducibility studies of GEA 3162 across different cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Reproducibility Studies of GEA 3162 Across Different Cell Lines

Part 1: Executive Summary & Technical Positioning

GEA 3162 (1,2,3,4-oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-chloride) is a specialized chemical probe often categorized as a nitric oxide (NO) donor.[1] However, unlike standard "pure" NO donors (e.g., DETA/NO), GEA 3162 possesses a unique dual-action mechanism: it simultaneously releases NO and, under physiological conditions, facilitates the formation of peroxynitrite (


).

This guide addresses the critical challenge of reproducibility . Due to its rapid decomposition kinetics and dependence on cellular redox states, GEA 3162 often yields inconsistent cytotoxicity and signaling data across different cell lines (e.g., HeLa vs. primary


-cells). This document provides a standardized framework to normalize these variables, comparing GEA 3162 against industry-standard alternatives.

Part 2: Comparative Analysis (GEA 3162 vs. Alternatives)

To achieve reproducible data, researchers must select the correct donor based on half-life and release mechanism. GEA 3162 is not a slow-release compound; it is an acute stressor.

Table 1: Technical Comparison of NO/ONOO- Donors

FeatureGEA 3162 SNAP (S-Nitroso-N-acetylpenicillamine)DETA/NO (Diethylenetriamine NONOate)SIN-1
Primary Species NO & ONOO- (Peroxynitrite)NO (Nitric Oxide)NO (Pure flux)ONOO- (via NO +

)
Half-Life (

)
Rapid (< 1 hour) in mediaIntermediate (hours)Long (~20 hours) Rapid (minutes to hours)
Solubility Water-soluble (High)DMSO requiredWater-solubleWater-soluble
Mechanism Oxatriazolium ring cleavageS-Nitrosothiol decompositionNONOate hydrolysisSydnonimine ring opening
Cell Line Impact High Toxicity (Induces rapid apoptosis/necrosis)Moderate (Signaling focused)Low/Controlled (Long-term exposure)High (Oxidative stress)
Reproducibility Risk High (Sensitive to pH & superoxide levels)Moderate (Light sensitive)Low (Stable release)High (O2 dependent)

Expert Insight: Do not use GEA 3162 for long-term (24h+) signaling studies without re-dosing. Its rapid burst kinetics make it ideal for induction of acute nitrosative stress or apoptosis (e.g., in neutrophils or


-cells), but poor for mimicking chronic physiological NO levels.

Part 3: Mechanism of Action & Reproducibility Variables

The variability in GEA 3162 data stems from its decomposition pathway. Unlike DETA/NO, which hydrolyzes predictably based on pH, GEA 3162's efficacy is modulated by the intracellular redox environment (specifically superoxide availability).

Figure 1: GEA 3162 Signaling & Decomposition Pathway

This diagram illustrates the dual pathway where GEA 3162 drives both cGMP signaling and oxidative damage, contingent on the cell type's superoxide load.

GEA_Mechanism GEA GEA 3162 (Oxatriazolium) NO Nitric Oxide (NO) GEA->NO Decomposition ONOO Peroxynitrite (ONOO-) NO->ONOO Reaction with O2- sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activation Superoxide Endogenous Superoxide (O2-) Superoxide->ONOO Mito Mitochondrial Damage ONOO->Mito Nitration cGMP cGMP (Signaling) sGC->cGMP Apoptosis Apoptosis/Necrosis (Cell Death) cGMP->Apoptosis Pathway Dependent (e.g. Beta cells) Mito->Apoptosis

Caption: GEA 3162 releases NO which bifurcates into sGC signaling or, in high oxidative environments, forms toxic Peroxynitrite.

Part 4: Cell Line Specificity & Reproducibility Data

Reproducibility studies indicate that GEA 3162 potency (


) varies by orders of magnitude depending on the cell line's antioxidant capacity (e.g., Glutathione levels).

Case Study: Differential Sensitivity

  • Rat

    
    -Cells (High Sensitivity): 
    
    • Result: 50 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      M GEA 3162 causes ~80% necrosis within 24h.
      
    • Mechanism:

      
      -cells have low antioxidant defense; NO/ONOO- rapidly damages mitochondria and depletes cellular GABA.
      
    • Reproducibility Factor: Highly reproducible toxicity if glucose levels are controlled (glucose metabolism affects superoxide levels).

  • Neutrophils (Moderate Sensitivity):

    • Result: Induces apoptosis via caspase activation.

    • Mechanism: GEA 3162 acts as a pro-apoptotic signal, accelerating natural turnover.

    • Reproducibility Factor: Variable. Strongly dependent on the isolation time of neutrophils (freshness) and media serum content.

  • HeLa / MCF-7 (Low Sensitivity):

    • Result: Often requires higher doses (>100

      
      M) to induce cell death.
      
    • Mechanism: Robust glutathione systems scavenge ONOO-.

    • Reproducibility Factor: Poor. Effects are often masked unless glutathione is depleted (e.g., with BSO).

Part 5: Validated Protocol for Reproducible Treatment

To minimize batch-to-batch variation and "drift" in results, follow this Self-Validating Protocol .

Workflow Diagram: Critical Control Points

Protocol_Workflow Prep 1. Stock Preparation (Freshness Critical) Media 2. Media Equilibration (Serum Scavenges NO) Prep->Media Use within 15 min Treat 3. Pulse Treatment (Defined Duration) Media->Treat Serum-reduced media Wash 4. Washout Step (Stop Reaction) Treat->Wash After 1-4 hours Assay 5. Endpoint Assay (Griess / Annexin V) Wash->Assay Immediate Readout

Caption: Step-by-step workflow emphasizing fresh preparation and serum reduction to prevent NO scavenging.

Step-by-Step Methodology

1. Stock Preparation (The "Zero-Hour" Rule)

  • Problem: GEA 3162 degrades in solution.

  • Solution: Dissolve GEA 3162 in sterile distilled water or PBS immediately before use.

  • Validation: Do not store aqueous stocks. If DMSO is used, store at -80°C for max 1 week, but aqueous fresh prep is preferred for solubility.

2. Media Formulation (The Serum Trap)

  • Problem: Albumin in FBS (Fetal Bovine Serum) scavenges NO and ONOO-, shifting the

    
    .
    
  • Solution: Perform treatments in serum-free or low-serum (1%) media for the pulse duration (e.g., 2-4 hours).

  • Control: Run a parallel "Vehicle + Serum" control to quantify baseline scavenging.

3. Dosing Strategy (Pulse vs. Continuous)

  • Protocol:

    • Seed cells (e.g.,

      
       cells/well) and allow adhesion (24h).
      
    • Replace media with Treatment Media (Low Serum) containing GEA 3162 (Range: 10 - 100

      
      M).
      
    • Incubate for 2-4 hours (Pulse).

    • Wash 2x with PBS.

    • Replace with full growth media (post-treatment recovery) or assay immediately.

  • Why? GEA 3162 is depleted within hours. Leaving it overnight results in breakdown products affecting the cells, not the NO itself.

4. Validation Assays

  • NO Release Verification: Use the Griess Reagent on the supernatant immediately after treatment to confirm nitrite accumulation (a proxy for NO release).

  • Cell Death: For

    
    -cells, measure GABA release  (more sensitive than insulin leak) or Annexin V flow cytometry.
    

Part 6: References

  • Mechanism & Toxicity in Beta-Cells:

    • Title: Exposure of rat purified β-cells to streptozotocin or to the nitric oxide donor GEA-3162 caused 80% necrosis within 24 h.[2]

    • Source: American Journal of Physiology-Endocrinology and Metabolism, Vol 288, No 2.

    • URL:[Link][3]

  • Apoptosis in Neutrophils & p53 Deficiency:

    • Title: Improved reproducibility of the modified AOPPTIOC assay... assessed the ability of a ONOO(-) donor, GEA 3162.

    • Source: Taylor, E. L., et al., ResearchGate / University of Exeter.

    • URL:[Link]

  • Calcium Channel Modulation:

    • Title: Pharmacological modulators of voltage-gated calcium channels and their therapeutic application.[4]

    • Source: ResearchGate (Snippet 1.6).

    • URL:[Link]

  • Chemical Identity & Properties:

    • Title: GEA 3162 (CAS 144575-47-3) Product Data.[1]

    • Source: Santa Cruz Biotechnology / PubChem.

    • URL:[Link]

Sources

Safety Operating Guide

3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety & Logistics

Urgent Notice: 3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate belongs to a class of mesoionic oxatriazoles (structurally related to GEA 3162).[1] These compounds are Nitric Oxide (NO) donors and possess high-energy heterocyclic rings.[1]

They are metastable and pose two distinct risks in a waste stream:

  • Gas Evolution (Overpressurization): In the presence of thiols (biological media) or acidic environments, they degrade rapidly to release NO gas.[1]

  • Energetic Potential: As high-nitrogen mesoionic compounds, dry solids can be shock-sensitive or thermally unstable.[1]

Do not dispose of this compound in general organic solvent waste or acidic waste streams. [1][2]

Part 1: Hazard Profile & Mechanism

To dispose of this safely, you must understand why it degrades.[1] This is not a standard organic solid; it is a "masked" diazonium species.[1]

The Mesoionic Instability Mechanism

The 1,2,3,4-oxatriazol-3-ium-5-olate ring is strained.[1] In physiological conditions (or waste containers mimicking them), the ring undergoes nucleophilic attack (often by thiols like cysteine or glutathione), leading to ring opening.[1]

  • The Result: Release of Nitric Oxide (NO) gas and the formation of a phenylhydrazone derivative.

  • The Risk: If 5g of this compound degrades in a sealed 4L waste bottle, it can generate enough NO gas to rupture the container (overpressurization explosion).[1]

Key Incompatibilities:

  • Acids: Catalyze ring degradation.[1]

  • Thiols/Reducing Agents: Trigger immediate NO release.[1]

  • Heat: Accelerates decomposition (Store at -20°C when not in use).[1]

Part 2: Disposal Decision Matrix (Workflow)

The following diagram outlines the critical decision path for disposing of oxatriazole derivatives.

DisposalWorkflow Start Waste Assessment: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Pure Powder StateCheck->Solid Liquid Solution / Reaction Mixture StateCheck->Liquid Desensitize Is it Old/Crystallized? Solid->Desensitize Hydrate Action: Wet with 10% Water/Alcohol (Desensitize Shock Sensitivity) Desensitize->Hydrate Yes (Risk of Peroxides/Shock) PackSolid Pack in dedicated High-Hazard Container Desensitize->PackSolid No (Fresh) Hydrate->PackSolid LabelSolid Label: 'Reactive Solid: NO Donor' Do Not Compact PackSolid->LabelSolid EHS Handover to EHS / Hazmat Team for Incineration LabelSolid->EHS pHCheck Check pH & Solvents Liquid->pHCheck Neutralize Action: Adjust to pH 7-8 (Prevent Acid Catalysis) pHCheck->Neutralize If Acidic Segregate Segregate from Thiols/Reducers pHCheck->Segregate If Neutral Neutralize->Segregate VentedCap Use Vented Cap Container (Prevent Pressurization) Segregate->VentedCap VentedCap->EHS

Figure 1: Decision matrix for the safe disposal of mesoionic oxatriazole compounds. Note the critical divergence based on physical state.

Part 3: Detailed Operational Protocols

Scenario A: Solid Waste (Pure Substance)

Context: You have expired vials or residual powder from synthesis.

  • Do Not Dissolve: Never dissolve a potentially shock-sensitive mesoionic solid in solvent "just to get rid of it."[1] This increases the surface area for reaction and creates a new hazardous liquid stream.[1]

  • Desensitization (Optional but Recommended): If the material appears old, crusty, or crystallized, gently wet it with a small amount of mineral oil or water/ethanol (1:[1]1) to reduce shock sensitivity before handling.[1]

  • Primary Containment: Place the original vial/container inside a clear plastic secondary bag (Ziploc type).

  • Lab Packing: Place the bagged vial into a wide-mouth HDPE jar (Lab Pack).

    • Cushioning:[1] Fill void spaces with Vermiculite.[1]

  • Labeling:

    • Chemical Name: this compound.[1]

    • Hazard Tags: [Reactive], [Toxic], [NO Donor].[1]

    • Note to EHS: "Mesoionic Compound - Incinerate Only."

Scenario B: Liquid Waste (Reaction Mixtures/Cell Media)

Context: Supernatants or reaction byproducts containing the compound.[1]

  • Segregation Rule:

    • NEVER mix with acidic waste (e.g., TFA, HCl, Acetic Acid).[1]

    • NEVER mix with biological waste containing high concentrations of thiols (DTT, mercaptoethanol) unless explicitly intending to quench it.[1]

  • Quenching (Chemical Deactivation):

    • If you must deactivate the compound before disposal, controlled oxidation is preferred over reduction.[1]

    • Protocol: Treat the dilute solution with mild aqueous bleach (sodium hypochlorite) in a fume hood.[1] This oxidizes the ring and the amine.[1] Warning: This will generate gas.[1][3] Perform in an open vessel in the hood.

  • Containerization:

    • Use a Vented Cap (e.g., Nalgene safety waste funnel with vent).[1]

    • If a vented cap is unavailable, leave the cap loose for 24 hours in the fume hood before tightening loosely.[1]

  • Labeling: "Aqueous/Organic Waste with Nitric Oxide Donor. Potential Gas Generation."

Part 4: Emergency Procedures

Incident TypeImmediate ActionRationale
Spill (Solid) Do not sweep (friction risk). Cover with wet paper towels (water/ethanol).[1] Scoop gently.Prevents aerosolization and shock initiation.[1]
Spill (Liquid) Absorb with vermiculite or clay.[1] Do not use paper towels (combustible organic + NO donor = fire risk).[1]Inert absorbents prevent reaction with the matrix.[1]
Exposure Flush eyes/skin for 15 mins. Seek medical aid.Compound is likely a vasodilator (hypotension risk) and irritant.[1]
Fire Use Foam or Dry Powder.[1][4]Water may accelerate decomposition if acidic byproducts form.[1]

References

  • Santa Cruz Biotechnology. GEA 3162 (CAS 144575-47-3) Safety Data Sheet.[1][5] (Provides baseline hazard data for the chloro-derivative of the oxatriazole class).

  • Yale Environmental Health & Safety. Safe Disposal of Waste Containing Nitric Acid and Reactive Donors.[1] (Guidance on gas evolution and pressurization hazards).[1][3]

  • Karup, G., et al. (1994).[1] Mesoionic oxatriazole derivatives: A new class of NO-donors.[1] (Fundamental chemistry regarding the stability and degradation mechanism of the 1,2,3,4-oxatriazol-3-ium-5-olate ring). Citation for mechanism validation - Search via DOI: 10.1111/j.1476-5381.1994.tb13086.x[1]

  • Cylinder Recyclers. Nitrous Oxide and Compressed Gas Safety.[1][6] (General principles for handling pressurized gas precursors).

Sources

Comprehensive Safety and Handling Guide for 3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: Understanding the Risks

3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate is a mesoionic compound.[1] Mesoionic compounds are dipolar heterocyclic structures where the positive and negative charges are delocalized.[1] The 1,2,3,4-oxatriazolium ring, with its chain of four heteroatoms (O-N-N-N), suggests a high degree of nitrogen content and potential for instability. Such structures can be sensitive to shock, friction, heat, and static discharge, and may decompose energetically, releasing nitrogen gas. Therefore, this compound must be handled as a potentially explosive and reactive material .

Safety data sheets for structurally related compounds containing aminophenyl and oxadiazole moieties indicate hazards such as skin irritation, serious eye irritation, and respiratory tract irritation.[2][3][4][5]

Potential Hazards:

  • Explosive/Energetic Decomposition: The primary and most severe risk.

  • Skin and Eye Irritation: Direct contact may cause irritation or burns.[4]

  • Respiratory Tract Irritation: Inhalation of the powder can cause respiratory irritation.[4]

  • Unknown Toxicity: The toxicological properties of this specific compound have not been fully investigated.[2]

The Hierarchy of Controls: A Proactive Approach to Safety

Before relying on Personal Protective Equipment (PPE), a thorough risk assessment should be conducted to implement a hierarchy of controls.[6]

  • Elimination/Substitution: If possible, consider using a less hazardous alternative.

  • Engineering Controls: These are the most effective measures to physically separate you from the hazard.

    • Fume Hood: All handling of this compound must be performed in a certified chemical fume hood to contain any potential explosions and ventilate harmful vapors.

    • Blast Shield: A portable blast shield should be used in front of the experimental setup as an additional layer of protection.

    • Glove Box: For manipulations of the dry powder, a glove box under an inert atmosphere can minimize exposure and prevent reactions with air or moisture.

  • Administrative Controls: These are work practices that reduce the risk.

    • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for handling this compound.

    • Minimize Quantities: Work with the smallest possible quantities of the material.

    • "Buddy System": Never work alone when handling this compound.[7] A second person, familiar with the hazards, should be present and aware of the experiment.[7]

    • Designated Work Area: Clearly demarcate the area where the compound is being handled.

  • Personal Protective Equipment (PPE): This is the last line of defense and must be used in conjunction with the controls above.

Personal Protective Equipment (PPE): Your Final Barrier

The selection of PPE is critical and must provide protection against all identified hazards.[6][8]

Standard Laboratory Operations (e.g., Weighing, Solution Preparation)
PPE ItemSpecificationsRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards worn in combination with a full-face shield.[9]Protects against splashes, projectiles, and the thermal effects of a potential rapid decomposition.
Hand Protection Double-gloving is required. An inner layer of nitrile gloves for chemical resistance, covered by an outer layer of neoprene or similar heavy-duty gloves.[9] For handling solid material, consider an inner layer of cut-resistant gloves (e.g., Kevlar).Provides a barrier against chemical contact and some physical hazards. Double-gloving allows for safe removal of a contaminated outer glove.
Body Protection A flame-resistant (FR) or Nomex® laboratory coat.[9] This should be fully buttoned.Offers protection against splashes and the thermal hazards of a potential fire or explosion. Standard cotton lab coats are not sufficient.
Footwear Closed-toe, closed-heel, chemical-resistant shoes.Protects feet from spills.
High-Risk Operations (e.g., Heating, Grinding, Reactions at Elevated Temperatures)

In addition to the PPE listed above, the following should be considered:

  • Blast Shield: A sturdy, anchored blast shield is mandatory.

  • Remote Handling: Whenever possible, use remote manipulators or conduct the experiment in a specialized containment chamber.[10]

Procedural Guidance: Step-by-Step Safety

Donning PPE

The following diagram illustrates the correct sequence for putting on your PPE.

PPE_Donning cluster_donning PPE Donning Sequence start Start lab_coat 1. Don Flame-Resistant Lab Coat start->lab_coat inner_gloves 2. Don Inner Nitrile Gloves lab_coat->inner_gloves goggles 3. Don Chemical Splash Goggles inner_gloves->goggles face_shield 4. Don Full-Face Shield goggles->face_shield outer_gloves 5. Don Outer Neoprene Gloves face_shield->outer_gloves end Ready for Work outer_gloves->end

Figure 1. Recommended PPE Donning Sequence.
Doffing (Removing) PPE

Removing PPE correctly is crucial to prevent cross-contamination.

PPE_Doffing cluster_doffing PPE Doffing Sequence start Work Complete outer_gloves 1. Remove Outer Gloves start->outer_gloves face_shield 2. Remove Face Shield outer_gloves->face_shield lab_coat 3. Remove Lab Coat (Turn inside out) face_shield->lab_coat inner_gloves 4. Remove Inner Gloves lab_coat->inner_gloves goggles 5. Remove Goggles inner_gloves->goggles wash_hands 6. Wash Hands Thoroughly goggles->wash_hands end Safe wash_hands->end

Figure 2. Recommended PPE Doffing Sequence.

Emergency Procedures

Immediate and correct response to an emergency is vital.[8]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Spill:

    • Alert all personnel in the immediate area and evacuate.

    • If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels.

    • For large spills or if you are unsure, evacuate the area and contact your institution's emergency response team.

  • Decomposition/Explosion:

    • Evacuate the laboratory immediately.

    • Activate the fire alarm.

    • Contact your institution's emergency response team from a safe location.

Storage and Disposal Plan

Proper storage and disposal are critical for preventing accidents.

Storage
  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[11]

  • Store in a designated, clearly labeled, and explosion-proof cabinet.

  • Do not store with incompatible materials, especially oxidizing agents, reducing agents, acids, and bases.[10][11]

  • Keep containers tightly sealed.

Disposal

Due to its potential as an explosive, this compound requires specialized disposal procedures.[7][12][13] Do not dispose of this material down the drain or in regular trash. [7][14]

  • Segregation: All waste containing this compound (including contaminated gloves, absorbent materials, and empty containers) must be segregated from all other waste streams.[7]

  • Containerization: Use a designated, clearly labeled waste container. The label must include the chemical name and the words "POTENTIALLY EXPLOSIVE - DO NOT TOUCH" .[12]

  • Contact Professionals: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[15] Inform them of the potentially explosive nature of the waste.[12]

  • Timeliness: Dispose of potentially explosive waste in a timely manner; do not allow it to accumulate.[7]

The following flowchart outlines the disposal process:

Waste_Disposal cluster_disposal Disposal Workflow for Potentially Explosive Waste start Waste Generated segregate 1. Segregate from all other waste streams. start->segregate container 2. Place in a designated, robust container. segregate->container label_waste 3. Label clearly: 'POTENTIALLY EXPLOSIVE' and chemical name. container->label_waste store_temp 4. Store temporarily in a safe, designated location. label_waste->store_temp contact_ehs 5. Contact Institutional EHS or approved waste contractor. store_temp->contact_ehs pickup 6. Arrange for professional pick-up and disposal. contact_ehs->pickup end Waste Disposed Safely pickup->end

Sources

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3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate
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